Retigabine
描述
属性
IUPAC Name |
ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOBBVZJEWWZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164615 | |
| Record name | Ezogabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
At room temperature ... practically insoluble in aqueous media above pH4, while the solubility is higher in polar organic solvents | |
| Record name | Ezogabine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to slightly colored crystalline powder | |
CAS No. |
150812-12-7 | |
| Record name | Retigabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150812-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezogabine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezogabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ezogabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[2-amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EZOGABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12G01I6BBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ezogabine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
138-145 °C | |
| Record name | Ezogabine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Retigabine's Mechanism of Action on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retigabine (also known as ezogabine) is a first-in-class antiepileptic drug that reduces neuronal excitability through a unique mechanism: the positive allosteric modulation of voltage-gated potassium channels of the KCNQ (or Kv7) family.[1][2] Specifically, it targets the heteromeric KCNQ2/3 channels, which are the primary molecular correlates of the M-current, a critical regulator of neuronal excitability.[3][4] By enhancing the activity of these channels, this compound stabilizes the neuronal resting membrane potential, making it more difficult for neurons to reach the threshold for action potential firing. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: KCNQ Channel Potentiation
This compound's primary therapeutic effect stems from its ability to act as a positive allosteric modulator of KCNQ2-5 channels.[1] This potentiation is characterized by several key biophysical changes:
-
Hyperpolarizing Shift in Voltage-Dependence of Activation: this compound shifts the voltage at which KCNQ channels open to more negative (hyperpolarized) potentials.[5][6][7] This means the channels are more likely to be open at the normal resting membrane potential of a neuron.
-
Slowing of Deactivation: The drug slows the rate at which the channels close upon repolarization.[6][7]
-
Increased Open Probability: this compound stabilizes the open conformation of the KCNQ channel, thereby increasing the probability that the channel will be in a conducting state.[8][9]
These effects collectively lead to an increased outward potassium current (the M-current) at subthreshold membrane potentials.[10] This enhanced M-current hyperpolarizes the neuronal membrane, moving the resting potential further from the action potential threshold and thus dampening neuronal excitability.[11]
Quantitative Effects of this compound on KCNQ Channels
The following tables summarize the quantitative data on this compound's effects on various KCNQ channel subtypes.
| Channel Subtype | Effect | Value | Cell Type | Reference |
| KCNQ2/3 | EC₅₀ for voltage shift | 1.6 ± 0.3 µM | CHO cells | [7] |
| Maximal voltage shift | -33.1 ± 2.6 mV | CHO cells | [7] | |
| Single-channel conductance (Control) | 7.6 ± 0.01 pS | CHO cells | [8] | |
| Single-channel conductance (10 µM this compound) | 8.04 ± 0.02 pS | CHO cells | [8] | |
| Maximal open probability (Control) | 0.13 ± 0.02 | CHO cells | [8] | |
| Maximal open probability (10 µM this compound) | 0.38 ± 0.04 | CHO cells | [8] | |
| Half-maximal open probability potential (Vₒ) (Control) | -28.7 ± 1.4 mV | CHO cells | [8] | |
| Half-maximal open probability potential (Vₒ) (10 µM this compound) | -40.1 ± 3.4 mV | CHO cells | [8] | |
| KCNQ2 | Maximal voltage shift | -24 mV | Oocytes | [12] |
| KCNQ3 | Maximal voltage shift | -43 mV | Oocytes | [12] |
| KCNQ4 | Maximal voltage shift | -14 mV | Oocytes | [12] |
| KCNQ5 | Maximal voltage shift | No shift | Oocytes | [12] |
Table 1: Quantitative Effects of this compound on KCNQ Channel Gating and Conductance
| Parameter | Condition | Value | Cell Type | Reference |
| Resting Membrane Potential | Control | (not specified) | Xenopus oocytes | [5] |
| 1 µM this compound | More negative | Xenopus oocytes | [5] | |
| 10 µM this compound | Even more negative | Xenopus oocytes | [5] | |
| Action Potential Threshold | Control vs. This compound | Unaltered | Xenopus oocytes | [5] |
Table 2: Effects of this compound on Neuronal Membrane Properties
This compound Binding Site
Mutagenesis and structural modeling studies have identified the binding site for this compound within a hydrophobic pocket of the KCNQ channel pore.[1][13] This pocket is located at the interface of two adjacent subunits, near the intracellular gate of the channel.[6][13] Key residues involved in this compound binding include a tryptophan residue (Trp265 in KCNQ3) in the S5 transmembrane segment and a leucine residue (Leu314 in KCNQ3) in the pore region.[13] The interaction of this compound with this site is thought to stabilize the open conformation of the channel's activation gate.[9][14]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the molecular interactions and downstream effects of this compound on neuronal excitability.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the effects of this compound on KCNQ currents in cultured cells.
Objective: To measure the effect of this compound on the voltage-dependence of activation and the current density of KCNQ channels.
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells.
-
Transiently transfect cells with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).
-
Re-plate cells onto glass coverslips 24 hours post-transfection for recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) to elicit KCNQ currents.
-
Record the resulting currents in the absence (control) and presence of varying concentrations of this compound.
-
Analyze the data to determine the voltage-dependence of activation (by fitting the normalized tail currents to a Boltzmann function) and the effect of this compound on current amplitude.
The following diagram outlines the experimental workflow for patch-clamp analysis.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This method is well-suited for studying the pharmacology of ion channels expressed in a robust system.
Objective: To determine the effect of this compound on the biophysical properties of expressed KCNQ channels.
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired KCNQ channel subunits.
-
Incubate oocytes for 2-5 days to allow for channel expression.
Recording Procedure:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current injection).
-
Perfuse the chamber with a control external solution.
-
Apply voltage protocols similar to those used in patch-clamp experiments to elicit and measure KCNQ currents.
-
Perfuse the chamber with solutions containing different concentrations of this compound and repeat the voltage protocols.
-
Analyze the data to determine the effects of this compound on channel gating.
Conclusion
This compound's mechanism of action, centered on the positive allosteric modulation of KCNQ2-5 channels, represents a significant advancement in the pharmacological management of neuronal hyperexcitability. By stabilizing the open state of these channels and shifting their activation to more hyperpolarized potentials, this compound effectively increases the M-current, leading to membrane hyperpolarization and a reduction in action potential firing. The detailed understanding of its binding site and its quantifiable effects on channel biophysics provides a solid foundation for the development of next-generation KCNQ channel modulators with improved efficacy and side-effect profiles.
References
- 1. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound/Ezogabine, a KCNQ/K(V)7 channel opener: pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. This compound, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the KCNQ potassium channel opener this compound on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuronal potassium channel openers in the management of epilepsy: role and potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refinement of the binding site and mode of action of the anticonvulsant this compound on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Retigabine's Differential Effects on KCNQ Channel Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retigabine (also known as ezogabine) is a first-in-class potassium channel opener that has been utilized as an anticonvulsant. Its primary mechanism of action is the positive allosteric modulation of neuronal KCNQ (Kv7) potassium channels.[1] This guide provides an in-depth technical overview of this compound's effects on different KCNQ channel subtypes, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows. Understanding the subtype-specific interactions of this compound is crucial for the development of more selective and effective therapeutics targeting neuronal excitability.
Introduction to this compound and KCNQ Channels
The KCNQ gene family encodes five different voltage-gated potassium channel subunits (KCNQ1-KCNQ5). While KCNQ1 is predominantly expressed in cardiac tissue, KCNQ2 through KCNQ5 are primarily found in the nervous system and are the molecular correlates of the M-current, a subthreshold potassium current that plays a critical role in stabilizing the neuronal resting membrane potential and controlling firing frequency.[2][3] this compound selectively enhances the activity of neuronal KCNQ channels (KCNQ2-KCNQ5), thereby hyperpolarizing neurons and reducing their excitability.[1][4] This action underlies its efficacy as an antiepileptic drug.[5][6]
The primary effect of this compound on KCNQ channels is a significant hyperpolarizing (leftward) shift in the voltage-dependence of channel activation.[7][8] This means the channels are more likely to be open at more negative membrane potentials, leading to an increased potassium efflux and stabilization of the resting membrane potential.[1][9] this compound also characteristically slows the deactivation kinetics of these channels, prolonging the open state.[10][11]
Quantitative Analysis of this compound's Effects on KCNQ Subtypes
This compound exhibits differential potency and efficacy across the various neuronal KCNQ channel subtypes. The following tables summarize the quantitative data from studies investigating these subtype-specific effects.
Table 1: Potency of this compound (EC₅₀) on KCNQ Channel Subtypes
| KCNQ Subtype | EC₅₀ (µM) | Cell Type | Reference |
| KCNQ2 | 2.5 ± 0.6 | CHO cells | [10] |
| KCNQ2 | 16.0 ± 0.5 | Xenopus oocytes | [12] |
| KCNQ3 | 0.6 ± 0.3 | CHO cells | [10] |
| KCNQ3 | 0.60 ± 0.01 | Xenopus oocytes | [12] |
| KCNQ4 | 5.2 ± 0.9 | CHO cells | [10] |
| KCNQ5 | 2 - 6 | Not specified | [3] |
| KCNQ2/3 (heteromer) | 1.9 ± 0.2 | CHO cells | [10] |
| KCNQ2/3 (heteromer) | 1.6 ± 0.3 | CHO cells | [13] |
| KCNQ2/3 (heteromer) | 6.5 ± 1.5 | HEK293T cells | [14] |
| KCNQ3/5 (heteromer) | ~1.4 - 1.6 | Not specified | [3] |
EC₅₀ values represent the concentration of this compound required to achieve half of its maximal effect, typically measured as the shift in the voltage of half-maximal activation (V₁/₂).
Table 2: Efficacy of this compound (Shift in V₁/₂) on KCNQ Channel Subtypes
| KCNQ Subtype | ΔV₁/₂ (mV) | This compound Concentration (µM) | Cell Type | Reference |
| KCNQ2 | -24.2 ± 2.1 | 10 | CHO cells | [10] |
| KCNQ2 | -17.1 | 10 | Xenopus oocytes | [12] |
| KCNQ3 | -42.8 ± 3.1 | 10 | CHO cells | [10] |
| KCNQ3 | -39.4 | 10 | Xenopus oocytes | [12] |
| KCNQ4 | -13.6 ± 0.6 | 10 | CHO cells | [10] |
| KCNQ2/3 (heteromer) | -30.4 ± 2.7 | 10 | CHO cells | [10] |
| KCNQ2/3 (heteromer) | ~-20 | 10 | Xenopus oocytes | [8][11] |
| KCNQ2/3 (heteromer) | -33.1 ± 2.6 | 10 | CHO cells | [13] |
| M-current (native) | -21 | 10 | Rat sympathetic neurons | [10] |
ΔV₁/₂ represents the change in the voltage at which half of the channels are activated. A more negative value indicates a greater hyperpolarizing shift.
Note on KCNQ1: Studies have consistently shown that KCNQ1 channels, which are crucial for cardiac function, are resistant to the effects of this compound.[10][15] At high concentrations (e.g., 100 µM), this compound may even cause a slight, voltage-dependent inhibition of KCNQ1 currents.[10] This selectivity for neuronal KCNQ subtypes is a key feature of its pharmacological profile.[1]
Experimental Protocols
The characterization of this compound's effects on KCNQ channels predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method, performed on heterologous expression systems.
Heterologous Expression of KCNQ Channels
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression. Cells are cultured in standard media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Transfection: cDNAs encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3 for heteromeric channels) are transiently transfected into the cells using lipid-based reagents (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells for recording.
-
Incubation: Cells are typically incubated for 24-48 hours post-transfection to allow for sufficient channel expression before electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 Na₂-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").
-
Whole-Cell Configuration: Following gigaseal formation, gentle suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the intracellular voltage and measurement of the total current across the cell membrane.
-
Voltage-Clamp Protocols:
-
Activation Curves (G-V curves): To determine the voltage-dependence of activation, cells are held at a hyperpolarized potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments). The resulting tail currents upon repolarization to a fixed potential (e.g., -60 mV) are measured. The normalized tail current amplitudes are plotted against the prepulse potential and fitted with a Boltzmann function to determine the V₁/₂ of activation.
-
Deactivation Kinetics: Channels are activated by a depolarizing pulse, and the rate of current decay (deactivation) is measured upon repolarization to various hyperpolarized potentials.
-
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentration in the external solution. The drug-containing solution is applied to the recorded cell via a perfusion system.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator by binding to a specific site within the pore domain of the KCNQ channel.[16][17] This binding site is a hydrophobic pocket formed at the interface of two adjacent subunits, involving a crucial tryptophan residue in the S5 transmembrane segment (W236 in KCNQ2, W265 in KCNQ3) and residues in the S6 segment.[16][17][18] The presence of this tryptophan is essential for this compound sensitivity, and its absence in KCNQ1 explains the drug's selectivity.[19] By binding to this site, this compound is thought to stabilize the open conformation of the channel's activation gate, thereby shifting the voltage dependence of activation to more hyperpolarized potentials and slowing deactivation.[1][9]
Caption: this compound's mechanism of action on KCNQ channels.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for assessing the pharmacological effects of a compound like this compound on a specific KCNQ channel subtype.
Caption: Workflow for electrophysiological analysis of this compound.
Conclusion
This compound's efficacy as an anticonvulsant is rooted in its ability to positively modulate neuronal KCNQ channels, with a pronounced effect on KCNQ3-containing channels. The quantitative differences in its potency and efficacy across subtypes highlight the potential for developing more selective KCNQ channel modulators with improved therapeutic profiles and fewer side effects. The experimental protocols and mechanistic understanding detailed in this guide provide a foundation for future research and drug development efforts targeting this important class of ion channels.
References
- 1. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuronal KCNQ channel opener this compound inhibits locomotor activity and reduces forebrain excitatory responses to the psychostimulants cocaine, methylphenidate and phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant this compound. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Refinement of the binding site and mode of action of the anticonvulsant this compound on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The new anticonvulsant this compound favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jneurosci.org [jneurosci.org]
The Pharmacodynamics of Retigabine: A Technical Guide for Neuroscience Researchers
Abstract
Retigabine (ezogabine) is a first-in-class antiepileptic drug distinguished by its primary mechanism of action as a positive allosteric modulator of neuronal KCNQ (Kv7) potassium channels. This guide provides an in-depth examination of the pharmacodynamics of this compound, intended for neuroscience researchers and drug development professionals. It details its molecular interactions with KCNQ channels, its influence on GABAergic neurotransmission, and its integrated effects on neuronal excitability. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanistic pathways and experimental workflows to facilitate a comprehensive understanding of this compound's function.
Primary Mechanism of Action: KCNQ (Kv7) Channel Potentiation
This compound's principal mechanism of action is as a neuronal potassium (K+) channel opener.[1] It functions as a positive allosteric modulator, primarily targeting the KCNQ2-5 (also known as Kv7.2-7.5) voltage-gated potassium channels, which are critical determinants of neuronal excitability.[1] This action is unique among antiepileptic drugs and is responsible for its potent anticonvulsant effects.[2]
Effect on KCNQ Channel Gating and Kinetics
This compound's interaction with KCNQ channels profoundly alters their gating properties. The major effect is a significant hyperpolarizing shift in the voltage-dependence of channel activation.[3][4][5] This means the channels open at more negative membrane potentials, increasing the number of KCNQ channels that are open at the resting membrane potential.[1] This action enhances the M-current, a subthreshold potassium current that stabilizes the membrane potential and prevents repetitive firing.
Furthermore, this compound stabilizes the open conformation of the KCNQ channel.[2][6] This stabilization leads to a slowing of the channel's deactivation kinetics and an acceleration of its activation.[3][4] The overall effect is an amplification of the natural inhibitory braking force in the brain, which suppresses the high-frequency neuronal burst firing associated with seizure activity.[1]
Molecular Binding Site
The binding site for this compound on KCNQ channels has been identified as a hydrophobic pocket formed at the interface of two adjacent channel subunits.[7][8] This site is not within the ion-conducting pore itself but is located near the intracellular gate.[3] Key residues crucial for this compound's action have been identified through mutagenesis and chimeric studies:
-
Tryptophan Residue (Trp236 in KCNQ2, Trp265 in KCNQ3): A single tryptophan residue in the S5 transmembrane segment is essential for the this compound effect.[3][8]
-
Pore and S6 Residues: Other residues in the pore region (Leucine-314 in KCNQ3) and the S6 segment (Glycine-340 in KCNQ3) also contribute to the binding pocket.[7]
This binding pocket is thought to be accessible only in the open state of the channel, consistent with this compound's mechanism of stabilizing this conformation.[7]
KCNQ Subtype Selectivity
This compound exhibits selectivity among the KCNQ channel family. It potently modulates the neuronal isoforms KCNQ2, KCNQ3, KCNQ4, and KCNQ5.[1] In contrast, the cardiac KCNQ1 isoform is not affected, which is clinically important for avoiding cardiac side effects.[3][4] Studies comparing the potency of this compound across subtypes have established a clear rank order, with KCNQ3-containing channels showing the highest sensitivity.[4][5][9] This suggests that KCNQ3 is a principal target for this compound's therapeutic effects in excitatory neurons.[9][10]
Secondary and Off-Target Pharmacodynamics
While KCNQ channel activation is the primary mechanism, this compound also affects other targets, particularly at higher concentrations.
Modulation of GABAergic Neurotransmission
At concentrations of 10 μM and higher, this compound has been shown to potentiate γ-aminobutyric acid (GABA) induced currents.[11][12] This effect is not mediated by the benzodiazepine binding site.[11] Research indicates that this compound is a subtype-selective modulator of GABA-A receptors, showing a preference for extrasynaptic receptors containing the δ subunit (e.g., α1β2δ, α4β2δ).[13][14][15] It enhances bicuculline-sensitive tonic currents in hippocampal neurons, which contributes to overall neuronal inhibition.[13][14] This dual action on both KCNQ channels and GABA-A receptors may contribute to its broad anticonvulsant effectiveness.[13][16]
Effects on Other Ion Channels
This compound's effects on other voltage-gated ion channels are generally considered non-specific and occur only at very high concentrations. For instance, inhibitory effects on voltage-activated sodium (Na+) and calcium (Ca2+) channels have been observed, but only at concentrations of 100 μM.[11][12] More recently, studies have identified an off-target inhibitory effect on Kv2.1 channels at clinically relevant concentrations (0.3-3 μM), which may contribute to the compound's neuroprotective properties.[17]
Integrated Effects on Neuronal Excitability
The molecular actions of this compound translate into potent effects at the cellular and network levels.
-
Membrane Hyperpolarization: By increasing open-state KCNQ channel probability, this compound significantly hyperpolarizes the resting membrane potential of neurons.[5][16][18]
-
Decreased Input Resistance: The increased potassium conductance leads to a decrease in the neuron's input resistance.[16]
-
Reduced Action Potential Firing: As a result of hyperpolarization and reduced input resistance, a stronger stimulus is required to reach the action potential threshold. This leads to a decrease in the number of action potentials generated in response to a depolarizing current injection.[5][16]
Collectively, these actions stabilize neuronal membranes against hyperexcitability, making this compound effective in a broad spectrum of preclinical seizure models, including those for partial-onset and generalized tonic-clonic seizures.[19][20]
Quantitative Pharmacodynamic and Pharmacokinetic Data
The following tables summarize key quantitative parameters for this compound.
Table 1: this compound Potency on KCNQ Channel Subtypes
| Channel Subtype | Effect | Potency (EC50) / Concentration | Reference |
|---|---|---|---|
| KCNQ2/3 | Hyperpolarizing shift in activation | EC50 follows KCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4 | [4][5] |
| KCNQ3 | Most sensitive subtype | Highest affinity and efficacy | [4][9] |
| KCNQ2 | Potent activation | - | [4] |
| KCNQ4 | Least sensitive of neuronal subtypes | - | [4] |
| KCNQ1 | Insensitive | No enhancement of currents |[4][5] |
Table 2: this compound Effects on GABA-A Receptors
| Receptor Target | Effect | Effective Concentration | Reference |
|---|---|---|---|
| Extrasynaptic δ-containing GABA-A Receptors | Potentiation of current | Significant at ≥ 1 μM | [14][15] |
| General GABA-A Receptors | Potentiation of GABA-induced currents | Significant at ≥ 10 μM | [11] |
| Tonic Currents (Hippocampal Neurons) | Enhancement | 10 μM | [13][14][15] |
| Phasic Currents (Synaptic GABA-A Receptors) | No significant effect | 10 μM |[13][14] |
Table 3: Key Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Time to Cmax (Tmax) | 0.5 - 2.0 hours | [21][22][23] |
| Elimination Half-life (t½) | 6 - 8 hours | [21][22] |
| Absolute Oral Bioavailability | ~60% | [21][22][23] |
| Metabolism | N-acetylation and N-glucuronidation (non-CYP450) | [21][22][24] |
| Primary Elimination Route | Renal (~84% in urine, with ~36% as unchanged drug) | [21][23] |
| Dose Proportionality | Linear pharmacokinetics over 100-700 mg/day |[25][26] |
Key Experimental Methodologies
The characterization of this compound's pharmacodynamics relies on several key experimental techniques.
Protocol: Whole-Cell Patch-Clamp Recording in Neurons
This technique is used to measure the effects of this compound on neuronal electroresponsive properties.[16]
-
Objective: To assess changes in resting membrane potential, input resistance, action potential firing, and postsynaptic currents.
-
Preparation: Primary neuronal cultures (e.g., mouse cortical or hippocampal neurons) or acute brain slices are prepared.
-
Recording:
-
A glass micropipette filled with an internal solution (e.g., K-gluconate based) is used to form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a target neuron.
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Current-clamp mode: The membrane potential is recorded. Baseline resting potential and firing responses to injected depolarizing current steps are measured.
-
Voltage-clamp mode: The membrane potential is held at a specific voltage (e.g., -70 mV) to record synaptic currents, such as inhibitory postsynaptic currents (IPSCs).
-
-
Drug Application: A baseline recording is established, after which this compound is applied to the bath via a perfusion system.
-
Analysis: Post-drug recordings are compared to baseline to quantify changes in membrane potential, the number of action potentials fired, and the amplitude and decay kinetics of IPSCs.[16]
Protocol: Heterologous Expression and Two-Electrode Voltage Clamp (TEVC)
This method is used to study the effect of this compound on specific ion channel subtypes in a controlled environment.[4]
-
Objective: To determine the subtype-selectivity and biophysical effects of this compound on KCNQ or GABA-A receptor channels.
-
Preparation:
-
cRNA encoding the specific channel subunits of interest (e.g., human KCNQ2 and KCNQ3) is synthesized.
-
Xenopus laevis oocytes are injected with the cRNA and incubated for several days to allow for channel expression in the oocyte membrane.
-
-
Recording:
-
The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection).
-
The membrane potential is clamped, and voltage steps are applied to elicit channel activation and deactivation.
-
Baseline currents are recorded in response to a voltage protocol.
-
-
Drug Application: this compound is added to the bathing solution, and the recordings are repeated.
-
Analysis: Current-voltage (I-V) relationships and activation curves are constructed before and after drug application. The shift in the half-activation voltage (V½) is calculated to quantify drug potency.
Conclusion
The pharmacodynamics of this compound are defined by its potent and selective positive modulation of neuronal KCNQ2-5 potassium channels. By shifting the voltage dependence of activation and stabilizing the open state, it effectively hyperpolarizes neurons and suppresses hyperexcitability. This primary mechanism is complemented by a secondary, subtype-selective potentiation of GABA-A receptors at higher concentrations. This multifaceted profile underscores the critical role of KCNQ channels in regulating neuronal activity and highlights this compound as a valuable tool for both clinical intervention and fundamental neuroscience research. A thorough understanding of these mechanisms is essential for the development of next-generation channel modulators with improved efficacy and safety profiles.
References
- 1. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refinement of the binding site and mode of action of the anticonvulsant this compound on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The new anticonvulsant this compound favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigations into the mechanism of action of the new anticonvulsant this compound. Interaction with GABAergic and glutamatergic neurotransmission and with voltage gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. The anticonvulsant this compound is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The anticonvulsant this compound is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the anticonvulsant this compound on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The anticonvulsant this compound suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound reduces the excitability of unmyelinated peripheral human axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The spectrum of anticonvulsant efficacy of this compound (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Clinical Pharmacokinetics of this compound/Ezogabine: Ingenta Connect [ingentaconnect.com]
- 22. Clinical pharmacokinetics of this compound/ezogabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ovid.com [ovid.com]
- 26. Multiple-dose, linear, dose-proportional pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Retigabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retigabine (also known as ezogabine) is a first-in-class antiepileptic drug primarily recognized for its unique mechanism of action as a positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels.[1][2] By activating these channels, this compound hyperpolarizes the neuronal membrane, thereby reducing excitability and suppressing epileptiform activity.[3][4] While its on-target efficacy is well-documented, a comprehensive understanding of its off-target interactions is crucial for a complete pharmacological profile and for elucidating the mechanisms behind its adverse effects. This technical guide provides an in-depth examination of the off-target pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Data Presentation: Quantitative Analysis of this compound's On- and Off-Target Interactions
The following tables summarize the quantitative data on this compound's binding affinities and functional effects on its primary targets and various off-target ion channels and receptors. This allows for a direct comparison of its potency at different molecular targets.
Table 1: this compound Activity at KCNQ (Kv7) Potassium Channels (Primary Target)
| Channel Subtype | Effect | EC50 (μM) | Reference |
| KCNQ2/3 (Kv7.2/7.3) | Activation (hyperpolarizing shift) | 1.9 ± 0.3 | [5] |
| KCNQ2/3 (Kv7.2/7.3) | Activation (ΔV1/2) | 2.5 ± 1.8 | [6] |
| KCNQ3 (Kv7.3) | Activation | > KCNQ2/3 | [1] |
| KCNQ2 (Kv7.2) | Activation | > KCNQ2/3 | [1] |
| KCNQ4 (Kv7.4) | Activation | > KCNQ2 | [1] |
| KCNQ1 (Kv7.1) | Weak Inhibition | ~100 | [1][3] |
Table 2: this compound Off-Target Activity at GABA-A Receptors
| Receptor Subtype | Effect | Concentration for Significant Effect (μM) | IC50 / EC50 (μM) | Reference |
| δ-containing (α1β2δ, α4β2δ, α4β3δ, α6β2δ) | Potentiation of GABA-evoked currents | ≥ 1 | - | [7][8] |
| γ-containing (α1β2γ2S, α4β3γ2S, α5β3γ2S, α6β2γ2S) | No significant effect | - | - | [7] |
| α1β2 | Inhibition of GABA-evoked currents | > 1 | - | [7] |
| α4β3 | Inhibition of GABA-evoked currents | > 1 | - | [7] |
| α6β2 | Potentiation of GABA-evoked currents | - | - | [7] |
| General (displacement of [3H]TBOB) | Allosteric modulation | - | 124 (in absence of GABA), 42 (in presence of 2.5 μM GABA) | [9] |
| Seizure-like activity in hippocampal neurons | Inhibition | - | 1 (half-maximal inhibition) | [8][10] |
Table 3: this compound Off-Target Activity at Other Voltage-Gated Ion Channels
| Channel Subtype | Effect | IC50 (μM) | Notes | Reference |
| Kv2.1 | Inhibition | 22.0 ± 1.6 | Inhibition observed at clinically relevant concentrations (0.3-3 μM) with prolonged exposure. | [5][11] |
| hNav1.5 (cardiac sodium channel) | Inhibition | > 100 | Significant inhibition only at concentrations ≥ 10 μM. | [3] |
| hCav1.2 (cardiac calcium channel) | Inhibition | > 100 | Significant inhibition only at concentrations ≥ 10 μM. | [3] |
| hKv11.1 (hERG) | Inhibition | > 100 | Significant inhibition only at concentrations ≥ 10 μM. | [3] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in this guide, providing a framework for researchers to investigate the off-target effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recordings of GABA-A Receptor Currents
This protocol is designed to measure the modulatory effects of this compound on GABA-A receptor currents expressed in a heterologous system.
1. Cell Culture and Transfection:
- Cell Line: Human Embryonic Kidney (HEK293) or tsA 201 cells are suitable for expressing specific GABA-A receptor subunit combinations.[12]
- Transfection: Transiently transfect cells with cDNAs encoding the desired α, β, and γ or δ subunits of the GABA-A receptor using a suitable transfection reagent (e.g., lipofection-based). The ratio of plasmids is critical for proper receptor assembly.[12]
- Incubation: Culture transfected cells for 24-48 hours before recording to allow for sufficient receptor expression.
2. Electrophysiological Recording:
- Solutions:
- External (extracellular) solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 20 glucose (pH adjusted to 7.4 with NaOH).[12]
- Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH). Cesium is used to block potassium channels.[13][14]
- Pipettes: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[12][14]
- Recording:
- Establish a whole-cell patch-clamp configuration on a transfected cell.
- Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.[12]
- Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) using a rapid solution exchange system.
- Co-apply this compound at various concentrations with the GABA solution to assess its modulatory effect.
- Record the resulting currents using an appropriate amplifier and data acquisition system.
3. Data Analysis:
- Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
- Normalize the current amplitudes in the presence of this compound to the control GABA response.
- Construct concentration-response curves and fit with the Hill equation to determine EC50 or IC50 values.
Protocol 2: In Vitro Seizure Model in Hippocampal Slices
This protocol describes a method to induce and record seizure-like activity in acute hippocampal slices to evaluate the anticonvulsant effects of this compound.
1. Slice Preparation:
- Animal: Use juvenile Wistar rats (e.g., postnatal day 14-21).[10]
- Dissection: Anesthetize the animal and rapidly dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- Slicing: Prepare 350-400 µm thick coronal or horizontal hippocampal slices using a vibratome.[10]
- Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Induction of Epileptiform Activity:
- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
- Induce seizure-like activity by perfusing with a modified aCSF containing a pro-convulsant, such as a low magnesium concentration (e.g., Mg2+-free or 0.25-0.5 mM MgCl2) or 4-aminopyridine (4-AP).[10][15]
- Allow the epileptiform activity to stabilize for 20-30 minutes.
3. Electrophysiological Recording and Drug Application:
- Recording: Use a microelectrode placed in the CA1 or CA3 region to record local field potentials (LFPs).
- Baseline: Record at least 10 minutes of stable baseline seizure-like activity.
- Drug Application: Bath-apply this compound at desired concentrations and record for 20-30 minutes per concentration.
- Washout: Perfuse with drug-free aCSF to assess the reversibility of the effects.
4. Data Analysis:
- Analyze the frequency, duration, and amplitude of the seizure-like events before, during, and after this compound application.
- Quantify the inhibitory effect of this compound on the epileptiform activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's off-target effects.
Discussion and Significance
The off-target effects of this compound, particularly its modulation of GABA-A receptors, likely contribute to its broad-spectrum anticonvulsant activity. The preference for δ-containing extrasynaptic GABA-A receptors suggests a mechanism for enhancing tonic inhibition, a key factor in controlling overall neuronal excitability.[7][16][17] This action is significant as it complements the primary mechanism of KCNQ channel activation.
However, off-target interactions are also implicated in the adverse effect profile of this compound. The weak inhibition of cardiac sodium and calcium channels, although occurring at concentrations generally higher than therapeutic levels, may contribute to the observed QT interval prolongation in some patients.[3][7] The most notable side effect, urinary retention, is linked to this compound's action on KCNQ channels present in the bladder smooth muscle and afferent nerves, highlighting that even on-target effects in peripheral tissues can lead to undesirable outcomes.[9][18][19][20][21]
The inhibition of Kv2.1 channels at clinically relevant concentrations presents another layer of complexity.[5][11] Kv2.1 channels are involved in regulating neuronal excitability and have been implicated in apoptosis.[22][23] this compound's effect on these channels could have both therapeutic (neuroprotective) and adverse consequences that warrant further investigation.
Conclusion
This technical guide provides a comprehensive overview of the off-target effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways. A thorough understanding of these off-target interactions is paramount for researchers and drug development professionals to fully appreciate the pharmacological profile of this compound, interpret clinical findings, and guide the development of future antiepileptic drugs with improved selectivity and safety profiles. The presented data and methodologies offer a solid foundation for further research into the complex pharmacology of this unique anticonvulsant.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dynamic Regulation of the Kv2.1 Voltage-Gated Potassium Channel during Brain Ischemia through Neuroglial Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the heart's electrical properties by the anticonvulsant drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. 2.1.2. Whole-cell patch clamp recordings [bio-protocol.org]
- 6. Beyond this compound: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The anticonvulsant this compound suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole-cell patch clamp recording [bio-protocol.org]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Cell culture models for epilepsy research and treatment [explorationpub.com]
- 16. Function and modulation of delta-containing GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Function and modulation of δ-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The KV 7 channel activator this compound suppresses mouse urinary bladder afferent nerve activity without affecting detrusor smooth muscle K+ channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological-Effects-of-Retigabine-on-Bladder-Function--Results-From-Patients-in-Phase-2/3-Studies [aesnet.org]
- 20. Safety profile of two novel antiepileptic agents approved for the treatment of refractory partial seizures: ezogabine (this compound) and perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The urinary safety profile and secondary renal effects of this compound (ezogabine): a first-in-class antiepileptic drug that targets KCNQ (K(v)7) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interdomain Cytoplasmic Interactions Govern the Intracellular Trafficking, Gating, and Modulation of the Kv2.1 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Distinct Modifications in Kv2.1 Channel via Chemokine Receptor CXCR4 Regulate Neuronal Survival-Death Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Retigabine's Role in Stabilizing Resting Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retigabine (also known as ezogabine) is a first-in-class anticonvulsant that exerts its therapeutic effects primarily through the positive allosteric modulation of neuronal Kv7 (KCNQ) voltage-gated potassium channels. By facilitating the opening of these channels at subthreshold membrane potentials, this compound stabilizes the resting membrane potential, leading to a reduction in neuronal hyperexcitability. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: KCNQ Channel Modulation
This compound's primary mechanism of action is as a positive allosteric modulator of the KCNQ family of voltage-gated potassium channels, specifically subtypes KCNQ2 through KCNQ5.[1][2] These channels are crucial for generating the M-current (I_M), a non-inactivating potassium current that plays a critical role in regulating neuronal excitability.[2][3][4] The M-current helps to stabilize the resting membrane potential and prevent repetitive firing of action potentials.[3][4][5]
This compound enhances the activity of KCNQ channels in two main ways:
-
Hyperpolarizing Shift in Voltage-Dependent Activation: this compound shifts the voltage-dependence of KCNQ channel activation to more negative (hyperpolarized) potentials.[4][6][7][8][9] This means that the channels are more likely to be open at the normal resting membrane potential of a neuron.
-
Stabilization of the Open Channel Conformation: this compound binds to a hydrophobic pocket near the channel's activation gate, stabilizing it in the open conformation.[1][7][10][11] Studies have shown that the KCNQ2/3 channel has at least two open states, O1 and O2, with O2 being more stable. This compound preferentially acts on and further stabilizes the O2 state, which is more prevalent during prolonged depolarization or at typical neuronal resting potentials.[6][7][11][12]
This enhanced potassium efflux through the opened KCNQ channels leads to a hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[13][14][15] This effectively acts as a "brake" on neuronal firing, reducing the likelihood of the high-frequency, synchronized discharges that characterize epileptic seizures.[1] While KCNQ2-5 are all sensitive to this compound, the KCNQ1 channel, which is predominantly found in the heart, is not affected, explaining the drug's neuronal selectivity.[1][4][8] Recent research also suggests that KCNQ3-containing channels are a primary target for this compound's effects in excitatory neurons.[16]
In addition to its primary action on KCNQ channels, some studies have suggested that this compound may also act as a subtype-selective positive modulator of GABA-A receptors, which could contribute to its anticonvulsant effects.[13][17][18][19]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on KCNQ channels and neuronal properties as reported in various studies.
Table 1: Effect of this compound on KCNQ Channel Activation
| KCNQ Subtype | Cell Type | This compound Concentration | V½ Shift (mV) | Reference |
| KCNQ2/3 | CHO | 10 µM | -33.1 ± 2.6 | [9] |
| KCNQ2/3 | Oocyte | Not specified | Hyperpolarizing Shift | [6][7][11][12] |
| M-current (putative KCNQ2/3) | Bullfrog Sympathetic Neurons | Not specified | -19 | [3] |
| KCNQ3 | Not specified | Not specified | -43 | [20] |
| KCNQ2 | Not specified | Not specified | -24 | [20] |
| KCNQ4 | Not specified | Not specified | -14 | [20] |
| KCNQ5 | Not specified | Not specified | No shift | [20] |
Table 2: Dose-Response Characteristics of this compound
| KCNQ Subtype / Effect | Cell Type | EC50 / IC50 | Reference |
| KCNQ2/3 (V½ Shift) | CHO | 1.6 ± 0.3 µM | [9] |
| KCNQ2/3 (Hyperpolarization) | Oocyte | 5.2 ± 1.3 µM | [21] |
| Inhibition of Seizure-like Activity | Hippocampal Neurons | ~1.3 µM | [17][18] |
| KCNQ2 and KCNQ3 | Not specified | < 1 µM | [20] |
| KCNQ4 and KCNQ5 | Not specified | > 1 µM | [20] |
Signaling Pathways and Experimental Workflows
This compound's Signaling Pathway
Caption: this compound's mechanism of action on neuronal KCNQ channels.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for studying this compound's effects via patch-clamp.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying the effects of this compound.
Cell Culture and Transfection (for Expression Systems)
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression, cells are transfected with cDNAs encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) using a lipid-based transfection reagent like Lipofectamine 2000. A reporter gene such as Green Fluorescent Protein (GFP) is often co-transfected to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2-ATP. The pH is adjusted to 7.2 with KOH.
-
Recording Equipment: Recordings are performed using a patch-clamp amplifier (e.g., Axopatch 200B), a digitizer (e.g., Digidata 1440A), and acquisition software (e.g., pCLAMP). Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Voltage-Clamp Protocol for Activation Curves:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) for a duration of 500 ms to 1 s to activate the KCNQ channels.
-
Follow each depolarizing step with a hyperpolarizing step to -120 mV to record tail currents.
-
The peak tail current amplitude at each voltage step is plotted against the prepulse potential to generate a conductance-voltage (G-V) curve.
-
The G-V curve is fitted with a Boltzmann function to determine the half-activation voltage (V½).
-
-
Drug Application: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to the final desired concentration in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects. The drug is applied to the cells via a gravity-fed perfusion system.
Oocyte Expression and Two-Electrode Voltage Clamp
-
Oocyte Preparation: Xenopus laevis oocytes are defolliculated and injected with cRNA encoding the desired KCNQ subunits.[11]
-
Recording Solutions:
-
Recording: Currents are recorded using a two-electrode voltage clamp or a cut-open voltage-clamp technique.[11] This method is suitable for recording larger currents from the oocyte expression system.
Conclusion
This compound's role in stabilizing the resting membrane potential is a direct consequence of its function as a positive allosteric modulator of KCNQ2-5 potassium channels. By shifting the voltage-dependence of activation and stabilizing the open state of these channels, this compound increases the hyperpolarizing influence of the M-current at subthreshold potentials. This mechanism effectively dampens neuronal excitability, providing a clear rationale for its use as an anticonvulsant. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of neuroscience and drug development, facilitating further investigation into the therapeutic potential of KCNQ channel modulation.
References
- 1. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioone.org [bioone.org]
- 4. This compound: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 6. This compound holds KV7 channels open and stabilizes the resting potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. jneurosci.org [jneurosci.org]
- 9. pure.psu.edu [pure.psu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of the anticonvulsant this compound on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Antiepileptic Drugs: Potassium Channel Activators [jove.com]
- 15. Effect of a single dose of this compound in cortical excitability parameters: A cross-over, double-blind placebo-controlled TMS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The anticonvulsant this compound is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The anticonvulsant this compound is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuronal potassium channel openers in the management of epilepsy: role and potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Molecular Basis for Retigabine's Anticonvulsant Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retigabine (ezogabine) is a first-in-class anticonvulsant agent whose primary mechanism of action is the positive allosteric modulation of neuronal Kv7 (KCNQ) potassium channels. This technical guide provides an in-depth exploration of the molecular basis for this compound's therapeutic effects, detailing its interaction with specific Kv7 channel subtypes, the resultant changes in channel gating and neuronal excitability, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's pharmacology.
Introduction: The Role of Kv7 Channels in Neuronal Excitability
Voltage-gated potassium channels of the Kv7 family, particularly subtypes Kv7.2, Kv7.3, Kv7.4, and Kv7.5, are critical regulators of neuronal excitability.[1] These channels are the molecular correlates of the M-current, a subthreshold, non-inactivating potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[2][3] The M-current's role in preventing neuronal hyperexcitability makes Kv7 channels a key target for anticonvulsant therapies.[4][5] this compound selectively enhances the activity of these neuronal Kv7 channels, thereby increasing the M-current and reducing the likelihood of seizure activity.[3][6]
Molecular Mechanism of Action of this compound
This compound's anticonvulsant properties stem from its ability to induce a hyperpolarizing shift in the voltage-dependence of Kv7 channel activation.[6][7][8] This means that the channels are more likely to be open at or near the resting membrane potential, leading to an increased potassium efflux and subsequent membrane hyperpolarization.[9][10] This stabilizing effect makes it more difficult for neurons to reach the threshold for action potential firing, thus reducing overall neuronal excitability.[2][9]
Binding Site on Kv7 Channels
The binding site for this compound is located in a hydrophobic pocket within the pore domain of the Kv7 channel, at the interface between the S5 and S6 transmembrane segments of adjacent subunits.[7][11] A crucial residue for this interaction is a tryptophan located in the S5 segment (W236 in Kv7.2 and W265 in Kv7.3).[10] This tryptophan residue acts as a hydrogen bond donor, interacting with the carbamate group of the this compound molecule.[10] Other residues within the S5 and S6 segments also contribute to the formation of this binding pocket, and the presence of this specific pocket in neuronal Kv7 subtypes (Kv7.2-7.5) but not the cardiac subtype (Kv7.1) is responsible for this compound's selectivity.[6][12]
Effects on Channel Gating and Kinetics
The primary effect of this compound binding is the stabilization of the open conformation of the Kv7 channel.[6] This manifests as a significant leftward, or hyperpolarizing, shift in the voltage-activation curve of the channel.[7][13] In addition to this shift, this compound also modulates the kinetics of the channel, accelerating the rate of activation and slowing the rate of deactivation.[8][13] This prolonged open state further contributes to the enhancement of the M-current and the suppression of neuronal hyperexcitability.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on various Kv7 channel subtypes as determined by electrophysiological studies.
| Channel Subtype | This compound EC50 (μM) | Reference(s) |
| KCNQ2/3 | 1.6 ± 0.3 | [13] |
| KCNQ2/3 | 1.9 ± 0.2 | [7] |
| KCNQ2 | 16.0 ± 0.5 | [8] |
| KCNQ2 | 2.5 ± 0.6 | [7] |
| KCNQ3 | 0.60 ± 0.01 | [8] |
| KCNQ3 | 0.6 ± 0.3 | [7] |
| KCNQ4 | 5.2 ± 0.9 | [7] |
Table 1: this compound Potency (EC50) on KCNQ Channels. This table displays the half-maximal effective concentration (EC50) of this compound for shifting the voltage dependence of activation for different KCNQ channel subtypes.
| Channel Subtype | Voltage Shift (ΔV1/2) at 10 μM this compound (mV) | Reference(s) |
| KCNQ2/3 | -33.1 ± 2.6 | [13] |
| KCNQ2/3 | -30.4 | [7] |
| KCNQ2 | -17.1 | [8] |
| KCNQ2 | -24.2 | [7] |
| KCNQ3 | -39.4 | [8] |
| KCNQ3 | -42.8 | [7] |
| KCNQ4 | -13.6 | [7] |
Table 2: this compound Efficacy (ΔV1/2) on KCNQ Channels. This table shows the magnitude of the hyperpolarizing shift in the half-activation voltage (V1/2) induced by a 10 μM concentration of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular interactions and experimental procedures central to understanding this compound's mechanism of action.
Caption: Molecular mechanism of this compound's anticonvulsant action.
Caption: Workflow for characterizing this compound's effect on Kv7 channels.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the effects of this compound on Kv7 channels.
Heterologous Expression of Kv7 Channels in Xenopus laevis Oocytes
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[9][14]
-
cRNA Preparation: Plasmids containing the cDNA for the desired human Kv7 channel subunits (e.g., KCNQ2 and KCNQ3) are linearized, and capped cRNA is synthesized in vitro.
-
cRNA Injection: A calibrated volume of the cRNA solution is injected into the cytoplasm of stage V-VI oocytes using a microinjector.[1][9]
-
Incubation: Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for channel expression.[9]
Heterologous Expression of Kv7 Channels in Mammalian Cells (CHO)
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in Minimum Essential Medium (α-MEM) supplemented with fetal calf serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 environment.[15][16]
-
Transfection: Cells are transiently transfected with plasmids containing the cDNA for the desired Kv7 channel subunits and a marker gene (e.g., CD8) using a lipid-based transfection reagent like Lipofectamine.[15][16]
-
Cell Identification: Transfected cells are identified prior to recording by the presence of the marker, for example, by using antibody-coated beads that bind to the CD8 surface marker.[15]
-
Incubation: Cells are incubated for 24-48 hours post-transfection to allow for sufficient channel expression.
Whole-Cell Patch-Clamp Electrophysiology
-
Solution Preparation:
-
External Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl2, 0.5 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4).[15]
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2).
-
-
Pipette Preparation: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of negative pressure to gain electrical access to the cell's interior.
-
Voltage-Clamp Protocol:
-
The membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to ensure channels are closed.
-
Depolarizing voltage steps of varying amplitudes (e.g., from -100 mV to +60 mV in 10 mV increments) are applied to elicit channel opening.[7][17]
-
Tail currents are measured upon repolarization to a hyperpolarized potential (e.g., -105 mV) to determine the extent of channel deactivation.[17]
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized for analysis.
-
Activation curves are generated by plotting the normalized tail current amplitude as a function of the prepulse potential and are fitted with a Boltzmann function to determine the half-activation voltage (V1/2).[7][8]
-
The effect of this compound is quantified by comparing the V1/2 in the absence and presence of the drug.
-
Dose-response curves are constructed by measuring the shift in V1/2 at various this compound concentrations and are fitted with the Hill equation to determine the EC50.[8]
-
Conclusion
The anticonvulsant activity of this compound is unequivocally linked to its role as a positive allosteric modulator of neuronal Kv7 channels. By binding to a specific site within the channel's pore domain, this compound stabilizes the open state, resulting in a hyperpolarizing shift in the voltage-dependence of activation. This enhancement of the M-current leads to a reduction in neuronal excitability, which is the fundamental basis for its therapeutic efficacy in epilepsy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and expand upon this important class of anticonvulsant agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound stimulates human KCNQ2/Q3 channels in the presence of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ifsc.usp.br [ifsc.usp.br]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 15. Effect of the KCNQ potassium channel opener this compound on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Properties of single M-type KCNQ2/KCNQ3 potassium channels expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Investigating Retigabine's Electrophysiological Effects on Cultured Neurons using Patch-Clamp
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retigabine (also known as ezogabine) is an anticonvulsant drug that primarily functions by enhancing the activity of voltage-gated potassium channels of the Kv7 (KCNQ) family.[1][2][3] These channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are crucial regulators of neuronal excitability.[3][4] By activating these channels, this compound causes membrane hyperpolarization and reduces neuronal firing, which underlies its therapeutic effects in epilepsy.[5][6][7] This document provides detailed protocols for studying the electrophysiological effects of this compound on cultured neurons using the whole-cell patch-clamp technique, summarizes key quantitative data, and illustrates the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Electrophysiological Effects of this compound on Cultured Neurons
| Parameter | Effect of this compound | Typical Concentration Range | Cell Type | References |
| Resting Membrane Potential | Hyperpolarization | 1-10 µM | Cultured mouse cortical neurons, bullfrog sympathetic neurons, human iPSC-derived sensory neurons | [5][6][8] |
| Input Resistance | Decrease | Not specified | Cultured mouse cortical neurons | [5] |
| Action Potential Firing | Decrease in number of action potentials generated by current injection | 10 µM | Cultured mouse cortical neurons, bullfrog sympathetic neurons | [5][6] |
| Kv7 (M-type) K+ Current | Enhancement; leftward shift in voltage-dependence of activation | 0.1-10 µM | NG108-15 neuronal cells, CHO cells expressing KCNQ2/3 | [4][9] |
| GABA(A)-mediated IPSCs | Potentiation (increased amplitude and decay time) | 10 µM | Cultured mouse cortical neurons | [5] |
| AMPA/NMDA-mediated EPSCs | No significant effect | Not specified | Cultured mouse cortical neurons | [5] |
Table 2: this compound's Effect on Kv7 Channel Activation
| Channel Subtype | This compound Effect | EC50 for Voltage Shift | Magnitude of Voltage Shift (at 10 µM) | References |
| Kv7.2/Kv7.3 (heteromer) | Shifts voltage-dependence of activation to more negative potentials | 1.6 ± 0.3 µM | -33.1 ± 2.6 mV | [4] |
| Kv7.2 (homomer) | Shifts voltage-dependence of activation | Not specified | Not specified | [10] |
| Kv7.3 (homomer) | Shifts voltage-dependence of activation | Not specified | Not specified | [10] |
| Kv7.4 (homomer) | Shifts voltage-dependence of activation | Not specified | Not specified | [10] |
Experimental Protocols
Culturing Primary Neurons (e.g., Hippocampal or Cortical)
This protocol is adapted from standard procedures for isolating and culturing primary neurons.
Materials:
-
Embryonic day 17-18 rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme for digestion (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine and Laminin coated coverslips or culture dishes
Procedure:
-
Dissect hippocampi or cortices from embryonic brains in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Digest the tissue with an appropriate enzyme (e.g., papain at 37°C for a specified time).
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Plate the neurons at a desired density onto coated coverslips.
-
Incubate the cultured neurons at 37°C in a 5% CO2 incubator.
-
Perform half-media changes every 3-4 days. Neurons are typically ready for electrophysiological recordings after 7-14 days in vitro.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for whole-cell patch-clamp recordings to investigate the effects of this compound.
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
Equipment:
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and digitizer
-
Data acquisition software
-
Perfusion system for drug application
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and mount it on the pipette holder.
-
Approach a healthy-looking neuron with the pipette tip while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Switch to voltage-clamp or current-clamp mode to record neuronal activity.
Investigating this compound's Effects
A. Current-Clamp Recordings:
-
Record the resting membrane potential (RMP) of the neuron.
-
Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing rate.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1-10 µM).
-
After the drug has taken effect (typically a few minutes), repeat the RMP measurement and the current injection protocol.
-
Analyze the changes in RMP, number of action potentials, and input resistance.
B. Voltage-Clamp Recordings:
-
To study Kv7 currents, hold the neuron at a hyperpolarized potential (e.g., -90 mV) and apply depolarizing voltage steps.
-
Record the resulting outward potassium currents.
-
Apply this compound and repeat the voltage-step protocol to observe the enhancement of the currents and the shift in the voltage-dependence of activation.
-
To investigate effects on synaptic currents, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (EPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (IPSCs).[11]
-
Compare the frequency and amplitude of sEPSCs and sIPSCs before and after this compound application.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action on neuronal excitability.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for a single patch-clamp experiment with this compound.
References
- 1. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying the mechanism of action of the Kv7 channel opener, this compound in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Effects of the anticonvulsant this compound on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound reduces the excitability of unmyelinated peripheral human axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Kv7-specific activators hyperpolarize resting membrane potential and modulate human iPSC-derived sensory neuron excitability [frontiersin.org]
- 9. The new anticonvulsant this compound (D-23129) acts as an opener of K+ channels in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for In Vivo Administration of Retigabine in a Mouse Model of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Retigabine (also known as Ezogabine) in various mouse models of epilepsy. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols and visualizations to facilitate study design and execution.
Introduction
This compound is a first-in-class antiepileptic drug (AED) that functions as a positive allosteric modulator of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] Specifically, it enhances the activity of KCNQ2-5 subunits, which are crucial for generating the M-current, a key regulator of neuronal excitability.[1][4] By activating these channels, this compound stabilizes the neuronal membrane potential, making neurons less likely to fire repetitively, thereby reducing the likelihood of seizure initiation and propagation.[4] Preclinical studies in various mouse models have demonstrated its broad-spectrum anticonvulsant effects.[1][5]
Data Presentation
The following table summarizes the quantitative efficacy of this compound in commonly used mouse models of epilepsy. This data is intended to serve as a reference for dose selection and expected outcomes.
| Mouse Model | Seizure Induction Method | Administration Route | Effective Dose Range (mg/kg) | Efficacy Readout | Reference |
| DBA/2 Mice | Audiogenic (Sound-induced) | Intraperitoneal (i.p.) | 0.5 - 20 | Dose-dependent antagonism of seizures | [6] |
| Albino Swiss Mice | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | Not specified | Additive or synergistic effects with other AEDs | [2][3] |
| Kcnq2 Knock-in Mice | Kainic Acid (12 mg/kg, i.p.) | Intraperitoneal (i.p.) | 5 - 15 | Significant reduction in seizure score, number, and duration of spike bursts | [1][7] |
| C57BL/6 Mice | Pentylenetetrazol (PTZ) Kindling | Intraperitoneal (i.p.) | Not specified | Mitigation of seizure severity aggravation | [4][8] |
Mechanism of Action: Kv7 Channel Activation
This compound's primary mechanism of action involves the positive modulation of Kv7 potassium channels, leading to neuronal hyperpolarization and reduced excitability. This signaling pathway is crucial for its anticonvulsant effects.
References
- 1. This compound, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 2. karger.com [karger.com]
- 3. Isobolographic characterization of interactions of this compound with carbamazepine, lamotrigine, and valproate in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of this compound on the anticonvulsant activity of some antiepileptic drugs against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
Application Notes and Protocols for Screening Retigabine-Like KCNQ Channel Openers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retigabine (ezogabine) is a first-in-class neuronal potassium channel opener that functions as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) channels.[1][2] These channels are critical regulators of neuronal excitability, and their activation leads to membrane hyperpolarization, which can suppress the hyperexcitability associated with conditions like epilepsy.[1][3] The primary mechanism of this compound involves stabilizing the open conformation of the KCNQ channels, resulting in a hyperpolarizing shift of the voltage-dependent activation curve.[2][4] The binding site for this compound has been identified in a hydrophobic pocket near the channel gate, a feature that confers selectivity for neuronal KCNQ subtypes over the cardiac KCNQ1 channel.[1][5]
The development of novel compounds with this compound-like activity requires robust and efficient screening platforms. This document provides detailed protocols for cell-based assays designed to identify and characterize new KCNQ channel openers. The assays are presented in a tiered approach, starting with high-throughput screening (HTS) methods for primary screening, followed by lower-throughput, higher-content assays for hit validation and lead optimization.
KCNQ Channel Signaling Pathway
KCNQ channels play a pivotal role in controlling neuronal excitability. As voltage-gated potassium channels, they are activated by membrane depolarization, leading to an outward flux of potassium ions. This potassium efflux hyperpolarizes the cell membrane, making it more difficult to fire action potentials and thus dampening neuronal excitability.[1][2] The activity of KCNQ channels is modulated by various signaling pathways, including the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), which inhibits channel activity.[6] this compound and its analogs enhance the activity of KCNQ channels, promoting a hyperpolarized state and reducing neuronal firing.
Screening Cascade for this compound-Like Compounds
A tiered screening approach is recommended to efficiently identify and validate novel KCNQ channel openers. This cascade begins with a high-throughput primary screen to identify initial hits, followed by a secondary screen to confirm activity and eliminate false positives. Finally, detailed characterization of confirmed hits is performed using electrophysiology.
Data Presentation: In Vitro Activity of KCNQ Channel Openers
The following tables summarize the in vitro activity of this compound and representative this compound-like compounds on different KCNQ channel subtypes. Data is presented as EC50 (half-maximal effective concentration) for current enhancement and ΔV1/2 (shift in the half-maximal activation voltage).
Table 1: Potency (EC50) of KCNQ Channel Openers
| Compound | KCNQ2 (μM) | KCNQ3 (μM) | KCNQ2/3 (μM) | KCNQ4 (μM) | KCNQ5 (μM) | Reference |
| This compound | 16.0 | 0.60 | 5.2 | - | - | [7][8] |
| ZG1732 | 1.04 | - | - | - | - | [9] |
| ZG2083 | 1.37 | - | - | - | - | [9] |
| Compound 60 | - | - | 0.1 | 0.1 | - | [10] |
| 1025c | - | - | 0.91 | - | - | [11] |
Table 2: Efficacy (ΔV1/2) of KCNQ Channel Openers
| Compound | KCNQ2 (mV) | KCNQ3 (mV) | KCNQ2/3 (mV) | KCNQ4 (mV) | Reference |
| This compound | -17.1 | -39.4 | ~ -20 | - | [7][8] |
| Compound 60 | - | - | -29.2 | -29.2 | [10] |
| 1025c | - | - | -18.6 | - | [11] |
Experimental Protocols
Protocol 1: High-Throughput Membrane Potential Assay
This protocol describes a fluorescence-based assay to measure changes in membrane potential in cells expressing KCNQ channels, suitable for primary HTS.[12][13][14]
Principle: Cells expressing the KCNQ channel of interest are loaded with a voltage-sensitive fluorescent dye. KCNQ channel openers will hyperpolarize the cell membrane, leading to a change in the fluorescence of the dye. This change can be detected using a fluorescent plate reader.
Materials:
-
CHO or HEK293 cells stably expressing the KCNQ channel subtype of interest (e.g., KCNQ2/3).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
Fluorescent membrane potential assay kit (e.g., from Molecular Devices, FIVEphoton Biochemicals).[15]
-
Test compounds and reference compounds (e.g., this compound).
-
Fluorescent plate reader with kinetic reading capabilities.
Methodology:
-
Cell Plating:
-
Trypsinize and resuspend the KCNQ-expressing cells in cell culture medium.
-
Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and reference compounds in the assay buffer provided with the kit.
-
Add the compound solutions to the wells. Include vehicle-only wells as a negative control.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescent plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths before and after the addition of a depolarizing stimulus (e.g., high potassium solution), as recommended by the assay kit manufacturer.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the depolarizing stimulus in the presence and absence of the test compounds.
-
Plot the concentration-response curves and determine the EC50 values for active compounds.
-
Protocol 2: Automated Patch-Clamp Electrophysiology
This protocol is for the secondary screening and hit confirmation of compounds identified in the primary screen, providing direct evidence of KCNQ channel modulation.[16][17]
Principle: Automated patch-clamp systems allow for higher throughput recording of ionic currents from whole cells compared to traditional manual patch-clamp.[17] This technique directly measures the potentiation of KCNQ currents by test compounds.
Materials:
-
CHO or HEK293 cells expressing the KCNQ channel of interest.
-
Automated patch-clamp system (e.g., IonWorks Barracuda, QPatch, or SyncroPatch).
-
Appropriate intracellular and extracellular recording solutions.
-
Test compounds and reference compounds.
Methodology:
-
Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension at the optimal density for the specific automated patch-clamp platform.
-
-
System Setup:
-
Prime the fluidics of the automated patch-clamp system with the intracellular and extracellular solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Recording:
-
The instrument will automatically perform cell capture, seal formation, whole-cell access, and voltage-clamp recordings.
-
Apply a voltage protocol to elicit KCNQ currents (e.g., a series of depolarizing voltage steps).
-
Record baseline currents and then apply the test compounds, followed by recording the potentiated currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step before and after compound application.
-
Calculate the percentage of current enhancement.
-
Construct concentration-response curves and determine EC50 values.
-
Analyze the shift in the voltage-dependence of activation (V1/2).
-
Protocol 3: Manual Whole-Cell Patch-Clamp Electrophysiology
This protocol is the "gold standard" for detailed biophysical characterization of lead compounds, including their mechanism of action and subtype selectivity.[18][19][20]
Principle: A glass micropipette forms a high-resistance "giga-seal" with the cell membrane, allowing for the recording of whole-cell ionic currents with high fidelity.[19] This technique provides detailed information on how a compound affects the gating properties of the KCNQ channel.
Materials:
-
Cells expressing the KCNQ channel of interest, grown on glass coverslips.
-
Manual patch-clamp rig, including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular and extracellular recording solutions.
-
Test compounds and reference compounds.
Methodology:
-
Pipette Preparation:
-
Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Under the microscope, approach a cell with the micropipette and form a giga-seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to record KCNQ currents.
-
-
Compound Application:
-
Record baseline currents.
-
Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.
-
Record the effect of the compound on the KCNQ currents.
-
-
Data Analysis:
-
Measure the current-voltage (I-V) relationship.
-
Determine the concentration-response relationship and calculate the EC50.
-
Analyze the voltage-dependence of activation and calculate the shift in V1/2.
-
Investigate the effects on channel activation and deactivation kinetics.
-
Conclusion
The successful discovery and development of novel this compound-like KCNQ channel openers rely on a systematic screening cascade. The combination of high-throughput fluorescence-based assays for primary screening and electrophysiological methods for hit validation and characterization provides a robust platform for identifying promising lead candidates. The protocols and data presented in these application notes offer a comprehensive guide for researchers in this field.
References
- 1. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium Channels (including KCNQ) and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The new anticonvulsant this compound favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refinement of the binding site and mode of action of the anticonvulsant this compound on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Item - Modulation of KCNQ 2/3 potassium channels by the novel anticonvulsant this compound - University of Sussex - Figshare [sussex.figshare.com]
- 9. Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beyond this compound: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a new this compound derivative with improved photostability for selective activation of neuronal Kv7 channels and antiseizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]
- 15. FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT | Fluorescent Voltage Sensitive Dye Kit (kw. Voltage-sensitive probes: Part MPF-Kit) [fivephoton.com]
- 16. maxcyte.com [maxcyte.com]
- 17. The Need for Speed; Investigating Channelopathy-Associated Epilepsy Using High Throughput Electrophysiological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patch clamp - Wikipedia [en.wikipedia.org]
- 19. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 20. m.youtube.com [m.youtube.com]
Application Notes: Utilizing Retigabine for Neuronal Hyperexcitability Studies in Culture
Introduction
Retigabine, also known as Ezogabine, is an anticonvulsant drug that has garnered significant interest in neuroscience research due to its unique mechanism of action.[1][2] It serves as a valuable pharmacological tool for investigating the mechanisms of neuronal hyperexcitability and for screening potential antiepileptic compounds. This compound's primary action is as a positive allosteric modulator of voltage-gated potassium channels of the KCNQ (or Kv7) family, specifically subtypes KCNQ2 through KCNQ5.[3][4][5] These channels are crucial regulators of neuronal excitability.[2][4]
By binding to a hydrophobic pocket near the channel gate, this compound stabilizes the open conformation of KCNQ channels.[3][6] This action increases the number of channels open at the normal resting membrane potential, leading to a hyperpolarizing shift in the activation curve.[7][8] The resulting enhanced potassium efflux acts as a brake on the neuron, stabilizing the membrane potential and making it more difficult for the neuron to reach the threshold for firing an action potential.[3][5][9] This effectively reduces neuronal burst firing and epileptiform activity.[3][5] Additionally, some studies suggest that this compound can enhance GABAergic transmission by modulating GABA-A receptors, further contributing to its anti-hyperexcitability effects.[10][11]
These application notes provide an overview and detailed protocols for using this compound in in-vitro neuronal culture models to study and counteract hyperexcitable states.
Data Presentation: Summary of this compound's Efficacy
The following tables summarize key quantitative data regarding this compound's effects on neuronal channels and activity, compiled from various studies.
Table 1: this compound Potency on KCNQ Channel Subtypes
| Channel Subtype | Effect | Potency Order | Reference |
| KCNQ2, KCNQ3, KCNQ4, KCNQ2/3 | Hyperpolarizing shift in activation curve | KCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4 | [7][8] |
| KCNQ1 | No significant enhancement | N/A | [7][8] |
| KCNQ2/3 | Half-maximal activation (EC₅₀) is in a similar concentration range as its therapeutic effects. | N/A | [10] |
Table 2: Key Electrophysiological Effects of this compound on Cultured Neurons
| Parameter | Effect | Typical Concentration | Cell Type | Reference |
| Resting Membrane Potential | Hyperpolarization | 3 µM | Rat Sympathetic Neurons | [8] |
| Input Resistance | Decrease | Not specified | Cultured Mouse Cortical Neurons | [11] |
| Action Potential Firing | Reduced number of APs upon current injection | 3 µM | Rat Sympathetic Neurons | [8] |
| Spontaneous Activity | Inhibition (IC₅₀) | 1.7 µM | Human iPSC-derived Sensory Neurons | [12] |
| Seizure-like Activity | Half-maximal inhibition | ~1 µM | Cultured Hippocampal Neurons | [10][13] |
| Inhibitory Postsynaptic Currents (IPSCs) | Potentiation (increased amplitude and duration) | Dose-dependent | Cultured Mouse Cortical Neurons | [11] |
Table 3: Efficacy of this compound in In-Vitro Hyperexcitability Models
| Model | Effect | Effective Concentration | Brain Region | Reference |
| Low-Mg²⁺ Model | Reversible suppression of recurrent short discharges | 20 µM | Rat Hippocampal Slices (CA1) | [14] |
| Low-Mg²⁺ Model | Blocked seizure-like events in 71.5% of slices | 20 µM | Rat Entorhinal Cortex Slices | [14] |
| Low-Mg²⁺ Model | Reduced frequency of late recurrent discharges by ~74% | 20 µM | Rat Entorhinal Cortex Slices | [14] |
| Low-Mg²⁺ Model | Reversible suppression of late recurrent discharges | 100 µM | Rat Entorhinal Cortex Slices | [14] |
Visualizations
The following diagrams illustrate the mechanism of action and experimental application of this compound.
Caption: Mechanism of action for this compound on neuronal KCNQ channels.
Caption: Experimental workflow for assessing this compound in vitro.
Caption: Logical relationships of this compound's effects on neurons.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound in neuronal cultures.
Protocol 1: Primary Neuronal Culture Preparation (Rat Cortex)
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rats, a common model for electrophysiological studies.
Materials:
-
Timed-pregnant Sprague Dawley rat (E18)
-
Dissection medium: Hibernate-E medium, supplemented with B-27 and GlutaMAX
-
Digestion solution: Papain (20 U/mL) and DNase I (0.01%) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 25 µM Glutamate
-
Culture plates/coverslips coated with Poly-D-Lysine (50 µg/mL)
-
Sterile dissection tools, conical tubes, and pipettes
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care guidelines and harvest the E18 embryos.
-
Dissect the cortices from the embryonic brains in ice-cold dissection medium. Remove the meninges carefully.
-
Mince the cortical tissue into small pieces and transfer to the digestion solution. Incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium and determine cell density using a hemocytometer.
-
Plate the neurons onto Poly-D-Lysine coated coverslips or multi-well plates at a desired density (e.g., 1x10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace 50% of the plating medium with a glutamate-free culture medium (Neurobasal with B-27 and GlutaMAX).
-
Maintain the cultures by replacing 50% of the medium every 3-4 days. Neurons are typically ready for experiments between 10-21 days in vitro (DIV).
Protocol 2: Induction of Hyperexcitability (Low-Magnesium Model)
This method reliably induces spontaneous, seizure-like epileptiform activity in neuronal cultures.
Materials:
-
Mature neuronal cultures (e.g., DIV 14-21)
-
Standard external recording solution (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM D-glucose, 2 mM CaCl₂.
-
Low-magnesium external solution: Same as aCSF but with 0 mM MgCl₂ or MgSO₄.
-
Perfusion or recording chamber system.
Procedure:
-
Transfer the coverslip with cultured neurons to the recording chamber.
-
Begin perfusion with standard aCSF (containing Mg²⁺) to establish a baseline recording of neuronal activity.
-
To induce hyperexcitability, switch the perfusion to the low-magnesium aCSF.[14] The removal of Mg²⁺ relieves the voltage-dependent block of NMDA receptors, leading to increased excitatory neurotransmission and network hyperexcitability.
-
Allow 10-15 minutes for the epileptiform activity to stabilize. This activity is characterized by recurrent bursts of action potentials.
-
Once a stable pattern of hyperexcitability is established, this compound or vehicle can be added to the perfusate to assess its effects.
Protocol 3: Whole-Cell Patch-Clamp Recording
This technique allows for the detailed measurement of a single neuron's electrical properties.
Materials:
-
Neuronal culture on a coverslip
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling pipettes
-
External solution (aCSF, as described in Protocol 2)
-
Intracellular (pipette) solution: 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM Na-phosphocreatine (adjust pH to 7.3 with KOH).
-
This compound stock solution (e.g., in DMSO) and vehicle control.
Procedure:
-
Place the coverslip in the recording chamber and perfuse with aCSF.
-
Pull a glass pipette to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under microscopic guidance, approach a healthy-looking neuron with the pipette.
-
Apply gentle positive pressure and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply brief, gentle suction to rupture the membrane patch and achieve whole-cell configuration.
-
Current-Clamp Recordings:
-
Drug Application:
-
Perfuse the chamber with aCSF containing the desired concentration of this compound (e.g., 1-30 µM).
-
Allow 5-10 minutes for the drug to take effect.
-
-
Post-Drug Recordings:
Protocol 4: Multi-Electrode Array (MEA) Recording
MEAs are used to monitor the spontaneous electrical activity of a neuronal network over time, providing data on spike rates, burst patterns, and network synchrony.[17]
Materials:
-
MEA plates (e.g., 48-well) with integrated electrodes
-
MEA recording system (e.g., Axion Maestro)
-
Neuronal cultures plated directly onto MEA plates
-
This compound stock solution and vehicle control
Procedure:
-
Plate and culture neurons directly on the MEA plates as described in Protocol 1. Allow cultures to mature (e.g., DIV 14-21) to form active networks.
-
Place the MEA plate into the recording system, which maintains temperature (37°C) and CO₂ (5%). Allow the plate to acclimate for 10-15 minutes.
-
Record baseline spontaneous network activity for at least 10-30 minutes. Key parameters to analyze include mean firing rate, burst frequency, burst duration, and network synchrony.[17][18]
-
Drug Addition:
-
Carefully remove the MEA plate from the system.
-
Add a small volume of concentrated this compound solution to the appropriate wells to reach the final desired concentration. Add vehicle to control wells.
-
Briefly place the plate on a shaker to ensure mixing, or allow it to diffuse.
-
-
Post-Drug Recording:
-
Return the plate to the MEA system and immediately begin recording.
-
Record activity continuously or at set time points (e.g., 15 min, 30 min, 1 hr, 24 hr) to assess the acute and chronic effects of the drug.[18]
-
-
Data Analysis:
-
Use the MEA system's software to analyze the recorded spike trains.
-
Compare the post-drug activity to the baseline recording for each well. A dose-dependent decrease in mean firing rate and bursting activity is the expected outcome with this compound.[12]
-
References
- 1. [this compound - a new antiepileptic drug with a different mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The spectrum of anticonvulsant efficacy of this compound (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal potassium channel openers in the management of epilepsy: role and potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The new anticonvulsant this compound favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anticonvulsant this compound is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the anticonvulsant this compound on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound (D-23129) on different patterns of epileptiform activity induced by low magnesium in rat entorhinal cortex hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Retigabine in Hippocampal Slice Physiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retigabine (also known as Ezogabine) is a potent anticonvulsant that functions primarily as a positive allosteric modulator of Kv7 (KCNQ) potassium channels. In the hippocampus, a brain region critical for learning, memory, and implicated in epilepsy, Kv7 channels play a crucial role in regulating neuronal excitability. These channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are densely expressed in hippocampal pyramidal neurons, especially at the axon initial segment.[1][2] By enhancing the M-current (a subthreshold potassium current mediated by Kv7 channels), this compound hyperpolarizes the neuronal membrane potential and increases the threshold for action potential firing, thereby reducing neuronal excitability.[1][3] This mechanism makes this compound a valuable tool for studying hippocampal physiology and a subject of interest for therapeutic development. Recent evidence also suggests a secondary mechanism of action involving the positive modulation of δ-subunit containing GABAA receptors, which mediate tonic inhibition.[4][5]
These application notes provide a comprehensive overview of the use of this compound in hippocampal slice electrophysiology experiments, including its mechanism of action, experimental protocols, and expected outcomes.
Data Presentation
Table 1: Effects of this compound on Neuronal Excitability in Hippocampal Slices
| Parameter | This compound Concentration | Effect | Hippocampal Region | Reference |
| Spontaneous Firing | Not specified | Suppresses inherent spontaneous activity | CA1 Pyramidal Neurons | [1] |
| Action Potential Number | 10 µM | Reduced from 29 ± 2 to 11 ± 2 APs | CA1 Pyramidal Neurons | [6] |
| Epileptiform Discharges (Low Mg²⁺ model) | 1 µM | Significant reduction in frequency | CA1 | [7] |
| Epileptiform Discharges (Low Mg²⁺ model) | 10 µM | Significant reduction of discharges | CA1 | [7] |
| Epileptiform Discharges (Low Mg²⁺ model) | 25 µM | Full block of discharges | CA1 | [7] |
| Epileptiform Discharges (Low Ca²⁺ model) | 1 µM | Significant reduction in frequency | Not specified | [7] |
| Epileptiform Discharges (Low Ca²⁺ model) | 25 µM | Full block of all discharges | Not specified | [7] |
| Seizure-like Events (Low Mg²⁺ model) | 20 µM | Blocked in 71.5% of slices | Entorhinal Cortex | [8] |
| Seizure-like Events (Low Mg²⁺ model) | 50 µM | Reversibly suppressed | Entorhinal Cortex | [8] |
Table 2: this compound's Interaction with Ion Channels
| Channel Type | Subunits | Action of this compound | Effect | Reference |
| Kv7 (KCNQ) Potassium Channels | Kv7.2, Kv7.3, Kv7.5 | Positive Allosteric Modulator | Shifts activation to more hyperpolarized potentials, increases open probability | [2][6] |
| GABAA Receptors | δ-subunit containing | Positive Allosteric Modulator | Enhances tonic inhibition | [4][5] |
Experimental Protocols
Hippocampal Slice Preparation
This protocol is adapted from established methods for obtaining viable hippocampal slices for electrophysiological recordings.[6]
Solutions:
-
Cutting Solution (Ice-cold):
-
200 mM Sucrose
-
25 mM NaHCO₃
-
10 mM Glucose
-
2.5 mM KCl
-
1.3 mM NaH₂PO₄
-
7 mM MgCl₂
-
0.5 mM CaCl₂
-
Continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
125 mM NaCl
-
26 mM NaHCO₃
-
12 mM D-glucose
-
2.5 mM KCl
-
1 mM NaH₂PO₄
-
1.3 mM MgCl₂
-
1.5 mM CaCl₂
-
Continuously bubbled with 95% O₂ / 5% CO₂.
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution.
-
Remove the cerebellum and make a coronal or horizontal cut to glue the brain to the vibratome stage.
-
Cut 300-400 µm thick slices using a vibratome (e.g., Leica VT1200S) in the ice-cold cutting solution.
-
Transfer the slices to a holding chamber containing aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in aCSF bubbled with 95% O₂ / 5% CO₂ until use.
Electrophysiological Recording
This protocol describes whole-cell patch-clamp recording from hippocampal pyramidal neurons.
Solutions:
-
Internal Solution (for CA1 pyramidal neurons): [6]
-
130 mM Potassium methylsulfate
-
10 mM KCl
-
4 mM NaCl
-
4 mM Mg-ATP
-
0.4 mM Na₄-GTP
-
10 mM HEPES
-
5 mM Tris-phosphocreatine
-
Adjust pH to 7.2-7.3 with KOH; Osmolarity ~300-310 mOsm.
-
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with aCSF at a rate of 2-3 ml/min. Maintain the temperature at 28-32°C.[6]
-
Visualize neurons using a microscope with DIC optics. CA1 pyramidal neurons are easily identifiable by their location and morphology.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a target neuron and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, firing pattern in response to current injections).
-
Prepare a stock solution of this compound in DMSO and dilute it to the final desired concentration in aCSF.
-
Bath-apply this compound by switching the perfusion solution to the one containing the drug.
-
Record the effects of this compound on the neuronal parameters of interest.
-
To confirm the involvement of Kv7 channels, a specific blocker like XE991 (10 µM) or ML-252 (10 µM) can be co-applied or applied after this compound to observe the reversal of its effects.[6]
Visualizations
Signaling Pathway of this compound
Caption: this compound's primary mechanism of action on Kv7 channels.
Experimental Workflow for Hippocampal Slice Electrophysiology
Caption: Workflow for studying this compound in hippocampal slices.
Logical Relationship of this compound's Dual Mechanism
Caption: Dual inhibitory mechanisms of this compound in hippocampal neurons.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | The Role of Kv7 Channels in Neural Plasticity and Behavior [frontiersin.org]
- 3. Functional significance of axonal Kv7 channels in hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticonvulsant this compound is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticonvulsant this compound is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticonvulsant this compound potently suppresses epileptiform discharges in the low Ca ++ and low Mg++ model in the hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound (D-23129) on different patterns of epileptiform activity induced by low magnesium in rat entorhinal cortex hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Dosage of Retigabine for Rodent Seizure Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal dosage of Retigabine (also known as Ezogabine) in various rodent models of seizures. This document includes a summary of effective dosages from preclinical studies, detailed experimental protocols for common seizure models, and a description of this compound's mechanism of action. The information is intended to assist researchers in designing and executing studies to evaluate the anticonvulsant properties of this compound and similar compounds.
Introduction
This compound is a first-in-class anticonvulsant drug that functions as a positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels.[1] By enhancing the M-current, this compound hyperpolarizes the neuronal membrane potential, thereby stabilizing neuronal excitability and reducing the likelihood of seizure initiation and propagation.[2][3] Its unique mechanism of action makes it a valuable tool for epilepsy research and a potential therapeutic agent for various seizure types.[4] This document outlines protocols for determining the effective dose of this compound in preclinical rodent models.
Data Presentation: Efficacy of this compound in Rodent Seizure Models
The following tables summarize the effective dosages of this compound in various rodent seizure models based on published literature. These values can serve as a starting point for dose-ranging studies.
Table 1: Effective Doses (ED₅₀) of this compound in the Maximal Electroshock (MES) Seizure Model
| Species | Strain | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Mouse | Albino Swiss | Intraperitoneal (i.p.) | 32.42 ± 2.50 | [5] |
| Rat | Not Specified | Not Specified | 13.9 | [1] |
Table 2: Effective Doses of this compound in Chemoconvulsant Seizure Models
| Species | Seizure Model | Route of Administration | Effective Dose (mg/kg) | Effect | Reference |
| Mouse | Kainic Acid (KA)-induced | Intraperitoneal (i.p.) | 5 and 15 | Significant preventative effects on seizures. | [6] |
| Rat | Kainic Acid (KA)-induced | Intraperitoneal (i.p.) | 1-2 | Increased seizure latency and reduced spike events. | [7] |
| Rat | Kainic Acid (KA)-induced | Intraperitoneal (i.p.) | 5 | Attenuated seizure-induced behavioral abnormalities. | [8] |
| Rat | Amphetamine + Chlordiazepoxide-induced hyperactivity | Oral gavage | 1.0 | Significantly attenuated hyperactivity. | [9] |
Table 3: Effective Doses of this compound in Other Seizure Models
| Species | Strain | Seizure Model | Route of Administration | Effective Dose Range (mg/kg) | Effect | Reference |
| Mouse | DBA/2 | Audiogenic Seizures | Intraperitoneal (i.p.) | 0.5 - 20 | Dose-dependent antagonism of seizures. | [10] |
| Rat | P14 | Rapid Kindling | Intraperitoneal (i.p.) | 2.5 | Delayed development of focal seizures. | [11] |
| Rat | P21 and P35 | Rapid Kindling | Intraperitoneal (i.p.) | 5 | Mitigated severity of behavioral seizures. | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for determining its optimal dosage.
Figure 1: Simplified signaling pathway of this compound's anticonvulsant action.
Figure 2: General experimental workflow for a dose-response study.
Experimental Protocols
The following are detailed protocols for common rodent seizure models used to assess the efficacy of this compound.
Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice
This model is used to evaluate the ability of a compound to prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.[12][13]
Materials:
-
Male albino Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)[5]
-
Corneal electrode apparatus
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
Procedure:
-
Animal Preparation: Acclimate mice for at least 3-5 days before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Preparation and Administration: Prepare a suspension of this compound in the vehicle. Administer different doses of this compound (and vehicle to the control group) via intraperitoneal (i.p.) injection. A typical pretreatment time for this compound is 15 minutes.[5]
-
Seizure Induction:
-
Observation and Scoring: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered protection.[12]
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀) using a probit analysis or similar statistical method.
Protocol 2: Kainic Acid (KA)-Induced Seizure Model in Rats
This model is used to study temporal lobe epilepsy, characterized by recurrent seizures.[14]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)[14]
-
Kainic acid
-
Saline
-
EEG recording system (optional, for detailed analysis)
Procedure:
-
Animal Preparation: Acclimate rats as described in Protocol 1. If using EEG, surgically implant electrodes into the hippocampus or cortex and allow for a recovery period.
-
Drug Preparation and Administration: Prepare a solution of this compound in the appropriate vehicle. Administer the selected doses of this compound (e.g., 1-5 mg/kg) or vehicle via i.p. injection.
-
Seizure Induction: Administer Kainic acid (e.g., 15 mg/kg, i.p.) to induce status epilepticus.[8]
-
Observation and Scoring: Observe the animals for behavioral seizures and score them according to a modified Racine scale. If using EEG, record epileptiform discharges.
-
Data Analysis: Analyze the latency to the first seizure, the severity of seizures, and the frequency and duration of epileptiform discharges. Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).
Protocol 3: Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced seizures and are a common model for screening anticonvulsant drugs.
Materials:
-
Male or female DBA/2 mice (21-25 days old)
-
This compound
-
Vehicle
-
Sound-proof chamber with a sound source (e.g., bell or speaker) capable of producing a high-intensity sound (e.g., 110 dB).
Procedure:
-
Animal Preparation: Acclimate DBA/2 mice as described previously.
-
Drug Preparation and Administration: Administer a range of this compound doses (e.g., 0.5-20 mg/kg, i.p.) or vehicle.[10]
-
Seizure Induction: At the time of peak drug effect, place the mouse individually in the sound-proof chamber and expose it to the sound stimulus for a set duration (e.g., 60 seconds).
-
Observation and Scoring: Observe the seizure response, which typically progresses from wild running to clonic and then tonic seizures. Note the presence and latency of each seizure phase. Protection is often defined as the absence of clonic or tonic seizures.
-
Data Analysis: Determine the percentage of mice protected from each seizure phase at different doses of this compound and calculate the ED₅₀.
Conclusion
The provided data and protocols offer a robust framework for investigating the anticonvulsant effects of this compound in rodent models. The optimal dosage of this compound is dependent on the specific seizure model, the animal species and strain, and the route of administration. It is recommended to perform dose-response studies for each new experimental paradigm to determine the most appropriate and effective dose. The unique mechanism of action of this compound as a KCNQ channel opener continues to make it a valuable compound for epilepsy research.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Chemical Synthesis to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The spectrum of anticonvulsant efficacy of this compound (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound calms seizure-induced behavior following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the new antiepileptic drug this compound in a rodent model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of this compound on the anticonvulsant activity of some antiepileptic drugs against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiepileptogenic and antiictogenic effects of this compound under conditions of rapid kindling: an ontogenic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ijsciences.com [ijsciences.com]
Application Notes and Protocols: The Use of Retigabine in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition resulting from damage to the somatosensory nervous system, presents a significant challenge in clinical management. Preclinical research relies on robust animal models that mimic the symptoms of human neuropathic pain to investigate underlying mechanisms and evaluate novel therapeutic agents. Retigabine (also known as ezogabine) is an anticonvulsant drug that has shown promise in preclinical models of neuropathic pain.[1] Its primary mechanism of action is the positive allosteric modulation of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] This document provides detailed application notes and protocols for the use of this compound in common animal models of neuropathic pain, accompanied by quantitative data summaries and visualizations of key pathways and workflows.
Mechanism of Action: this compound and Kv7 Channels
This compound's therapeutic effect in neuropathic pain is primarily attributed to its role as a Kv7 channel opener.[3][4] Kv7 channels, particularly subtypes Kv7.2, Kv7.3, and Kv7.5, are crucial in regulating neuronal excitability.[5] In a healthy neuron, these channels contribute to the M-current, a subthreshold potassium current that stabilizes the membrane potential and prevents repetitive firing.[1] In neuropathic pain states, the function and expression of Kv7 channels can be downregulated, leading to neuronal hyperexcitability and the manifestation of pain hypersensitivity.[4]
This compound enhances the activity of Kv7.2-Kv7.5 channels, causing them to open at more negative membrane potentials and stabilizing their open conformation.[2][6] This leads to an increased potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[4][7] By dampening the hyperexcitability of nociceptive pathways, this compound can alleviate symptoms of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[1][3] The effects of this compound can be blocked by Kv7 channel antagonists like XE-991, confirming its mechanism of action.[7][8]
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various animal models of neuropathic pain.
Table 1: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model
| Species | Behavioral Test | This compound Dose (Route) | Outcome | Reference |
| Rat | Pin Prick | 5 and 20 mg/kg (p.o.) | Significantly attenuated mechanical hypersensitivity. | [8] |
| Rat | Cold Sensitivity (Ethyl Chloride) | 5 and 20 mg/kg (p.o.) | Attenuated cold sensitivity. | [8] |
| Rat | Von Frey | 5 and 20 mg/kg (p.o.) | No significant effect on mechanical hypersensitivity. | [8] |
Table 2: Efficacy of this compound in the Spared Nerve Injury (SNI) Model
| Species | Behavioral Test | This compound Dose (Route) | Outcome | Reference |
| Rat | Pin Prick | 5 and 20 mg/kg (p.o.) | Significantly attenuated mechanical hypersensitivity. | [8] |
| Rat | Von Frey | 5 and 20 mg/kg (p.o.) | No significant effect on mechanical hypersensitivity. | [8] |
Table 3: Efficacy of this compound in the Spinal Nerve Ligation (L5) Model
| Species | Behavioral Test | This compound Dose (Route) | Outcome | Reference |
| Rat | Tactile Stimulation | 10 mg/kg (p.o.) | Significantly elevated pain threshold, comparable to 10 mg/kg tramadol. | [3] |
| Rat | Thermal Stimulation | 10 mg/kg (p.o.) | Significantly prolonged withdrawal latency, as effective as 100 mg/kg gabapentin. | [3] |
Table 4: Efficacy of this compound in the Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
| Species | Behavioral Test | This compound Dose (Route) | Outcome | Reference |
| Rat | Mechanical Allodynia | 10 mg/kg (s.c.) | Reduced behavioral signs of mechanical allodynia. | [9] |
| Rat | Heat Hyperalgesia | 10 mg/kg (s.c.) | Reduced behavioral signs of heat hyperalgesia. | [9] |
Experimental Protocols
Animal Models of Neuropathic Pain
1. Chronic Constriction Injury (CCI) Model
-
Objective: To induce neuropathic pain by loosely constricting the sciatic nerve.
-
Materials: Anesthesia, sterile surgical instruments, 4-0 chromic gut sutures.
-
Procedure:
-
Anesthetize the animal (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between each.
-
The ligatures should be tightened until a slight constriction is observed, without arresting circulation.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
2. Spared Nerve Injury (SNI) Model
-
Objective: To create a model of neuropathic pain by transecting two of the three terminal branches of the sciatic nerve.
-
Materials: Anesthesia, sterile surgical instruments, 5-0 silk sutures.
-
Procedure:
-
Anesthetize the animal and expose the sciatic nerve as in the CCI model.
-
Identify the three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate the tibial and common peroneal nerves with 5-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal stump.
-
Take care to avoid any contact with the intact sural nerve.
-
Close the incision in layers.
-
Sham-operated animals have the nerves exposed but not ligated or transected.
-
3. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
-
Objective: To induce hyperglycemia and subsequent diabetic neuropathy.
-
Materials: Streptozotocin (STZ), citrate buffer (pH 4.5), glucose meter.
-
Procedure:
-
Fast the animals overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg for rats).
-
Monitor blood glucose levels 48-72 hours post-injection and periodically thereafter. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
Neuropathic pain behaviors typically develop over several weeks.
-
Behavioral Assays
1. Von Frey Test for Mechanical Allodynia
-
Objective: To measure the paw withdrawal threshold to a mechanical stimulus.
-
Materials: Von Frey filaments of varying stiffness, elevated mesh platform, testing chambers.
-
Procedure:
-
Acclimate the animal to the testing chamber on the mesh platform for at least 15-30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.
-
Apply the filament until it bends, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
-
2. Plantar Test (Hargreaves Method) for Thermal Hyperalgesia
-
Objective: To measure the paw withdrawal latency to a thermal stimulus.
-
Materials: Plantar test apparatus with a radiant heat source, glass platform, testing enclosures.
-
Procedure:
-
Acclimate the animal in the testing enclosure on the glass platform.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source. A timer will automatically start.
-
The timer stops when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Repeat the measurement several times with an interval between tests.
-
3. Acetone Test for Cold Allodynia
-
Objective: To assess the response to a cold stimulus.
-
Materials: Acetone, syringe with a blunt needle, elevated mesh platform, testing chambers.
-
Procedure:
-
Acclimate the animal in the testing chamber.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the animal's response for a set period (e.g., 30-60 seconds).
-
Record the frequency or duration of paw withdrawal, flinching, or licking behaviors.
-
Drug Administration Protocol
-
Formulation: this compound can be dissolved in a vehicle such as a mixture of Tween 80 and physiological saline (e.g., 1:9 v/v).[9]
-
Route of Administration: Common routes include oral gavage (p.o.), intraperitoneal injection (i.p.), or subcutaneous injection (s.c.). The choice of route may depend on the experimental design and desired pharmacokinetic profile.
-
Timing: Administer this compound at a set time before behavioral testing to ensure the drug has reached its peak effect (e.g., 30-60 minutes post-administration).
Experimental Workflow Visualization
Conclusion
This compound has demonstrated significant anti-nociceptive effects in a variety of animal models of neuropathic pain, primarily through its action as a Kv7 potassium channel opener. The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the therapeutic potential of this compound and other Kv7 channel modulators. Careful consideration of the animal model, behavioral assays, and drug administration protocols is essential for obtaining reliable and reproducible results in the preclinical assessment of novel analgesics for neuropathic pain.
References
- 1. This compound: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-hyperalgesic activity of this compound is mediated by KCNQ potassium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropathic pain and Kv7 voltage-gated potassium channels: The potential role of Kv7 activators in the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces the excitability of unmyelinated peripheral human axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticonvulsant this compound attenuates nociceptive behaviours in rat models of persistent and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijss-sn.com [ijss-sn.com]
Employing Retigabine to Investigate Channelopathies In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Channelopathies, a diverse group of disorders resulting from ion channel dysfunction, present significant challenges in neuroscience and cardiology. Retigabine (also known as ezogabine) has emerged as a valuable pharmacological tool for investigating these conditions in vitro. As a positive allosteric modulator of the KCNQ (Kv7) family of voltage-gated potassium channels, this compound offers a specific mechanism to probe the function of these channels and their role in cellular excitability.[1][2] This document provides detailed application notes and protocols for utilizing this compound in in-vitro models of channelopathies.
This compound's primary mechanism of action involves the stabilization of the open conformation of KCNQ2-5 channels.[1][3] This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, an increase in the number of open channels at resting membrane potential, and a more rapid and prolonged response to membrane depolarization.[1][2][4] By enhancing the M-current, which is largely mediated by KCNQ2/3 heteromers, this compound effectively reduces neuronal hyperexcitability, a hallmark of many channelopathies, particularly certain forms of epilepsy.[4][5]
Data Presentation: Efficacy of this compound on KCNQ Channels
The following tables summarize the quantitative effects of this compound on various KCNQ channel subtypes as determined by in-vitro electrophysiological studies.
Table 1: Effect of this compound on the Half-Activation Potential (V½) of KCNQ Channels
| Channel Subtype | Cell Type | This compound Concentration (μM) | V½ Shift (mV) | Reference |
| KCNQ2/3 | CHO cells | 10 | ~ -20 | [4] |
| KCNQ2 | CHO cells | 10 | Less than KCNQ2/3 | [6] |
| KCNQ3 | CHO cells | 10 | Greater than KCNQ2/3 | [6] |
| KCNQ4 | CHO cells | 10 | Less than KCNQ2 | [6] |
| KCNQ2/3 | Xenopus oocytes | 10 | ~ -20 | [4] |
| KCNQ5 (R359C mutant) | HEK cells | 10 | N/A (Current Restoration) | [7] |
Table 2: Effect of this compound on KCNQ2/3 Channel Properties
| Parameter | Cell Type | This compound Concentration (μM) | Effect | Reference |
| Maximal Open Probability (Po) | CHO cells | 10 | Increased from 0.13 to 0.38 | [8] |
| Single-Channel Conductance | CHO cells | 10 | No significant change | [8] |
| Deactivation Kinetics | Xenopus oocytes | 10 | Slowed | [4] |
| Activation Kinetics | Xenopus oocytes | 10 | Increased rate | [4] |
| IC50 for Hyperpolarization | Xenopus oocytes | 5.2 | N/A | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in in-vitro channelopathy studies.
Caption: this compound's mechanism of action on KCNQ channels.
Caption: A typical experimental workflow for in-vitro studies.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Transfected Mammalian Cells
This protocol describes the use of whole-cell patch-clamp to measure the effects of this compound on KCNQ channels expressed in a mammalian cell line (e.g., CHO or HEK-293).
Materials:
-
CHO or HEK-293 cells
-
Plasmids encoding KCNQ channel subunits (wild-type or mutant)
-
Transfection reagent
-
Standard extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Standard intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in appropriate media and conditions.
-
One day before the experiment, transfect cells with the desired KCNQ channel plasmids using a suitable transfection reagent. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a transfected cell and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
To elicit KCNQ currents, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms).
-
Record the resulting currents in the absence of this compound (control).
-
-
This compound Application:
-
Prepare the desired concentrations of this compound by diluting the stock solution in the extracellular solution.
-
Perfuse the recording chamber with the this compound-containing solution.
-
Allow sufficient time for the drug to take effect (typically 2-5 minutes).
-
-
Data Acquisition:
-
Repeat the voltage-clamp protocol in the presence of this compound.
-
To study the voltage-dependence of activation, measure the tail currents at a hyperpolarized potential (e.g., -120 mV) following the depolarizing steps.
-
-
Data Analysis:
-
Construct current-voltage (I-V) relationships by plotting the peak current amplitude against the test potential.
-
Generate conductance-voltage (G-V) curves by calculating the conductance (G = I / (V - Vrev)) and plotting it against the test potential. Fit the G-V curves with a Boltzmann function to determine the half-activation potential (V½) and the slope factor.
-
Analyze the activation and deactivation kinetics by fitting the current traces with exponential functions.
-
Protocol 2: Current-Clamp Recordings in Cultured Neurons
This protocol is designed to investigate the effects of this compound on the electroresponsive properties of cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Standard extracellular and intracellular solutions (as in Protocol 1, can be adjusted for neuronal recordings)
-
This compound stock solution
-
Patch-clamp setup
Procedure:
-
Neuronal Culture:
-
Prepare and maintain primary neuronal cultures according to standard protocols.
-
-
Electrophysiological Recording:
-
Establish a whole-cell recording from a neuron in current-clamp mode.
-
Measure the resting membrane potential (RMP).
-
-
Assessing Neuronal Excitability:
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Record the number of action potentials fired at each current step in the absence of this compound.
-
-
This compound Application:
-
Perfuse the chamber with the desired concentration of this compound.
-
-
Data Acquisition:
-
Re-measure the RMP.
-
Repeat the current injection protocol and record the number of action potentials fired in the presence of this compound.
-
-
Data Analysis:
-
Compare the RMP before and after this compound application.
-
Plot the number of action potentials as a function of the injected current (f-I curve) for both control and this compound conditions.
-
Concluding Remarks
This compound serves as a powerful tool for the in-vitro investigation of channelopathies involving KCNQ channels. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the pathophysiology of these disorders and for the preclinical evaluation of potential therapeutic agents. The ability of this compound to specifically modulate KCNQ channel activity allows for the precise dissection of their contribution to cellular excitability in both health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Modulation of KCNQ 2/3 potassium channels by the novel anticonvulsant this compound - University of Sussex - Figshare [sussex.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and gabapentin restore channel function and neuronal firing in a cellular model of an epilepsy-associated dominant-negative KCNQ5 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the KCNQ potassium channel opener this compound on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of KCNQ2/3 Channels by this compound | KCNQ2×ÊÁÏÎÄÏ× [kcnq2.cn]
Retigabine as a pharmacological tool in neuroscience research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Retigabine (also known as ezogabine) is a potent anticonvulsant that has garnered significant interest in the neuroscience community as a specific pharmacological tool for modulating neuronal excitability. Its primary mechanism of action is the positive allosteric modulation of voltage-gated potassium channels of the KCNQ (Kv7) family, particularly KCNQ2-KCNQ5 subtypes.[1][2] These channels are crucial regulators of neuronal resting membrane potential and firing threshold. By enhancing the open probability of KCNQ channels, this compound causes membrane hyperpolarization and stabilizes neuronal activity, making it an invaluable tool for studying processes related to neuronal hyperexcitability, such as epilepsy, neuropathic pain, and anxiety disorders.[3] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
Mechanism of Action
This compound acts as a positive allosteric modulator of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels.[1][4] It binds to a hydrophobic pocket near the channel gate, stabilizing the open conformation of the channel.[1][5] This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials and more readily.[5][6][7] The primary functional consequence is an increase in the M-current, a subthreshold potassium current that helps to prevent repetitive firing and stabilize the membrane potential.[3] While its primary targets are KCNQ channels, some studies have reported that at higher concentrations, this compound can also modulate GABA-A receptors, specifically those containing δ subunits, and may have weak effects on sodium and calcium channels.[8][9][10]
Data Presentation
Table 1: Potency of this compound on KCNQ Channel Subtypes
| Channel Subtype | Assay System | Parameter | Value | Reference |
| KCNQ2/3 | Xenopus oocytes | IC50 (for membrane hyperpolarization) | 5.2 µM | [6] |
| KCNQ2/3 | CHO cells | EC50 (for voltage shift) | 1.6 ± 0.3 µM | [11] |
| KCNQ2/3 | CHO cells | EC50 (for voltage shift) | 1.9 ± 0.2 µM | [12] |
| KCNQ2 | CHO cells | EC50 (for voltage shift) | 2.5 ± 0.6 µM | [12] |
| KCNQ3 | CHO cells | EC50 (for voltage shift) | 0.6 ± 0.3 µM | [12] |
| KCNQ4 | CHO cells | EC50 (for voltage shift) | 5.2 ± 0.9 µM | [12] |
| KCNQ2/3 | tsA 201 cells | EC50 (for current enhancement) | ~1 µM | [8] |
Table 2: Effect of this compound on KCNQ Channel Gating Properties
| Channel Subtype | This compound Concentration | Shift in V1/2 of Activation | Reference |
| KCNQ2/3 | 10 µM | -33.1 ± 2.6 mV | [11] |
| KCNQ2/3 | 10 µM | ~ -20 mV | [6] |
| KCNQ2 | 10 µM | -24.2 mV | [12] |
| KCNQ3 | 10 µM | -42.8 mV | [12] |
| KCNQ4 | 10 µM | -13.6 mV | [12] |
Mandatory Visualizations
Caption: this compound's mechanism of action on KCNQ channels.
Caption: Workflow for electrophysiological analysis of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
Objective: To measure the effect of this compound on neuronal excitability and KCNQ currents in primary neuronal cultures.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Prepare fresh external and internal solutions.
-
Culture primary neurons on glass coverslips.
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to obtain the whole-cell configuration.
-
For Current-Clamp Recordings (Neuronal Excitability): a. Switch to current-clamp mode and record the resting membrane potential. b. Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency. c. Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1-10 µM). d. After a stable effect is observed (typically 3-5 minutes), repeat the current injection protocol. e. Wash out the drug with the control external solution.
-
For Voltage-Clamp Recordings (KCNQ Currents): a. Switch to voltage-clamp mode and hold the neuron at a potential of -80 mV. b. Apply a voltage step protocol to activate KCNQ currents (e.g., step to -20 mV for 500 ms). c. Record baseline KCNQ currents. d. Perfuse with this compound-containing external solution. e. Record KCNQ currents in the presence of this compound. f. To isolate the this compound-sensitive current, subtract the control current from the current recorded in the presence of this compound.
-
Data Analysis: a. In current-clamp, measure changes in resting membrane potential, action potential threshold, and the number of action potentials fired in response to current injections. b. In voltage-clamp, measure the amplitude of the this compound-induced outward current and analyze the voltage-dependence of activation by fitting the tail currents to a Boltzmann function.
Protocol 2: In Vivo Seizure Model (e.g., Maximal Electroshock Seizure - MES)
Objective: To assess the anticonvulsant efficacy of this compound in an in vivo model of generalized seizures.
Materials:
-
Adult male mice or rats
-
This compound
-
Vehicle (e.g., 20% DMSO in saline)
-
Electroshock device with corneal electrodes
-
Observation chamber
Procedure:
-
Habituate the animals to the experimental room and handling for several days prior to the experiment.
-
On the day of the experiment, weigh the animals and randomly assign them to treatment groups (vehicle and different doses of this compound).
-
Prepare this compound solutions in the vehicle.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
At the time of expected peak drug effect (e.g., 30 minutes post-injection), place the corneal electrodes, wetted with saline, onto the corneas of the animal.
-
Deliver a brief, high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds for mice).
-
Immediately observe the animal for the presence and duration of the tonic hindlimb extension, which is the endpoint for the MES test.
-
An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
Data Analysis: a. Calculate the percentage of animals protected from tonic hindlimb extension in each treatment group. b. Determine the ED50 (the dose that protects 50% of the animals) of this compound using probit analysis.
Disclaimer: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of KCNQ channels in neuronal function and dysfunction. Its ability to specifically enhance KCNQ channel activity allows for the targeted modulation of neuronal excitability in a variety of experimental preparations. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their neuroscience research endeavors. As with any pharmacological agent, careful consideration of its secondary targets and potential off-target effects is warranted, especially at higher concentrations.
References
- 1. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of this compound (ezogabine), a first‐in‐class K+ channel opener for the treatment of epilepsy | Semantic Scholar [semanticscholar.org]
- 3. This compound: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel this compound Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new anticonvulsant this compound favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Modulation of KCNQ 2/3 potassium channels by the novel anticonvulsant this compound - University of Sussex - Figshare [sussex.figshare.com]
- 7. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticonvulsant this compound is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticonvulsant this compound is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-hyperalgesic activity of this compound is mediated by KCNQ potassium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Retigabine Concentration for In Vitro Neuronal Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Retigabine for in vitro neuronal assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator of voltage-gated potassium channels of the KCNQ (Kv7) family, specifically KCNQ2-5.[1][2] It enhances the M-current by shifting the voltage-dependence of channel activation to more hyperpolarized potentials, leading to a stabilization of the resting membrane potential and a reduction in neuronal excitability.[1][3]
Q2: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound for activating KCNQ channels typically falls within the low micromolar range. The EC50 for shifting the voltage dependence of KCNQ2/Q3 channel activation is approximately 1.6 µM.[3] Significant effects on neuronal firing and M-current enhancement are generally observed between 0.1 µM and 10 µM.[4]
Q3: Does this compound have off-target effects?
Yes, at concentrations higher than those required for KCNQ channel activation, this compound can exhibit off-target effects. Notably, it can inhibit Kv2.1 channels with an IC50 of approximately 22 µM and can also modulate GABA-A receptors, typically at concentrations of 10 µM and above.[2][5][6]
Q4: Is this compound cytotoxic to neurons in culture?
Direct evidence for this compound-induced cytotoxicity in in vitro neuronal cultures at acute effective concentrations is limited. Studies have shown that this compound at concentrations up to 10 µM can be neuroprotective in organotypic hippocampal cultures.[7] However, prolonged exposure to high concentrations may lead to adverse effects. It is always recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell type and experimental duration.
Q5: How should I prepare a this compound stock solution?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). This stock solution can then be diluted in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Data Summary Tables
Table 1: Effective Concentrations of this compound for KCNQ Channel Modulation
| Parameter | Cell Type/Channel | Concentration (µM) | Reference |
| EC50 (Voltage-dependence shift) | KCNQ2/Q3 | 1.6 ± 0.3 | [3] |
| Effective Concentration Range | NG108-15 neuronal cells | 0.1 - 10 | [4] |
| Neuroprotection (IC50) | Organotypic hippocampal cultures (serum withdrawal model) | 0.4 | [7] |
| M-current enhancement | Cultured cortical neurons | 1 - 10 | [8] |
Table 2: Off-Target Effects of this compound
| Target | Effect | Concentration (µM) | Reference |
| Kv2.1 Channels | Inhibition (IC50) | 22.0 ± 1.6 | [5] |
| GABA-A Receptors | Potentiation | ≥ 10 | [2][6] |
| Voltage-activated K+ currents | Partial Block | "Higher concentrations" | [4] |
Experimental Protocols
Electrophysiology (Patch-Clamp) for M-current Analysis
Objective: To measure the effect of this compound on KCNQ/M-currents in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution (in DMSO)
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
Record baseline M-currents using a voltage-step protocol (e.g., from a holding potential of -20 mV, step to potentials between -80 mV and 0 mV).
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
After a stable effect is observed (typically 2-5 minutes), record the M-currents again using the same voltage-step protocol.
-
Wash out the drug with the external solution to check for reversibility.
-
Analyze the data to determine the effect of this compound on current amplitude and voltage-dependence of activation.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Cultured neurons in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Plate neurons in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48 hours). Include vehicle-only controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Objective: To quantify cell death by measuring the release of LDH from damaged cells.
Materials:
-
Cultured neurons in a 96-well plate
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
Plate reader
Procedure:
-
Plate neurons in a 96-well plate.
-
Treat cells with a range of this compound concentrations. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at 490 nm and 680 nm (background).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous, and maximum release controls.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A typical experimental workflow for using this compound.
Caption: A troubleshooting guide for common issues.
References
- 1. The anticonvulsant this compound suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant this compound is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new anticonvulsant this compound (D-23129) acts as an opener of K+ channels in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticonvulsant this compound suppresses neuronal KV2-mediated currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and flupirtine exert neuroprotective actions in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the anticonvulsant this compound on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Retigabine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Retigabine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily affected by exposure to light, pH, temperature, and oxidizing agents. The most significant factor is light, which can induce photodegradation and the formation of colored degradants.
Q2: What are the main degradation products of this compound?
A2: The primary degradation products of this compound identified are dimers, formed through a photo-oxidative mechanism. Two specific dimer impurities that have been characterized are:
-
RET-dimer I: diethyl {4,4'-diamino-6,6'-bis[(4-fluorobenzyl)amino]biphenyl-3,3'-diyl}biscarbamate
-
RET-dimer II: ethyl {2-amino-5-[{2-amino-4-[(4-fluorobenzyl) amino] phenyl} (ethoxycarbonyl) amino]-4-[(4-fluorobenzyl)amino] phenyl}carbamate
Under forced degradation conditions, other unspecified degradation products can also be formed.
Q3: How should I prepare and store this compound stock solutions to minimize degradation?
A3: To minimize degradation, this compound stock solutions should be prepared fresh in a suitable organic solvent such as acetonitrile, methanol, or ethanol, due to its low water solubility. It is critical to protect the solution from light by using amber vials or by wrapping the container in aluminum foil. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) may be considered, but freeze-thaw cycles should be minimized.
Q4: Can I use an aqueous buffer to dissolve this compound?
A4: this compound has low water solubility. While it may be dissolved in aqueous buffers for final experimental concentrations, a co-solvent like DMSO or ethanol is often required to first dissolve the compound. The pH of the aqueous buffer can influence stability, with degradation observed under both acidic and alkaline conditions in forced degradation studies.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns a yellow/purple color. | Photodegradation of this compound leading to the formation of colored phenazine/phenazinium dimers. | 1. Prepare solutions under low-light conditions. 2. Store solutions in light-protecting containers (e.g., amber vials). 3. Prepare fresh solutions before each experiment if possible. |
| Inconsistent results in bioassays. | Degradation of this compound in the experimental medium. | 1. Verify the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the medium). 2. Minimize the time between solution preparation and use. 3. Include a freshly prepared this compound standard in each experiment for comparison. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products or impurities from the starting material. | 1. Confirm the purity of the this compound starting material. 2. Perform a forced degradation study to identify potential degradation peaks. 3. Use a validated stability-indicating HPLC method to separate this compound from its degradants. |
| Loss of this compound concentration over time. | Chemical degradation due to factors such as hydrolysis, oxidation, or photodegradation. | 1. Review storage conditions (light exposure, temperature). 2. Assess the compatibility of the solvent and any excipients with this compound. 3. Quantify the degradation rate under your specific conditions to establish an appropriate shelf-life for your solutions. |
Summary of Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule. The table below summarizes the typical conditions used in forced degradation studies for this compound and the observed outcomes.
| Stress Condition | Typical Reagents and Conditions | Observed Degradation of this compound |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C | Significant degradation observed. |
| Oxidation | 3-30% H₂O₂ at room temperature | Slight degradation observed. |
| Thermal Degradation | 60-80°C | Generally stable, but some degradation can occur over extended periods. |
| Photodegradation | Exposure to UV-visible light | Significant degradation and formation of colored dimers. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound and its Impurities
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 10 mM potassium phosphate, pH adjusted)
-
Triethylamine (for pH adjustment of the mobile phase)
-
This compound reference standard
-
Water (HPLC grade)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. An example of an isocratic mobile phase is a 50:50 (v/v) mixture of 10 mM phosphate buffer (pH 3.0, adjusted with triethylamine) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 550 nm (the latter for detecting colored dimers).
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the assay.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and peak area of the standard.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Diagram 1: Proposed Photodegradation Pathway of this compound
Caption: Proposed mechanism for the photo-oxidation of this compound leading to dimer formation.
Diagram 2: Experimental Workflow for Investigating this compound Stability
Caption: A typical workflow for conducting forced degradation studies of this compound.
Identifying and mitigating Retigabine's off-target effects in recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate Retigabine's off-target effects in electrophysiological recordings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: Besides its intended action as a Kv7 channel opener, this compound has been shown to have off-target effects on other ion channels.[1][2][3][4][5] The most well-documented off-target interactions are with GABA-A receptors and Kv2.1 channels.[1][2][3][4][5] At higher concentrations, it may also have non-specific effects on voltage-gated sodium and calcium channels.[1]
Q2: At what concentrations do this compound's off-target effects become apparent?
A2: The on-target effect of this compound on Kv7 channels can be observed at concentrations as low as 0.1 µM.[1][2] Off-target effects on GABA-A receptors typically become significant at concentrations of 10 µM and above.[1][2][6] Inhibition of Kv2.1 channels has been observed at clinical concentrations of 0.3-3 µM, with more pronounced effects at 10 µM.[3][4]
Q3: I'm seeing changes in inhibitory postsynaptic currents (IPSCs) after applying this compound. Is this an off-target effect?
A3: Yes, this is likely an off-target effect. This compound can potentiate GABA-A receptor-mediated IPSCs, increasing their amplitude and duration.[6] This effect is independent of its action on Kv7 channels.
Q4: How can I be sure that the effects I'm observing are due to Kv7 channel activation and not off-target effects?
A4: To confirm that the observed effects are mediated by Kv7 channels, you can use a specific Kv7 channel blocker like XE991. If the effect of this compound is blocked by co-application of XE991, it is likely an on-target effect.[7] Additionally, performing experiments in the presence of a GABA-A receptor antagonist, such as bicuculline, can help isolate the effects on Kv7 channels.[6]
Q5: Are the off-target effects of this compound reversible?
A5: The effects of this compound on GABA-A receptors are generally considered reversible upon washout. However, the inhibition of Kv2.1 channel function by this compound has been reported to be only partially reversible.[3]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Confounding GABAergic activity when studying Kv7 channels.
-
Problem: You are trying to measure the effect of this compound on Kv7 channels, but you suspect that concurrent modulation of GABA-A receptors is contaminating your results.
-
Troubleshooting Steps:
-
Apply a GABA-A Receptor Antagonist: Co-apply this compound with a specific GABA-A receptor antagonist, such as bicuculline (typically 10-20 µM) or picrotoxin (50-100 µM), to block GABAergic currents.[6][8] This will allow you to isolate the effects of this compound on Kv7 channels.
-
Concentration Control: Use the lowest effective concentration of this compound to maximize its selectivity for Kv7 channels (ideally in the range of 0.1-1 µM).[1][2]
-
Control Experiment: In a parallel experiment, apply the GABA-A receptor antagonist alone to ensure it does not have any confounding effects on the parameters you are measuring.
-
Issue 2: Unexpected changes in outward currents that are not blocked by XE991.
-
Problem: You observe changes in outward potassium currents upon this compound application, but these changes persist even in the presence of the Kv7 channel blocker XE991.
-
Troubleshooting Steps:
-
Consider Kv2.1 Channel Inhibition: This persistent effect might be due to the inhibition of Kv2.1 channels.[3][4]
-
Voltage Protocol: Design a voltage-clamp protocol that allows you to distinguish between Kv7 and Kv2.1 currents based on their different voltage-dependencies of activation and inactivation kinetics. Kv2.1 channels typically activate at more depolarized potentials than Kv7 channels.
-
Prolonged Exposure: Be aware that the inhibition of Kv2.1 channels by this compound can be time-dependent and may require prolonged exposure.[3][4]
-
Issue 3: Difficulty in achieving a stable recording after this compound application.
-
Problem: Your patch-clamp recording becomes unstable, or you lose the seal after applying this compound.
-
Troubleshooting Steps:
-
Check for Solvent Effects: If you are using a stock solution of this compound dissolved in a solvent like DMSO, ensure that the final concentration of the solvent in your recording solution is minimal (typically <0.1%) and does not affect cell health or membrane stability.
-
Cell Health: Ensure your cells are healthy before starting the experiment. Unhealthy cells are more susceptible to instability caused by drug application.
-
Mechanical Stability: Check for any mechanical drift in your setup, as this can lead to the loss of the giga-seal, especially during longer recordings.[9]
-
Data Summary
The following table summarizes the concentration-dependent effects of this compound on its primary on- and off-targets.
| Target Channel | Effect | Effective Concentration Range | Reference |
| Kv7.2/7.3 | Activation (On-target) | 0.1 µM - 10 µM | [1][2] |
| GABA-A Receptors | Potentiation (Off-target) | ≥ 10 µM | [1][2][6] |
| Kv2.1 Channels | Inhibition (Off-target) | 0.3 µM - 10 µM | [3][4] |
| Voltage-gated Na+ Channels | Inhibition (Off-target) | ~100 µM | [1] |
| Voltage-gated Ca2+ Channels | Inhibition (Off-target) | ~100 µM | [1] |
Experimental Protocols
Protocol: Isolating Kv7 Channel Activity from GABA-A Receptor Modulation using Whole-Cell Patch-Clamp
This protocol provides a method to study the specific effects of this compound on Kv7 channels while mitigating the confounding influence of GABA-A receptor modulation.
1. Cell Preparation:
- Prepare cultured neurons or acute brain slices expressing the channels of interest.
2. Solutions:
- External Solution (ACSF): Prepare standard artificial cerebrospinal fluid.
- Internal Solution: Use a potassium-based internal solution appropriate for recording potassium currents. Include ATP and GTP to maintain channel function.
- Drug Solutions:
- Prepare a stock solution of this compound in DMSO. Dilute to final concentrations in ACSF on the day of the experiment.
- Prepare a stock solution of a GABA-A receptor antagonist (e.g., Bicuculline methiodide) in water or ACSF.
- Prepare a stock solution of a Kv7 channel blocker (e.g., XE991) in DMSO.
3. Recording Procedure:
- Establish a stable whole-cell patch-clamp recording from a target neuron.
- Clamp the cell at a holding potential suitable for recording Kv7 currents (e.g., -60 mV).
- Apply a voltage-step protocol to elicit Kv7 currents (e.g., depolarizing steps from -80 mV to +40 mV).
- Establish a stable baseline recording of the currents in ACSF.
- Perfuse the cell with the GABA-A receptor antagonist (e.g., 10 µM Bicuculline) for several minutes to ensure complete block of GABAergic currents.
- Co-perfuse with this compound at the desired concentration and the GABA-A receptor antagonist. Record the changes in the Kv7 currents.
- To confirm the specificity of the this compound effect on Kv7 channels, after washout, co-apply this compound with the Kv7 channel blocker XE991 (e.g., 10 µM).
4. Data Analysis:
- Measure the amplitude and kinetics of the outward currents before and after drug application.
- Compare the effects of this compound in the absence and presence of the GABA-A receptor antagonist.
- Confirm that the effect of this compound is blocked by the Kv7 channel blocker.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for isolating this compound's on-target effects.
References
- 1. Investigations into the mechanism of action of the new anticonvulsant this compound. Interaction with GABAergic and glutamatergic neurotransmission and with voltage gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. The anticonvulsant this compound suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
- 6. The anticonvulsant this compound is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Retigabine for Chronic In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Retigabine in chronic in vivo studies. The information is tailored for scientists and drug development professionals to refine their experimental protocols and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a positive allosteric modulator of the KCNQ (Kv7) family of voltage-gated potassium channels, specifically subtypes KCNQ2 through KCNQ5.[1] Its primary mechanism involves binding to a hydrophobic pocket near the channel gate, which stabilizes the open conformation of the channel.[2][3] This action shifts the voltage-dependence of channel activation to more hyperpolarized potentials, enhancing the M-current.[4] The increased M-current helps to stabilize the neuron's resting membrane potential, reducing overall neuronal excitability.[5][6][7] At higher, supra-therapeutic concentrations, it may also have a minor enhancing effect on GABA-A receptors.[8][9]
Q2: What are the key pharmacokinetic parameters of this compound in preclinical models? A2: this compound is generally characterized by rapid absorption.[10][11] In rats, the half-life is approximately 2 hours following intraperitoneal administration.[12] In humans, the oral bioavailability is about 60%, with a plasma half-life of 6-8 hours.[10][13] It is approximately 80% bound to plasma proteins.[14]
Q3: How is this compound metabolized and eliminated? A3: this compound is primarily metabolized through N-acetylation and subsequent N-glucuronidation.[10][11] Importantly, its metabolism does not involve the cytochrome P450 enzyme system, which minimizes the likelihood of drug-drug interactions with compounds that are substrates for these enzymes.[9] Elimination of the parent drug and its metabolites occurs mainly via renal excretion.[10][11]
Q4: Is this compound chemically stable in solution? A4: this compound can be susceptible to oxidation, particularly when exposed to light. This can lead to the formation of quinone diimine intermediates, which may then form dimers.[15] This degradation has been linked to potential tissue discoloration in long-term studies. Therefore, it is critical to protect this compound solutions from light and prepare them fresh for administration.
Troubleshooting Guide
Q1: My animals are showing significant sedation and ataxia after this compound administration. How can I mitigate this? A1:
-
Problem: Sedation, ataxia, and general motor impairment are the most common dose-limiting side effects of this compound in animal models.[12][16]
-
Solution 1: Dose Adjustment: The most effective strategy is to lower the dose. Efficacy has been demonstrated in mice at doses as low as 1-3 mg/kg i.p. for seizure models.[17] A dose-response study is recommended to find the optimal balance between efficacy and side effects for your specific model.
-
Solution 2: Dose Titration: For chronic studies, consider a dose-titration schedule. Start with a low dose and gradually increase it over several days. This allows the animals to develop tolerance to the sedative effects. Studies have shown that sedative side effects can decline over the course of chronic treatment.[16]
-
Solution 3: Route of Administration: If using intraperitoneal (i.p.) injection, consider oral gavage (p.o.). Oral administration may lead to a slower absorption rate and lower peak plasma concentration, potentially reducing acute side effects.
Q2: I am having trouble dissolving this compound for in vivo administration. What vehicle should I use? A2:
-
Problem: this compound base is not readily soluble in aqueous solutions for injection.
-
Solution 1: Use a Salt Form: this compound dihydrochloride is soluble in water (≥52.4 mg/mL with gentle warming) and is a suitable alternative for preparing aqueous solutions.[18]
-
Solution 2: Co-solvents: For the free base, co-solvents are typically required. A common vehicle used in published studies for i.p. injection is a solution of 50% Dimethyl Sulfoxide (DMSO) in saline or water.[12][19] Always prepare a corresponding vehicle-only control group in your experiments.
-
Preparation Tip: When preparing solutions, warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[18] Always prepare solutions fresh and protect them from light to prevent degradation.[15]
Q3: The efficacy of this compound seems inconsistent or diminishes over time in my chronic study. What could be the cause? A3:
-
Problem: Inconsistent results can arise from issues with drug stability, animal physiology, or experimental design.
-
Solution 1: Check Drug Stability: As mentioned, this compound can degrade. Ensure you are preparing fresh solutions for each administration and protecting them from light.[15]
-
Solution 2: Consider Age-Dependent Effects: The efficacy of this compound can be age-dependent. Studies in kindling models have shown different outcomes in juvenile versus adult rats.[12] Ensure your animal cohorts are age-matched.
-
Solution 3: Evaluate Dose-Response: Some studies have reported biphasic or complex dose-response relationships, where higher doses may unexpectedly lead to a worsening of seizure-like activity in certain models.[20] If you are using a high dose, test lower doses to see if efficacy improves.
-
Solution 4: Pharmacokinetic Considerations: While tolerance to sedative side effects is reported, the development of metabolic tolerance affecting efficacy is less well-documented but possible. Ensure your dosing frequency is appropriate for the species' half-life (e.g., ~2 hours in rats[12]). For a sustained effect, multiple daily doses may be necessary.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Human Data)
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~60% | [10][11][13] |
| Time to Peak Plasma Conc. (Tmax) | 0.5 - 2.0 hours | [10][11][13] |
| Plasma Half-life (t½) | 6 - 8 hours | [10][11][13] |
| Plasma Protein Binding | ~80% | [13][14] |
Table 2: Effective Doses of this compound in Preclinical Models
| Animal Model | Species | Route | Effective Dose Range | Observed Effect | Reference(s) |
| Audiogenic Seizures | Mouse | i.p. | 0.5 - 20 mg/kg | Dose-dependent antagonism of seizures | [21] |
| PTZ-Induced Seizures | Mouse | i.p. | 1 - 3 mg/kg | Reduced seizure severity | [17] |
| L-DOPA-Induced Dyskinesias | Rat | i.p. | 2.5 - 5 mg/kg | Reduced abnormal involuntary movements | [16] |
| Rapid Kindling | Rat | i.p. | 2.5 - 5 mg/kg | Delayed seizure development | [12] |
| Neuropathic Pain | Rat | p.o. | 10 mg/kg | Elevated pain threshold | [22] |
| Absence Seizures | Rat | i.p. | 5 - 15 mg/kg | Altered EEG spike-wave discharges | [19] |
Experimental Protocols
Protocol: Chronic Intraperitoneal (i.p.) Administration of this compound in a Rat Seizure Model
This protocol is a generalized methodology based on common practices in published literature.[12][16][19] Researchers must adapt doses, timing, and endpoints for their specific model and hypothesis.
1. Materials:
- This compound (free base or dihydrochloride salt)
- Vehicle components (e.g., DMSO, sterile 0.9% saline)
- Sterile syringes and needles (e.g., 25-27 gauge)
- Analytical balance and weighing supplies
- Vortex mixer and/or ultrasonic bath
- Amber or foil-wrapped vials to protect from light
2. Preparation of Dosing Solution (Example: 5 mg/kg dose in 50% DMSO):
- Calculation: For a 300g rat receiving a 5 mg/kg dose at an injection volume of 2 mL/kg:
- Total dose = 5 mg/kg * 0.3 kg = 1.5 mg
- Total injection volume = 2 mL/kg * 0.3 kg = 0.6 mL
- Required concentration = 1.5 mg / 0.6 mL = 2.5 mg/mL
- Procedure:
- Weigh the required amount of this compound powder and place it in a light-protected vial.
- Add the required volume of DMSO (e.g., for a final volume of 10 mL, add 5 mL of DMSO).
- Vortex or sonicate until the powder is fully dissolved.
- Add the required volume of sterile saline to reach the final volume (e.g., add 5 mL of saline).
- Vortex thoroughly to ensure a homogenous solution.
- Prepare a vehicle control solution containing 50% DMSO and 50% saline.
- Crucially, prepare this solution fresh daily before administration.
3. Administration Procedure:
- Animal Handling: Weigh each animal daily to ensure accurate dosing. Gently restrain the rat, exposing the abdomen. For chronic studies, alternate the injection site within the lower abdominal quadrants to minimize irritation.
- Injection: Administer the calculated volume of this compound solution or vehicle via intraperitoneal (i.p.) injection.
- Dosing Schedule: The schedule depends on the study's goal. For chronic efficacy, dosing may occur once or twice daily for a period of several weeks.[16] The timing of administration relative to behavioral or electrophysiological testing is critical (e.g., 20-30 minutes prior to testing to coincide with peak plasma levels).[12][17]
4. Monitoring and Data Collection:
- Side Effects: Immediately following injection and throughout the study, monitor animals for signs of sedation, ataxia, or distress. Score these effects using a standardized scale if applicable.
- Efficacy Measures: Collect data relevant to your model (e.g., seizure scoring, latency to seizure, EEG recordings, pain thresholds) at pre-determined time points.
- General Health: Monitor animal weight, food and water intake, and general well-being throughout the chronic study.
Mandatory Visualizations
Caption: Mechanism of action for this compound as a KCNQ potassium channel opener.
Caption: Experimental workflow for a chronic in vivo study with this compound.
References
- 1. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Refinement of the binding site and mode of action of the anticonvulsant this compound on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Chemical Synthesis to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by this compound [frontiersin.org]
- 7. This compound: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticonvulsant this compound is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of this compound/ezogabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiepileptogenic and antiictogenic effects of this compound under conditions of rapid kindling: an ontogenic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics of this compound/Ezogabine: Ingenta Connect [ingentaconnect.com]
- 14. This compound (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound, a K(V)7 (KCNQ) potassium channel opener, attenuates L-DOPA-induced dyskinesias in 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Beyond this compound: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. Age dependent effects of this compound on absence seizure in WAG/Rij rats; an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Influence of this compound on the anticonvulsant activity of some antiepileptic drugs against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The anti-hyperalgesic activity of this compound is mediated by KCNQ potassium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Retigabine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Retigabine analogs for experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound analog has poor aqueous solubility. What are the first steps to improve it for in vitro assays?
A1: For initial in vitro experiments, the quickest approach is often to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
Recommended Solvents: Based on the parent compound, this compound, high solubility can be expected in Dimethyl Sulfoxide (DMSO) and ethanol. It is advisable to prepare a high-concentration stock solution, for example, 10-100 mM, in 100% DMSO.
-
Working Concentration: When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your experimental system.
-
Precipitation Check: After dilution, visually inspect the solution for any signs of precipitation. It is also recommended to centrifuge the final solution and test the supernatant to confirm the compound's concentration.
Q2: I am observing precipitation of my this compound analog when I dilute my DMSO stock into my aqueous buffer. What can I do?
A2: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of your analog in the aqueous buffer.
-
Use of Surfactants: Surfactants can help to keep hydrophobic compounds in solution by forming micelles.[1] Consider adding a small amount of a biocompatible surfactant, such as Tween 80 or Solutol HS-15, to your aqueous buffer.[1]
-
pH Adjustment: If your this compound analog has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial.
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of your compound.[2] Common co-solvents include ethanol and propylene glycol.[3]
Q3: For in vivo studies, I cannot use DMSO. What are some alternative formulation strategies for my this compound analog?
A3: For in vivo experiments, it is crucial to use biocompatible formulations. Several strategies can be employed to improve the solubility and bioavailability of poorly soluble this compound analogs:[1][4]
-
Salt Formation: If your analog has a suitable ionizable group, forming a salt can dramatically increase aqueous solubility. This compound itself is available as a dihydrochloride salt, which has enhanced water solubility.[5]
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate.[1][2] Techniques like micronization and nanosuspension can be employed.[6][7]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can be highly effective.[1] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[8]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of the this compound analog in the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your cell culture plates for any signs of compound precipitation.
-
Solubility in Media: Determine the solubility of your analog directly in the cell culture medium. Prepare a series of dilutions and visually or spectrophotometrically assess for precipitation.
-
Formulation Adjustment: If solubility is an issue, consider pre-complexing the compound with a cyclodextrin or using a formulation with a low percentage of a biocompatible co-solvent like ethanol.
-
Problem 2: Low oral bioavailability in animal studies.
-
Possible Cause: Poor dissolution of the compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Strategy: Move beyond simple suspensions. Explore formulations that enhance solubility and dissolution.
-
Amorphous Solid Dispersions: Creating a solid dispersion of your analog in a hydrophilic polymer can improve its dissolution rate.[7]
-
Lipid-Based Formulations: For highly lipophilic analogs, lipid-based formulations can improve absorption by taking advantage of lipid absorption pathways.[1][9]
-
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Table 2: Solubility of this compound Dihydrochloride
| Solvent | Solubility | Notes |
| Water | ≥52.4 mg/mL[5] | Gentle warming may be required. |
| DMSO | ≥18.8 mg/mL[5] | |
| Ethanol | ≥8.71 mg/mL[5] | Gentle warming and sonication may be required. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of your this compound analog in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination
This method is used to determine the thermodynamic equilibrium solubility of a compound in a specific solvent.[10][11]
-
Preparation: Add an excess amount of the this compound analog to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample at a high speed to pellet any remaining solid.
-
Sampling: Carefully collect a sample of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Mechanism of action of this compound analogs on neuronal Kv7 channels.
Caption: Decision workflow for improving the solubility of this compound analogs.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. apexbt.com [apexbt.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmatutor.org [pharmatutor.org]
Technical Support Center: Overcoming Retigabine's Photostability Challenges in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photostability issues with Retigabine in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is inconsistent or decaying rapidly when using this compound. What could be the cause?
A1: Rapid signal decay or inconsistency when using this compound in fluorescence-based assays is often due to its inherent photostability issues. Upon exposure to light, particularly in the UV-visible spectrum, this compound can undergo photo-oxidation. This process can lead to the formation of phenazinium dimer metabolites, which are not only problematic for assay consistency but have also been associated with toxicity, leading to this compound's market withdrawal.[1][2][3] The degradation of the parent compound and the formation of potentially fluorescent byproducts can lead to unreliable and misleading results in your assay.
Q2: What is the proposed mechanism behind this compound's photodegradation?
A2: The primary mechanism of this compound's photodegradation is believed to be the photo-oxidation of the molecule.[4][5] This process is thought to initiate with the cleavage of the C-N bond in the linker region of the molecule upon exposure to light.[4] This leads to the formation of intermediates that can then dimerize to form colored phenazinium structures.[6][7]
Q3: Are there any immediate practical steps I can take in my current experiment to minimize this compound's photodegradation?
A3: Yes, while this compound's photolability is a significant challenge, you can take several steps to mitigate its effects in your experiments:
-
Minimize Light Exposure: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[8]
-
Work Quickly: Reduce the time that cells treated with this compound are exposed to the excitation light of the fluorescence microscope or plate reader.
-
Use Lower Light Intensity: If your imaging system allows, reduce the intensity of the excitation light to the minimum level required for adequate signal detection.
-
Incorporate Control Samples: Always include control samples that are not exposed to light to assess the chemical stability of this compound under your experimental conditions, independent of light exposure.[8]
Q4: Are there more photostable alternatives to this compound for activating KCNQ channels in fluorescence assays?
A4: Yes, significant research has focused on developing more photostable this compound analogs. Several promising compounds have been identified that exhibit improved photostability while retaining or even enhancing potency as KCNQ channel activators. Notable examples include:
-
Compound 60: This analog has demonstrated higher potency and efficacy as a Kv7 channel activator compared to this compound. Crucially, it does not form photo-induced dimers and shows greater photostability in HPLC analysis after exposure to UV-visible light.[1][4][8]
-
Compound 1025c: This derivative was specifically designed to prevent the formation of phenazinium dimers by modifying the this compound structure. Photostability experiments have confirmed that it is more photostable than this compound and does not dimerize upon light exposure.[1][2][3][9]
-
Other Analogs: Researchers have explored various strategies to improve photostability, such as replacing the secondary amino group with a sulfur atom to create sulfide analogs.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid decrease in fluorescence signal over time. | This compound is degrading upon exposure to excitation light. | 1. Minimize light exposure to the sample before and during measurement.[8]2. Reduce the intensity and duration of light exposure from the microscope or plate reader.3. Consider using a more photostable analog like Compound 60 or 1025c.[1][2][3][4][9] |
| High background fluorescence or unexpected signal. | Photodegradation products of this compound may be fluorescent at the assay wavelengths. | 1. Run a control with this compound solution exposed to light without cells to check for fluorescent degradation products.2. Use HPLC to analyze the purity of the this compound solution after light exposure to detect degradation peaks.[4][5] |
| Inconsistent results between replicate wells or experiments. | Variable light exposure between samples is leading to different rates of this compound degradation. | 1. Standardize the light exposure conditions for all samples meticulously.2. Prepare fresh this compound solutions for each experiment and protect them from light. |
| Low potency (higher than expected EC50) observed for this compound. | The effective concentration of active this compound is decreasing due to photodegradation during the assay. | 1. Perform a time-course experiment to determine the stability of this compound under your specific assay conditions.2. Use a more photostable analog for more reliable and potent KCNQ channel activation.[1][4] |
Quantitative Data Summary
The following tables summarize the potency and photostability of this compound and some of its more stable analogs.
Table 1: Potency of KCNQ Channel Activators in Fluorescence-Based Assays
| Compound | Assay Type | Cell Line | Target | EC50 (µM) | Reference |
| This compound | Thallium Flux (FluxOR) | CHO cells | Kv7.2/Kv7.3 | 11.2 ± 1.6 | [4] |
| RL-81 | Thallium Flux (FluxOR) | CHO cells | Kv7.2/Kv7.3 | 4.0 ± 1.0 | [4] |
| Compound 60 | Thallium Flux (FluxOR) | CHO cells | Kv7.2/Kv7.3 | More potent than this compound | [4] |
| 1025c | Whole-cell patch clamp | HEK293 cells | Kv7.2/Kv7.3 | 0.91 ± 0.17 | [2][9] |
| This compound | Whole-cell patch clamp | HEK293 cells | Kv7.2/Kv7.3 | 2.73 ± 0.23 | [9] |
Table 2: Photostability Comparison of this compound and Analogs
| Compound | Experimental Condition | Method | Observation | Reference |
| This compound | 3 hours exposure to UV-visible light | HPLC at 550 nm | Significant degradation peak (dimer formation) observed. | [4][5] |
| Compound 60 | 3 hours exposure to UV-visible light | HPLC at 550 nm | No significant degradation peak observed; unable to dimerize. | [1][4][5] |
| 1025c | 3 hours exposure to UV light | HPLC at 550 nm | No significant degradation peak observed; unable to dimerize. | [1][2][9] |
Experimental Protocols
Protocol 1: Thallium Flux Assay for KCNQ Channel Activity
This protocol is a high-throughput method to assess the activity of KCNQ channel openers.[10]
-
Cell Preparation: Plate Chinese Hamster Ovary (CHO) cells stably expressing the KCNQ channel of interest (e.g., Kv7.2/Kv7.3) in a 96- or 384-well black, clear-bottom microplate.[11][12] Allow cells to adhere and grow to a suitable confluence.
-
Dye Loading: Wash the cells with an assay buffer. Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.[4][10]
-
Compound Incubation: Add the test compounds (e.g., this compound, Compound 60) at various concentrations to the wells. Include appropriate vehicle and positive controls. Incubate for a specified period.
-
Thallium Stimulation and Fluorescence Reading: Use a fluorescence plate reader equipped with an automated injection system to add a stimulus buffer containing thallium (Tl⁺).[10] Measure the fluorescence intensity over time. The influx of Tl⁺ through open KCNQ channels will cause an increase in fluorescence.
-
Data Analysis: Calculate the rate of fluorescence increase or the maximal fluorescence signal.[4] Plot the concentration-response curve to determine the EC50 value of the compound.
Protocol 2: Photostability Assessment using HPLC
This protocol is used to evaluate the photodegradation of a compound upon exposure to light.[8]
-
Sample Preparation: Prepare a solution of the test compound (e.g., 10 µM this compound) in a buffered aqueous solution (pH 7.4).[8]
-
Light Exposure: Place the solution in a quartz cuvette and irradiate it with a UV lamp at a fixed distance for a defined period (e.g., 3 hours).[8]
-
Control Sample: Prepare an identical sample but keep it in the dark at the same temperature to serve as a control for chemical stability.[8]
-
HPLC Analysis: After the exposure period, analyze both the light-exposed and dark control samples by High-Performance Liquid Chromatography (HPLC). Monitor the absorbance at a wavelength where the degradation product (dimer) is known to absorb (e.g., 550 nm for this compound dimers).[4][5]
-
Data Interpretation: Compare the chromatograms of the light-exposed and dark samples. The appearance of new peaks or a decrease in the parent compound peak in the light-exposed sample indicates photodegradation.
Visualizations
Caption: Proposed pathway of this compound photodegradation.
Caption: Troubleshooting workflow for this compound photostability issues.
Caption: Experimental workflow for assessing photostability.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a new this compound derivative with improved photostability for selective activation of neuronal Kv7 channels and antiseizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a new this compound derivative with improved photostability for selective activation of neuronal Kv7 channels and antiseizure activity | CoLab [colab.ws]
- 4. Beyond this compound: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modifications of the Triaminoaryl Metabophore of Flupirtine and this compound Aimed at Avoiding Quinone Diimine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ovid.com [ovid.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Penetrance of Retigabine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the brain penetrance of Retigabine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of this compound that necessitate the development of derivatives with enhanced brain penetrance?
A1: this compound has two main drawbacks. The first is its chemical lability, which can lead to the formation of toxic metabolites. The second is its relatively low brain distribution, with a reported brain-to-plasma ratio of 0.16.[1][2] This low brain penetrance may require higher dosing, potentially reducing its safety margin and increasing the risk of off-target effects.[1]
Q2: What are the key chemical modification strategies to improve the brain penetrance of this compound derivatives?
A2: Several successful strategies have been employed:
-
N-Propargylation: Incorporation of a propargyl group at the N4-position of this compound has been shown to significantly improve brain distribution.[1][3]
-
Fluorination: Introducing an electron-withdrawing fluorine substituent on the tri-aminophenyl ring can enhance metabolic stability and potency.[2]
-
Trifluoromethylation: Adding a CF3 group to the benzylamine moiety has been demonstrated to increase potency as a Kv7 activator.[2]
-
Conformational Restriction: Designing conformationally restricted derivatives can lead to improved chemical stability and potency.[2]
-
Bioisosteric Replacement: Replacing the secondary amino group with a sulfur atom to create sulfide analogues can prevent detrimental oxidation.[2]
Q3: How does improved brain penetrance of this compound derivatives correlate with their anticonvulsant activity?
A3: Enhanced brain distribution generally leads to more potent anticonvulsant effects in vivo. For instance, P-retigabine (P-RET), with a 20-fold improved brain distribution over this compound, demonstrated 2.5 times higher potency in suppressing epileptic activity in a mouse seizure model.[1][3] Similarly, compound 60, which has a higher brain/plasma distribution ratio than this compound, also showed more potent and effective anticonvulsant effects.[1][2]
Troubleshooting Guides
Issue 1: A newly synthesized this compound derivative shows high in vitro potency as a Kv7 channel activator but low efficacy in in vivo seizure models.
-
Possible Cause: The derivative may have poor brain penetrance, preventing it from reaching its target in the central nervous system (CNS) at therapeutic concentrations.
-
Troubleshooting Steps:
-
Assess Brain-to-Plasma Ratio: Conduct in vivo pharmacokinetic studies in a relevant animal model (e.g., mice) to determine the brain-to-plasma concentration ratio (Kp) of the compound. A low Kp value would confirm poor brain penetrance.
-
Evaluate Physicochemical Properties: Analyze the derivative's lipophilicity (LogP), molecular weight, and polar surface area. Suboptimal values in these parameters can limit passive diffusion across the blood-brain barrier (BBB).
-
Investigate Efflux Transporter Substrate Potential: Perform in vitro assays, such as the MDCK-MDR1 assay, to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.
-
Chemical Modification: If poor brain penetrance is confirmed, consider chemical modifications known to enhance CNS penetration, such as those listed in FAQ 2.
-
Issue 2: A this compound derivative with predicted good brain penetrance based on in silico models shows low experimental brain uptake.
-
Possible Cause: In silico models may not fully capture all the biological factors influencing brain penetrance, such as active efflux or rapid metabolism.
-
Troubleshooting Steps:
-
Verify In Vitro Permeability: Use an in vitro BBB model, such as a cell-based Transwell assay, to measure the apparent permeability (Papp) of the compound. This will provide an experimental measure of its ability to cross an endothelial cell monolayer.
-
Assess Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of the derivative. High metabolic clearance can lead to lower systemic exposure and consequently, lower brain concentrations.
-
Re-evaluate as an Efflux Substrate: Even if initial in silico predictions were favorable, experimentally confirm whether the derivative is an efflux transporter substrate using cell-based assays.
-
Data Presentation
Table 1: Comparison of Brain Penetrance and Potency of this compound and its Derivatives
| Compound | Modification | Brain/Plasma Ratio | In Vitro Potency (EC50 for Kv7.2/7.3) | In Vivo Anticonvulsant Potency |
| This compound | - | 0.16[1][2][3] | ~2.5 µM[1] | Baseline |
| P-Retigabine (P-RET) | N-propargylation | 2.30[3] | Similar to this compound[3] | 2.5x higher than this compound[3] |
| Compound 60 | Undisclosed | Higher than this compound[1][2] | 0.06 µM[1] | More potent than this compound[1][2] |
| SF0034 | Fluorination of tri-aminophenyl ring | Not explicitly stated, but implied improvement | 5x more potent than this compound[2] | Higher than this compound[2] |
| RL-81 | CF3 group on benzylamine moiety of SF0034 | Not explicitly stated, but implied improvement | >15x more potent than this compound[2] | Not explicitly stated |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Kv7 Channel Opening Activity using a Fluorescence-Based Assay
This protocol is adapted from methods used to characterize novel this compound analogues.[2]
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO) cells stably expressing human Kv7.2 and Kv7.3 subunits in appropriate culture medium supplemented with antibiotics for selection.
-
Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing the thallium-sensitive fluorescent dye, FluxOR™, according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the FluxOR™ loading buffer.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Compound Application:
-
Prepare serial dilutions of the test compounds (this compound derivatives) and control compounds (e.g., this compound, vehicle) in a suitable assay buffer.
-
After the dye loading incubation, wash the cells with the assay buffer.
-
Add the compound dilutions to the respective wells and incubate for a specified period (e.g., 10-20 minutes).
-
-
Thallium Stimulation and Fluorescence Reading:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Use a fluorescence plate reader equipped with an automated injection system to add the thallium stimulus buffer to each well.
-
Measure the fluorescence intensity immediately before and after the addition of the thallium buffer, with readings taken at regular intervals (e.g., every second) for a defined period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized fluorescence as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: In Vivo Pharmacokinetic Study to Determine Brain/Plasma Distribution Ratio
This protocol is a generalized procedure based on descriptions of in vivo studies with this compound derivatives.[1][3]
-
Animal Model:
-
Use adult male mice (e.g., C57BL/6 strain).
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Formulate the test compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80).
-
Administer the compound via a relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, at a defined dose.
-
-
Sample Collection:
-
At a predetermined time point post-administration (e.g., the time of expected peak plasma concentration, Tmax), anesthetize the mice.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain tissue.
-
Excise the whole brain and rinse with cold saline.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
-
Bioanalysis:
-
Extract the test compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).
-
Quantify the concentration of the compound in the plasma and brain homogenate using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).
-
Determine the brain-to-plasma concentration ratio (Kp) by dividing the brain concentration by the plasma concentration.
-
Visualizations
Caption: Mechanism of action of this compound derivatives on Kv7 channels.
Caption: Workflow for evaluating this compound derivatives.
Caption: Strategies leading to improved this compound derivatives.
References
- 1. Beyond this compound: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. P-retigabine: an N-propargyled this compound with improved brain distribution and enhanced antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Retigabine versus other KCNQ channel openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Retigabine (also known as Ezogabine) with other key KCNQ potassium channel openers, namely Flupirtine and ICA-069673. This analysis is intended to assist researchers in making informed decisions for their studies by presenting a side-by-side evaluation of these compounds, supported by experimental data and detailed methodologies.
Introduction to KCNQ Channel Openers
Voltage-gated potassium channels of the KCNQ (or Kv7) family are critical regulators of neuronal excitability.[1] The five members of this family, KCNQ1-5, are expressed throughout the nervous system and other tissues.[1] The heteromeric KCNQ2/3 channels are largely responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[2] Consequently, openers of KCNQ channels have emerged as a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[3] These compounds act as positive allosteric modulators, shifting the voltage-dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of the channels at resting membrane potentials.[2][3]
Comparative Pharmacological Profiles
This compound, Flupirtine, and ICA-069673, while all acting as KCNQ channel openers, exhibit distinct pharmacological profiles, particularly in their selectivity for different KCNQ channel subtypes.
| Feature | This compound (Ezogabine) | Flupirtine | ICA-069673 |
| Primary Mechanism of Action | Positive allosteric modulator of KCNQ2-5 channels.[2][4] | Selective neuronal potassium channel opener (SNEPCO) with NMDA receptor antagonist and GABA-A modulatory properties.[5] | Selective KCNQ2/3 channel opener.[6][7] |
| KCNQ Subtype Selectivity | Relatively non-selective, activates KCNQ2, KCNQ3, KCNQ4, and KCNQ5. Does not enhance KCNQ1 currents.[8] | Activates KCNQ channels.[5] | Exhibits ~20-fold selectivity for KCNQ2/3 over KCNQ3/5.[7] |
| Binding Site | Binds to a hydrophobic pocket near the channel gate in the pore region (S5-S6).[7][9] | Structurally similar to this compound, suggesting a similar binding site. | Binds to the voltage-sensing domain (S1-S4) of the KCNQ2 subunit.[7][10] |
| Therapeutic Use | Anticonvulsant for partial epilepsies (production discontinued).[4] | Analgesic for acute and chronic pain (use restricted due to liver toxicity). | Investigational compound for epilepsy and other neurological disorders.[6] |
| Notable Side Effects | Urinary retention, blue skin discoloration, retinal abnormalities.[10] | Liver toxicity. | Not fully established in humans. |
Electrophysiological Effects: A Quantitative Comparison
The primary effect of KCNQ channel openers is a hyperpolarizing shift in the voltage-dependence of channel activation. The following table summarizes the electrophysiological effects of this compound and ICA-069673 on various KCNQ channel subtypes.
| Compound | KCNQ Subtype | EC₅₀ | Effect on V₁/₂ of Activation | Reference |
| This compound | KCNQ2 | 2.5 ± 0.6 µM | Hyperpolarizing shift | [8] |
| KCNQ3 | 0.6 ± 0.3 µM | Hyperpolarizing shift | [8] | |
| KCNQ2/3 | 1.9 ± 0.2 µM | Hyperpolarizing shift of -21.7 ± 0.5 mV (at 3 µM) | [8][11] | |
| KCNQ4 | 5.2 ± 0.9 µM | Hyperpolarizing shift | [8] | |
| ICA-069673 | KCNQ2/3 | 0.69 µM (0.52 µM in nodose neurons) | Hyperpolarizing shift | [6][7][10] |
| KCNQ3/5 | 14.3 µM | Hyperpolarizing shift | [7] | |
| KCNQ4 | - | Greater shift than on Kv7.5 | [12] | |
| KCNQ5 | - | Lesser shift than on Kv7.4 | [12] |
Signaling Pathways and Experimental Workflows
The activity of KCNQ channels is modulated by various intracellular signaling pathways, and their pharmacological modulation can be assessed through specific experimental workflows.
KCNQ Channel Signaling Pathway
The function of KCNQ channels is intricately regulated by signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP2) and is influenced by the activation of Gq-coupled receptors. The following diagram illustrates this regulatory pathway.
Caption: Regulation of KCNQ channel activity by Gq-coupled receptor signaling and pharmacological openers.
Experimental Workflow for Comparative Analysis
The characterization and comparison of KCNQ channel openers typically involve a series of electrophysiological and pharmacological assays.
Caption: A typical experimental workflow for the comparative analysis of KCNQ channel openers.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for characterizing the effects of compounds on ion channel function.[13]
Objective: To measure the effect of KCNQ openers on the current and voltage-dependence of activation of specific KCNQ channel subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).[13]
Methodology:
-
Cell Preparation: Cells stably or transiently expressing the KCNQ channel of interest are cultured on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4).
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, and 2 Na₂-ATP, pH adjusted to 7.2).
-
Giga-seal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recordings: The cell is held at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit KCNQ currents. The effect of the compound is assessed by comparing the current-voltage relationship and the voltage at half-maximal activation (V₁/₂) before and after drug application.
-
Data Analysis: Current amplitudes are measured, and conductance-voltage (G-V) curves are generated by dividing the current at each voltage by the driving force. The G-V curves are then fitted with a Boltzmann function to determine the V₁/₂.
Thallium Flux Assay
This is a high-throughput screening method used to identify and characterize potassium channel modulators.[13][14]
Objective: To measure the activity of KCNQ channels by detecting the influx of thallium (Tl⁺), a surrogate for K⁺, into cells.[13]
Methodology:
-
Cell Preparation: Cells stably expressing the KCNQ channel of interest are plated in a multi-well plate.[13]
-
Dye Loading: The cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).[13]
-
Compound Incubation: The test compounds are added to the wells and incubated with the cells.[13]
-
Thallium Stimulation and Detection: A solution containing Tl⁺ is added to the wells. The influx of Tl⁺ through open KCNQ channels leads to an increase in fluorescence, which is measured using a fluorescence plate reader.[13]
-
Data Analysis: The rate of fluorescence increase is proportional to the KCNQ channel activity. EC₅₀ values can be determined from concentration-response curves.[13]
Conclusion
This compound, Flupirtine, and ICA-069673 represent a spectrum of KCNQ channel openers with varying degrees of subtype selectivity and distinct binding sites. While this compound and Flupirtine are broader-spectrum activators, ICA-069673 offers greater selectivity for the KCNQ2/3 subtype, which is a key target for antiepileptic therapies. The choice of compound for research purposes will depend on the specific scientific question being addressed. For studies requiring broad activation of neuronal KCNQ channels, this compound or Flupirtine may be suitable, keeping in mind their off-target effects and potential for toxicity. For investigations focused specifically on the role of KCNQ2/3 channels, the more selective tool, ICA-069673, would be the preferred choice. The experimental protocols outlined in this guide provide a foundation for the robust and reproducible comparative analysis of these and other novel KCNQ channel modulators.
References
- 1. KCNQ channels - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of this compound (ezogabine), a first‐in‐class K+ channel opener for the treatment of epilepsy | Semantic Scholar [semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Evidence for Inhibitory Effects of Flupirtine, a Centrally Acting Analgesic, on Delayed Rectifier K+ Currents in Motor Neuron-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 7. The Novel KV7.2/KV7.3 Channel Opener ICA-069673 Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by ML213 and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Retigabine vs. Classic Antiepileptic Drugs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of retigabine, a first-in-class neuronal potassium channel opener, with classic antiepileptic drugs (AEDs) for the treatment of partial-onset seizures. The information is supported by data from pivotal clinical trials and systematic reviews.
Executive Summary
This compound operates via a distinct mechanism of action, enhancing the activity of Kv7.2-7.5 potassium channels, which contrasts with the primary mechanisms of classic AEDs that predominantly target sodium channels or GABAergic pathways.[1][2] Clinical trials have established this compound's efficacy as an adjunctive therapy for treatment-resistant partial-onset seizures.[3][4] While direct head-to-head trials with classic AEDs are scarce, network meta-analyses suggest that this compound offers broadly similar efficacy in terms of responder rates and seizure freedom when compared indirectly with several other AEDs.[5][6] However, it is generally considered for use when patients have not responded to or tolerated classic options.[5]
Comparative Efficacy Data
The efficacy of this compound as an adjunctive therapy for partial-onset seizures has been demonstrated in several key randomized, placebo-controlled trials, most notably the RESTORE 1 and RESTORE 2 studies.[3][7] The following tables summarize the key efficacy data from these trials and provide an indirect comparison with other AEDs based on a network meta-analysis.
Table 1: Efficacy of Adjunctive this compound in Pivotal Clinical Trials
| Trial | Treatment Group (daily dose) | N | Median % Reduction in Seizure Frequency | Responder Rate (≥50% reduction) |
| RESTORE 1 [3][4] | This compound (1200 mg) | 153 | 44.3% | 44.4% |
| Placebo | 152 | 17.5% | 17.8% | |
| RESTORE 2 [8][9] | This compound (900 mg) | 178 | 39.9% | 47.0% |
| This compound (600 mg) | 181 | 27.9% | 38.6% | |
| Placebo | 179 | 15.9% | 18.9% | |
| Integrated Analysis [10] | This compound (1200 mg) | - | 39% | 50% |
| This compound (900 mg) | - | 37% | 45% | |
| This compound (600 mg) | - | 26% | 35% | |
| Placebo | - | 14-15% | 21-24% |
Table 2: Indirect Comparison of this compound with Other Antiepileptic Drugs (Network Meta-Analysis)
A systematic review and network meta-analysis provided indirect comparisons of this compound with other AEDs. The results indicated that for the responder rate during the maintenance period and seizure freedom, this compound was not significantly different from eslicarbazepine acetate, lacosamide, pregabalin, tiagabine, and zonisamide.[6][11] However, some differences were noted in specific comparisons, such as a lower responder rate for this compound compared to pregabalin during the double-blind period.[6]
| Comparison | Outcome | Result |
| This compound vs. Eslicarbazepine acetate, Lacosamide, Tiagabine, Zonisamide | Responder Rate (maintenance) | No significant difference[6] |
| This compound vs. Pregabalin | Responder Rate (double-blind) | Lower for this compound (OR 0.65)[6] |
| This compound vs. Eslicarbazepine acetate | Withdrawal Rate (any reason) | Higher for this compound (OR 1.91)[6] |
| This compound vs. Tiagabine | Incidence of Somnolence | Higher for this compound (OR 2.38)[6] |
Signaling Pathways and Mechanism of Action
The fundamental difference between this compound and classic AEDs lies in their molecular targets and mechanisms of action.
This compound Signaling Pathway
This compound's primary mechanism involves the positive allosteric modulation of Kv7.2-7.5 (KCNQ2-5) potassium channels.[2][12] By binding to a hydrophobic pocket near the channel gate, it stabilizes the open conformation of these channels.[12][13] This action increases the M-current, a non-inactivating potassium current that helps to stabilize the neuronal membrane potential and reduce repetitive firing, thus acting as a brake on neuronal hyperexcitability.[2][14]
Caption: this compound's mechanism of action via Kv7 channel modulation.
Classic Antiepileptic Drug Signaling Pathways
Classic AEDs, such as carbamazepine, phenytoin, and valproate, primarily exert their effects through different mechanisms, often involving voltage-gated sodium channels or the GABAergic system.
Caption: Mechanisms of action for classic antiepileptic drugs.
Experimental Protocols
The pivotal trials for this compound, RESTORE 1 and RESTORE 2, followed similar, rigorous methodologies.
RESTORE 1 & 2: A Generalized Protocol
These were multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase III trials.[3][7][15]
-
Patient Population: Adults (18-75 years) with refractory partial-onset seizures (with or without secondary generalization) who were receiving 1 to 3 established AEDs.[3][15] Patients had a baseline of at least four partial seizures per 28 days.[8][15]
-
Study Design: The trials consisted of an 8-week baseline phase to establish seizure frequency, followed by a treatment phase.[4] The treatment phase included a titration period (4-6 weeks) and a maintenance period (12 weeks).[4][8]
-
Treatment: Patients were randomized to receive either placebo or a target dose of this compound (600 mg/day or 900 mg/day in RESTORE 2; 1200 mg/day in RESTORE 1), administered in three divided doses.[3][8] Doses were titrated upwards from a starting dose.
-
Primary Efficacy Endpoints:
-
Statistical Analysis: Efficacy was analyzed on an intent-to-treat basis.[8]
The following diagram illustrates the general workflow of these pivotal clinical trials.
Caption: Generalized workflow of the RESTORE pivotal trials.
Conclusion
This compound presents a unique mechanism of action for the treatment of epilepsy, distinct from classic AEDs.[1] Its efficacy as an adjunctive therapy in patients with treatment-resistant partial-onset seizures is well-documented in placebo-controlled trials.[10] While direct comparative data with classic AEDs is limited, indirect evidence suggests a comparable efficacy profile for certain endpoints.[6] The choice of AED will ultimately depend on individual patient characteristics, including seizure type, tolerability, and response to previous treatments. The distinct pharmacological profile of this compound makes it a valuable option in the management of epilepsy, particularly in cases refractory to classic therapies.
References
- 1. This compound: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijphs.org [ijphs.org]
- 4. Clinical utility of adjunctive this compound in partial onset seizures in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the adjunctive treatment of adults with partial-onset seizures in epilepsy with and without secondary generalization : a NICE single technology appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of this compound and other adjunctive treatments for refractory partial epilepsy: a systematic review and indirect comparison - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy-of-Retigabine-as-Adjunctive-Therapy-in-Two-Randomized-Trials-in-Adults-with-Drug-Resistant-Partial-Onset-Seizures--Completers-Population-Analysis [aesnet.org]
- 8. Efficacy and safety of adjunctive ezogabine (this compound) in refractory partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound as adjunctive therapy in adults with partial-onset seizures: integrated analysis of three pivotal controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of this compound and other adjunctive treatments for refractory partial epilepsy: a systematic review and indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of action of this compound (ezogabine), a first‐in‐class K+ channel opener for the treatment of epilepsy | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
- 15. This compound (Adjunctive Therapy) Efficacy and Safety Study for Partial Onset Refractory Seizures in Epilepsy | Clinical Research Trial Listing [centerwatch.com]
Validating Retigabine's Targets: A Comparative Guide Using KCNQ Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Retigabine's performance in wild-type versus KCNQ knockout animal models, offering experimental data to validate its molecular targets. This compound (also known as Ezogabine) is a first-in-class antiepileptic drug that functions as a positive allosteric modulator of voltage-gated potassium channels of the KCNQ family (Kv7).[1][2][3] Its primary mechanism of action involves enhancing the activity of KCNQ2-KCNQ5 channels, which are crucial for stabilizing the resting membrane potential and controlling neuronal excitability.[1][4] This guide synthesizes findings from key studies that have utilized KCNQ knockout and knock-in animal models to dissect the specific contributions of these channel subunits to this compound's therapeutic effects.
Comparative Efficacy of this compound in Wild-Type vs. KCNQ Knockout Models
The following tables summarize quantitative data from studies comparing the effects of this compound in wild-type animals and their KCNQ knockout or knock-in counterparts. These studies highlight the critical role of specific KCNQ subunits in mediating this compound's anticonvulsant and neurophysiological actions.
Table 1: Effect of this compound on Neuronal Excitability in Kcnq3 Knockout Mice
This table summarizes the findings from a study investigating the role of the KCNQ3 subunit in the action of this compound on CA1 pyramidal neurons.[2][3]
| Parameter | Genotype | Condition | Value (Mean ± SEM) | P-value |
| Action Potentials (at +75 pA current injection) | Wild-Type | Control | 16 ± 3 | < 0.05 (Control vs. This compound) |
| Wild-Type | This compound (10 µM) | Significantly Reduced | ||
| Kcnq3 Knockout | Control | - | > 0.05 (Control vs. This compound) | |
| Kcnq3 Knockout | This compound (10 µM) | No Significant Reduction | ||
| Spike Frequency Adaptation | Kcnq3 Knockout | This compound (10 µM) | Reduced | < 0.05 |
Data adapted from studies demonstrating that the deletion of Kcnq3 severely limits this compound's ability to reduce neuronal excitability.[2][4]
Table 2: Anti-Seizure Efficacy of this compound in Conditional Kcnq2 Knockout Mice
This table presents data on the anticonvulsant effects of this compound in mice with a conditional knockout of Kcnq2 in parvalbumin-expressing (PV) interneurons.[5][6]
| Seizure Model | Genotype | Treatment | Seizure Onset Latency | Statistical Significance |
| Picrotoxin (10 mg/kg, i.p.) | Wild-Type | This compound (10 mg/kg, i.p.) | No significant delay | Not effective |
| PV-Kcnq2 cKO | This compound (10 mg/kg, i.p.) | Significantly delayed | p < 0.05 (vs. vehicle) | |
| Kainic Acid (30 mg/kg, i.p.) | Wild-Type | This compound (10 mg/kg, i.p.) | No significant delay | Not effective |
| PV-Kcnq2 cKO | This compound (10 mg/kg, i.p.) | Significantly delayed | p < 0.05 (vs. vehicle) |
Data from a study suggesting that suppressing KCNQ2 channels in PV-interneurons enhances this compound's anti-seizure efficacy.[5][6]
Table 3: this compound's Effect on Kainic Acid-Induced Seizures in Kcnq2 Knock-In Mice
This table shows the comparative efficacy of this compound and Phenobarbital (PB) in knock-in mice harboring Kcnq2 mutations associated with benign familial neonatal epilepsy.[7][8][9]
| Genotype | Treatment (Dose) | Number of Spike Bursts (vs. Vehicle) | Total Duration of Spike Bursts (vs. Vehicle) |
| Kcnq2Y284C/+ | This compound (5 mg/kg) | Significantly Reduced | Significantly Reduced |
| This compound (15 mg/kg) | Significantly Reduced | Significantly Reduced | |
| Phenobarbital (5 mg/kg) | Not Significantly Reduced | Not Significantly Reduced | |
| Phenobarbital (15 mg/kg) | Not Significantly Reduced | Not Significantly Reduced | |
| Kcnq2A306T/+ | This compound (5 mg/kg) | Significantly Reduced (p < 0.0001) | Significantly Reduced |
| This compound (15 mg/kg) | Significantly Reduced (p = 0.0224) | Significantly Reduced | |
| Phenobarbital (5 mg/kg) | Not Significantly Reduced (p = 0.7222) | Not Significantly Reduced | |
| Phenobarbital (15 mg/kg) | Not Significantly Reduced (p = 0.1174) | Not Significantly Reduced |
Data indicates that this compound is more effective than Phenobarbital in ameliorating seizures in these Kcnq2 mutant mouse models.[7][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to validate its targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Animals
-
Kcnq3 Knockout Mice: Germline Kcnq3 knockout mice were generated by crossing Kcnq3 floxed mice with Hprt-cre mice.[3]
-
Conditional Kcnq2 Knockout Mice: Parvalbumin-Cre (PV-Cre) mice were crossed with Kcnq2-floxed (Kcnq2fl/fl) mice to conditionally delete Kcnq2 from PV-expressing interneurons.[5][6]
-
Kcnq2 Knock-In Mice: Heterozygous knock-in mice carrying specific Kcnq2 mutations (Y284C or A306T) were used.[7][9]
-
Wild-type littermates or C57BL/6J mice were used as controls in all studies.
In Vitro Electrophysiology (Patch-Clamp Recordings)
-
Slice Preparation: Mice were anesthetized and decapitated. The brains were rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices (typically 300 µm thick) containing the hippocampus or other regions of interest were prepared using a vibratome.
-
Recording Conditions: Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 28-32°C).
-
Cell Identification: Pyramidal neurons or interneurons were visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Recordings: Whole-cell patch-clamp recordings were performed using borosilicate glass pipettes filled with an internal solution. Recordings were made in current-clamp mode to measure neuronal excitability (e.g., action potential firing in response to current injections) or in voltage-clamp mode to measure specific currents like the M-current.
-
Drug Application: this compound and other pharmacological agents (e.g., KCNQ channel blockers like ML-252) were bath-applied at known concentrations.[3]
In Vivo Seizure Induction and Monitoring
-
Drug Administration: Mice were administered this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Chemoconvulsant Injection: After a set pretreatment time, a chemoconvulsant such as picrotoxin (e.g., 10 mg/kg, i.p.) or kainic acid (e.g., 12-30 mg/kg, i.p.) was injected to induce seizures.[5][6][7][9]
-
Behavioral Seizure Scoring: Seizure severity was scored based on a modified Racine's scale, which categorizes seizures based on behavioral manifestations (e.g., mouth and facial movements, head nodding, forelimb clonus, rearing, and falling).[8]
-
Electroencephalography (EEG) Monitoring: For more detailed analysis, mice were implanted with cortical or hippocampal electrodes to record EEG activity. Seizure activity was characterized by the onset, duration, and frequency of spike bursts.[7][9]
-
Data Analysis: The latency to the first convulsive seizure, the total duration of seizures, and the seizure score were compared between treatment groups.
Conclusion
The use of KCNQ knockout and knock-in animal models has been instrumental in validating the specific targets of this compound. The data unequivocally demonstrates that the anticonvulsant and neuromodulatory effects of this compound are primarily mediated through its action on KCNQ2 and KCNQ3-containing channels. Studies using Kcnq3 knockout mice show a significant reduction in this compound's ability to dampen neuronal excitability, highlighting KCNQ3 as a key target in excitatory neurons.[2][4] Furthermore, research with conditional Kcnq2 knockouts in specific neuronal populations reveals a more complex role for this subunit, suggesting that its modulation in inhibitory interneurons can influence the overall therapeutic efficacy of the drug.[5][6] Finally, the enhanced efficacy of this compound in Kcnq2 knock-in models of epilepsy provides strong preclinical evidence for its potential as a targeted therapy for certain genetic epilepsies.[7][9] These findings not only solidify our understanding of this compound's mechanism of action but also pave the way for the development of more selective and potent KCNQ channel modulators for the treatment of epilepsy and other neurological disorders.
References
- 1. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Removal of KCNQ2 from Parvalbumin-expressing Interneurons Improves Anti-Seizure Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
A Comparative Analysis of the Neuroprotective Properties of Retigabine and Flupirtine
A Head-to-Head Examination of Two Structurally Related Neuroprotective Agents for Researchers and Drug Development Professionals
Introduction: Retigabine and Flupirtine, two structurally related compounds, have garnered significant interest for their neuroprotective capabilities. While both are known for their distinct primary clinical applications—this compound as an anticonvulsant and Flupirtine as a non-opioid analgesic—their shared ability to shield neurons from damage warrants a detailed comparative investigation. This guide provides an objective, data-driven comparison of their neuroprotective effects, supported by experimental evidence, to aid researchers, scientists, and drug development professionals in their exploration of novel therapeutic strategies for neurodegenerative diseases.
Core Mechanisms of Neuroprotection
Both this compound and Flupirtine exert their neuroprotective effects through a multi-faceted approach, primarily centered around the modulation of neuronal excitability and downstream signaling cascades.
This compound: The principal mechanism of this compound's action is the positive allosteric modulation of Kv7.2-Kv7.5 potassium channels.[1][2][3] This action enhances the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential, thereby reducing neuronal hyperexcitability.[2][3][4] This is crucial in conditions of excessive neuronal firing, which can lead to excitotoxicity and cell death.[5] Beyond its primary target, this compound has also been shown to potentiate GABAergic transmission, further contributing to its anti-hyperexcitability effects.[1][6] Some studies also suggest it may reduce brain concentrations of the excitatory neurotransmitter glutamate.[7] More recently, off-target effects on Kv2.1 channels, which are implicated in apoptosis, have been identified as a potential contributor to its neuroprotective properties.[8]
Flupirtine: Flupirtine also acts as a selective neuronal potassium channel opener (SNEPCO), targeting Kv7 channels to reduce neuronal excitability.[9][10] However, its mechanistic profile is broader. It also activates G-protein-coupled inwardly rectifying potassium (Kir) channels, which further contributes to membrane hyperpolarization.[11][12][13] A key differentiator for Flupirtine is its indirect antagonism of NMDA receptors.[9][10][14] By enhancing the magnesium block of the NMDA receptor, Flupirtine mitigates excessive calcium influx, a critical step in the excitotoxic cascade.[9][10] Furthermore, Flupirtine has demonstrated antioxidant properties and the ability to upregulate the anti-apoptotic protein Bcl-2 and glutathione levels, offering a multi-pronged defense against neuronal death.[15][16]
Comparative Efficacy: In Vitro and In Vivo Evidence
The neuroprotective efficacy of this compound and Flupirtine has been evaluated in various experimental models of neurodegeneration. A direct comparative study using rat organotypic hippocampal slice cultures exposed to serum withdrawal (SW), a model of apoptosis, provides valuable quantitative insights.
| Compound | Experimental Model | Endpoint | IC50 / Effective Concentration | Reference |
| This compound | Organotypic hippocampal slice cultures (serum withdrawal) | Prevention of neuronal death in the dentate gyrus | IC50: 0.4 µM | [17] |
| Flupirtine | Organotypic hippocampal slice cultures (serum withdrawal) | Prevention of neuronal death in the dentate gyrus | IC50: 0.7 µM | [17] |
| This compound | Organotypic hippocampal slice cultures (serum withdrawal) | Reduction of ROS production in the dentate gyrus | IC50: ~1 µM | [17] |
| Flupirtine | Organotypic hippocampal slice cultures (serum withdrawal) | Reduction of ROS production in the dentate gyrus | IC50: ~1 µM | [17] |
| Flupirtine | Mouse model of ischemic stroke | Reduction of infarct volume | 5-10 mg/kg (i.p.) | [11][18] |
| This compound | Rat model of kainic acid-induced seizures | Reduction of hippocampal neurodegeneration | Not specified | [5] |
| This compound | APP/PS1 transgenic mice (Alzheimer's model) | Reduction of Aβ plaque number and p-Tau expression | Not specified | [19] |
| Flupirtine | Primary neurons exposed to Aβ25-35 (Alzheimer's model) | Reduction of neurotoxicity | 1 µg/ml | [16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. This compound: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuronal potassium channel openers in the management of epilepsy: role and potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsciences.com [ijsciences.com]
- 6. [this compound - a new antiepileptic drug with a different mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A neurochemical study of the novel antiepileptic drug this compound in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticonvulsant this compound suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 10. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flupirtine as Neuroprotective Add-On Therapy in Autoimmune Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Flupirtine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological intervention in age-associated brain disorders by Flupirtine: Alzheimer's and prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and flupirtine exert neuroprotective actions in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Kv7 channel opener this compound reduces neuropathology and alleviates behavioral deficits in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Retigabine Analogs: A Head-to-Head Comparison of Potency and Selectivity
For researchers and drug development professionals, this guide provides a comprehensive comparison of novel Retigabine analogs, focusing on their potency and selectivity as Kv7 channel openers. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
This compound, a first-in-class neuronal potassium channel opener, demonstrated clinical efficacy in treating epilepsy but was withdrawn from the market due to side effects.[1] This has spurred the development of novel analogs with improved potency, selectivity, and safety profiles. These analogs primarily target Kv7 (KCNQ) voltage-gated potassium channels, which are crucial regulators of neuronal excitability.[2] Activation of these channels leads to a hyperpolarizing shift in the cell membrane potential, thereby reducing neuronal firing and offering a therapeutic mechanism for conditions like epilepsy.[2][3]
Head-to-Head Comparison of Potency
The potency of this compound and its novel analogs is typically quantified by their half-maximal effective concentration (EC50) for activating specific Kv7 channel subtypes. The following table summarizes the reported EC50 values for several promising analogs compared to the parent compound, this compound. Lower EC50 values indicate higher potency.
| Compound | Target Channel(s) | EC50 (µM) | Reference |
| This compound | Kv7.2/7.3 | ~1-2 | [4][5] |
| SF0034 | Kv7.2/7.3 | ~0.2 (five times more potent than this compound) | [6][7] |
| Compound 23a | Kv7.2 | 0.08 ± 0.04 | [5] |
| Compound 24a | Kv7.2 | 0.63 ± 0.07 | [5] |
| Compound 60 | Kv7.2/7.3 | More potent than this compound (specific EC50 not stated) | [6][8][9] |
| P-retigabine (P-RET) | Kv7 channels | Similar to this compound in vitro | [7] |
| NH29 | Kv7.2, Kv7.2/7.3 | 14 ± 2 | [10] |
| ICA-27243 | Kv7.2/7.3 | - | [3] |
Selectivity Profile of Novel Analogs
Improving subtype selectivity is a key goal in developing new this compound analogs to minimize off-target effects.[11][12] this compound itself activates Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels, but not Kv7.1.[3][13] Some novel analogs have been engineered to exhibit greater selectivity for specific neuronal Kv7 subtypes.
| Compound | Selective for | Notes | Reference |
| This compound | Kv7.2, Kv7.3, Kv7.4, Kv7.5 | Non-selective among neuronal Kv7 subtypes. | [4] |
| Compound 10g | KCNQ4, KCNQ5 | Highly selective, does not potentiate KCNQ1 and KCNQ2 channels. | [11] |
| SF0034 | KCNQ2/3 | More potent and selective than this compound. | [11] |
| RL648_81 | KCNQ2/3 | More potent and selective than this compound. | [11] |
| NH29 | Kv7.2 | Weakly increases Kv7.4 currents and is ineffective on Kv7.3 and Kv7.1. | [10] |
| Fasudil | KCNQ4, KCNQ5 | Does not affect KCNQ2 and KCNQ2/3 currents. | [11] |
Signaling Pathway and Mechanism of Action
This compound and its analogs exert their effects by binding to a hydrophobic pocket in the pore domain of Kv7 channels.[14][15] This binding stabilizes the open conformation of the channel, leading to an increased potassium current and hyperpolarization of the neuronal membrane.[3] A key residue, a tryptophan in the S5 transmembrane segment, is crucial for the action of this compound.[13][14]
Caption: Mechanism of action of this compound analogs on Kv7 channels.
Experimental Protocols
The characterization of novel this compound analogs predominantly relies on electrophysiological and fluorescence-based assays.
Electrophysiology: Whole-Cell Patch-Clamp
This technique is the gold standard for directly measuring the activity of ion channels.
Objective: To determine the effect of compounds on the voltage-dependent activation of Kv7 channels.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the desired human Kv7 channel subunits (e.g., Kv7.2, Kv7.3, or a combination for heteromeric channels).[10][16]
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are held at a negative membrane potential (e.g., -80 mV).
-
Voltage Protocol: A series of depolarizing voltage steps are applied to elicit outward potassium currents. A typical protocol involves stepping the voltage from -90 mV to +60 mV in 10 mV increments.[11]
-
Compound Application: The test compound (this compound analog) is applied to the extracellular solution at various concentrations.
-
Data Analysis: The current-voltage (I-V) relationship is plotted, and the voltage at which half of the channels are activated (V50) is determined. The EC50 is calculated from the concentration-response curve of the shift in V50 or the increase in current amplitude.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal potassium channel openers in the management of epilepsy: role and potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beyond this compound: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond this compound: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting the voltage sensor of Kv7.2 voltage-gated K+ channels with a new gating-modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel this compound Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel this compound Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. The new anticonvulsant this compound favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Refinement of the binding site and mode of action of the anticonvulsant this compound on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an Electrophysiological Assay for Kv7 Modulators on IonWorks Barracuda - PubMed [pubmed.ncbi.nlm.nih.gov]
Retigabine's Anticonvulsant Profile: A Comparative Analysis Across Preclinical Seizure Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Retigabine's (also known as Ezogabine) anticonvulsant effects in three distinct and widely utilized preclinical seizure models: the Maximal Electroshock (MES) seizure model, the subcutaneous Pentylenetetrazol (scPTZ) seizure model, and the audiogenic seizure model in DBA/2 mice. This objective comparison, supported by experimental data, elucidates the broad-spectrum efficacy of this compound and provides detailed methodologies for reproducible research.
This compound, a first-in-class neuronal potassium channel opener, has demonstrated significant anticonvulsant properties.[1] Its unique mechanism of action, which involves the enhancement of KCNQ (Kv7) potassium channel activity, sets it apart from many conventional antiepileptic drugs.[1] This guide synthesizes data on its efficacy across models that represent different seizure types, offering valuable insights for further investigation and drug development.
Comparative Efficacy of this compound
The anticonvulsant potency of this compound varies across different seizure models, reflecting its efficacy against seizures with different underlying neurobiological mechanisms. The following table summarizes the median effective dose (ED50) of this compound required to protect against seizures in each model.
| Seizure Model | Animal Strain | Route of Administration | ED50 (mg/kg) | Seizure Type Represented |
| Maximal Electroshock (MES) | Mouse | Oral (p.o.) | 9.67 | Generalized Tonic-Clonic |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Oral (p.o.) | 13.5[2] | Myoclonic, Absence |
| Audiogenic Seizures | DBA/2 Mouse | Intraperitoneal (i.p.) | Dose-dependent antagonism observed at 0.5-20 mg/kg[3] | Reflex Seizures |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Maximal Electroshock (MES) Seizure Model
This model is a primary screen for drugs effective against generalized tonic-clonic seizures.
Apparatus:
-
An electroshock apparatus capable of delivering a constant current.
-
Corneal electrodes.
Procedure:
-
Male CF-1 or C57BL/6 mice are administered this compound or vehicle orally.
-
After a predetermined absorption period (typically 30-60 minutes), a drop of topical anesthetic is applied to the eyes of the mice.
-
The corneal electrodes are placed on the eyes.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. The dose of this compound that protects 50% of the animals from the tonic hindlimb extension is determined as the ED50.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
This model is used to identify drugs that can prevent clonic seizures, often associated with absence or myoclonic epilepsy.
Apparatus:
-
Syringes for subcutaneous injection.
-
Observation chambers.
Procedure:
-
Mice are pre-treated with this compound or vehicle via the desired route of administration (e.g., oral).
-
Following the appropriate absorption time, a convulsant dose of Pentylenetetrazol (PTZ) is injected subcutaneously. The dose is calibrated to consistently induce clonic seizures in control animals.
-
Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes).
-
The primary endpoint is the presence or absence of a clonic seizure lasting for a specified duration (e.g., 5 seconds). The ED50 is the dose of this compound that protects 50% of the animals from experiencing this endpoint.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to seizures induced by loud auditory stimuli, providing a model for reflex epilepsies.
Apparatus:
-
A sound-attenuated chamber equipped with a high-frequency sound source (e.g., a bell or speaker).
Procedure:
-
DBA/2 mice, typically between 21 and 28 days of age when susceptibility is highest, are administered this compound or vehicle intraperitoneally.
-
After a suitable absorption period, each mouse is individually placed in the acoustic chamber.
-
A high-intensity auditory stimulus (e.g., 100-120 dB) is presented for a fixed duration (e.g., 60 seconds).
-
The animal is observed for a characteristic seizure sequence: wild running, followed by clonic seizures, tonic seizures, and potentially respiratory arrest.
-
The efficacy of this compound is determined by its ability to prevent or delay the onset of these seizure phases in a dose-dependent manner.
Visualizing Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of this compound.
Experimental workflow for cross-validating this compound's anticonvulsant effects.
Signaling pathway of this compound's mechanism of action.
References
- 1. The spectrum of anticonvulsant efficacy of this compound (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of this compound on the anticonvulsant activity of some antiepileptic drugs against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Retigabine Demonstrates Significant Efficacy Over Placebo in Pivotal Clinical Trials for Partial-Onset Seizures
New Rochelle, NY – Pivotal phase III clinical trials, RESTORE 1 and RESTORE 2, have provided robust evidence for the efficacy of retigabine (also known as ezogabine) as an adjunctive therapy for adults with drug-resistant partial-onset seizures. An integrated analysis of these and another key trial demonstrated a statistically significant and dose-dependent reduction in seizure frequency for patients receiving this compound compared to placebo.[1][2][3] This guide provides a comprehensive analysis of the efficacy data, experimental protocols, and the underlying mechanism of action of this compound as demonstrated in these crucial studies.
Efficacy Data Summary
The primary measure of efficacy in these trials was the median percent reduction in 28-day total partial seizure frequency and the responder rate, defined as the proportion of patients with a 50% or greater reduction in seizure frequency. Across the pivotal trials, this compound consistently outperformed placebo at daily doses of 600 mg, 900 mg, and 1200 mg.[1][2][3]
An integrated analysis of three pivotal, randomized, double-blind, placebo-controlled studies provided a comprehensive overview of this compound's efficacy.[1] For the 600 mg/day and 900 mg/day doses, responder rates were 35% and 45% respectively, compared to 21% for placebo (p<0.001).[1] At the 1200 mg/day dose, the responder rate was 50% versus 24% for placebo (p<0.001).[1]
The median reduction in 28-day total partial-seizure frequency was also significantly greater with all this compound doses. For the 600 mg/day and 900 mg/day doses, the median reductions were 26% and 37%, respectively, compared to 14% for placebo.[1] The 1200 mg/day dose showed a 39% median reduction compared to 15% for placebo.[1]
| Efficacy Endpoint | Placebo | This compound 600 mg/day | This compound 900 mg/day | This compound 1200 mg/day |
| Responder Rate (≥50% reduction in seizure frequency) | ||||
| RESTORE 1 | 17.8% | - | - | 44.4%[4] |
| RESTORE 2 | 18.9% | 38.6% | 47.0%[3] | - |
| Integrated Analysis | 21% | 35% | 45%[1] | 50%[1] |
| Median % Reduction in 28-day Seizure Frequency | ||||
| RESTORE 1 | 17.5% | - | - | 44.3%[4] |
| RESTORE 2 | 15.9% | 27.9% | 39.9%[3] | - |
| Integrated Analysis | 14-15% | 26% | 37%[1] | 39%[1] |
Experimental Protocols
The pivotal clinical trials, RESTORE 1 and RESTORE 2, were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[5][6]
Patient Population: The studies enrolled adults with refractory partial-onset seizures who were currently receiving one to three other anti-epileptic drugs (AEDs).[3][6] To be included, patients had to have a diagnosis of epilepsy with simple or complex partial-onset seizures, with or without secondary generalization, and a 28-day partial seizure frequency of four or more during an 8-week baseline phase.[3][5]
Study Design: The trials consisted of a baseline phase, a titration phase, and a maintenance phase.[4][7]
-
Baseline Phase (8 weeks): Patients' baseline seizure frequency was established.
-
Titration Phase: Patients were randomly assigned to receive either this compound or a placebo. The dose of this compound was gradually increased. In RESTORE 1, the dose was titrated over 6 weeks to a target of 1200 mg/day.[4] In RESTORE 2, the titration phase was 4 weeks to target doses of 600 mg/day or 900 mg/day.[3]
-
Maintenance Phase (12 weeks): Patients continued to receive their assigned fixed dose of this compound or placebo.[3][4]
Efficacy Assessment: The primary efficacy endpoints were the percentage change in total partial seizure frequency per 28 days from baseline to the double-blind period and the proportion of responders who experienced a 50% or greater reduction in seizure frequency.[8][9]
Statistical Analysis: The efficacy analyses were performed on an intent-to-treat basis.[4] The statistical significance of the difference between the this compound and placebo groups was assessed, with p-values less than 0.05 considered statistically significant.[9][10]
Mechanism of Action: KCNQ Channel Modulation
This compound's novel mechanism of action is centered on its role as a positive allosteric modulator of neuronal KCNQ2-5 (also known as Kv7.2-7.5) potassium channels.[11] These channels are crucial in regulating neuronal excitability.
By binding to a hydrophobic pocket near the channel gate, this compound stabilizes the open conformation of the KCNQ channels. This action increases the number of open channels at the resting membrane potential and enhances the hyperpolarizing influence of these channels. The result is a dampening of neuronal excitability, which is believed to be the basis for its anticonvulsant effects.
References
- 1. This compound as adjunctive therapy in adults with partial-onset seizures: integrated analysis of three pivotal controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ezogabine): in partial-onset seizures in adults with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of adjunctive ezogabine (this compound) in refractory partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, double-blind, placebo-controlled trial of ezogabine (this compound) in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Valeant Announces Successful Completion of this compound Phase III Epilepsy Program Validating Novel Mechanism of Action [eleconomista.es]
- 7. This compound (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valeant Prepares For Phase III this compound Studies In Epilepsy + | Bioworld | BioWorld [bioworld.com]
- 9. Clinical utility, safety, and tolerability of ezogabine (this compound) in the treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biospace.com [biospace.com]
Benchmarking Retigabine's performance against new-generation antiepileptic medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of Retigabine (also known as Ezogabine), a first-in-class potassium channel opener, against three new-generation antiepileptic drugs (AEDs): Brivaracetam, Cenobamate, and Perampanel. The following sections detail the mechanisms of action, pivotal clinical trial data, and experimental protocols to offer a comprehensive resource for evaluating these compounds.
Mechanism of Action: A Divergence in Strategy
The fundamental difference between this compound and the newer AEDs lies in their primary molecular targets. This compound's unique mechanism of neuronal potassium channel activation contrasts with the varied approaches of the newer agents.
This compound: Its primary mechanism involves the positive allosteric modulation of Kv7.2-7.5 (KCNQ2-5) voltage-gated potassium channels. This action enhances the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing, thereby decreasing neuronal excitability. Some studies also suggest a secondary action as a GABA enhancer.
Brivaracetam: This drug exhibits a high and selective affinity for synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.[1][2][3] By binding to SV2A, Brivaracetam is thought to modulate the exocytosis of neurotransmitters, which helps to stabilize neuronal activity and prevent the hypersynchronized neuronal firing characteristic of seizures.[1][3]
Cenobamate: This compound possesses a dual mechanism of action. It enhances inhibitory neurotransmission through the positive allosteric modulation of GABA-A receptors at a non-benzodiazepine binding site.[4][5][6] Additionally, it inhibits the persistent sodium current, which plays a role in pathological repetitive neuronal firing, while having a lesser effect on the transient sodium current.[5][7]
Perampanel: As a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, Perampanel targets a key component of excitatory glutamatergic neurotransmission.[8] By blocking AMPA receptors, it reduces the excitatory signaling that can lead to seizure initiation and propagation.[8]
Quantitative Performance Metrics: A Head-to-Head Comparison
The following tables summarize the efficacy and common adverse events of this compound and the new-generation AEDs as observed in their pivotal clinical trials for adjunctive therapy in patients with partial-onset seizures.
Table 1: Efficacy in Adjunctive Therapy for Partial-Onset Seizures
| Medication (Trial) | Dose(s) | Median Percent Reduction in Seizure Frequency | Responder Rate (≥50% Reduction) |
| This compound (RESTORE 1) [9][10] | 1200 mg/day | 44.3% (vs. 17.5% for placebo) | 44.4% (vs. 17.8% for placebo) |
| This compound (RESTORE 2) [11] | 600 mg/day | 27.9% (vs. 15.9% for placebo) | 38.6% (vs. 18.9% for placebo) |
| 900 mg/day | 39.9% (vs. 15.9% for placebo) | 47.0% (vs. 18.9% for placebo) | |
| Brivaracetam (Pooled Data) [12][13] | 50-200 mg/day | - | Pooled RR: 1.79 (vs. placebo) |
| Cenobamate (Study 017) [14][15] | 200 mg/day | 55% (vs. 24% for placebo) | 56% (vs. 22% for placebo) |
| 400 mg/day | 55% (vs. 24% for placebo) | 64% (vs. 22% for placebo) | |
| Perampanel (Study 305) [16][17] | 8 mg/day | 30.5% (vs. 9.7% for placebo) | 33.3% (vs. 14.7% for placebo) |
| 12 mg/day | 17.6% (vs. 9.7% for placebo) | 33.9% (vs. 14.7% for placebo) |
Table 2: Common Treatment-Emergent Adverse Events (>10% incidence and more frequent than placebo)
| Medication | Common Adverse Events |
| This compound [9][10] | Dizziness, somnolence, fatigue, confusion, dysarthria, ataxia, blurred vision. |
| Brivaracetam [12][13] | Somnolence, dizziness, fatigue, irritability. |
| Cenobamate [18] | Somnolence, dizziness, headache, nausea, fatigue. |
| Perampanel [16][17] | Dizziness, somnolence, fatigue, headache, irritability. |
Experimental Protocols: Pivotal Clinical Trial Designs
Below are the detailed methodologies for the key clinical trials cited in this guide.
This compound: RESTORE 1 & 2 Trials
-
Objective: To assess the efficacy and safety of adjunctive this compound in adults with drug-resistant partial-onset seizures.[9][10][11]
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[9][10][19]
-
Patient Population: Adults with at least four partial-onset seizures per 28 days despite treatment with one to three concomitant AEDs.[20]
-
Phases:
-
Primary Endpoints:
Brivaracetam: Pooled Pivotal Trials
-
Objective: To evaluate the efficacy and safety of adjunctive Brivaracetam in adults with uncontrolled focal-onset seizures.
-
Design: Data pooled from three pivotal, randomized, double-blind, placebo-controlled trials (NCT00464269, NCT00490035, NCT01261325).[22]
-
Patient Population: Adult patients with focal-onset seizures not controlled with one to two concomitant antiseizure medications.[22]
-
Treatment: Patients were randomized to receive Brivaracetam (50, 100, or 200 mg/day) or placebo without up-titration.[22]
-
Primary Endpoints:
-
≥50% responder rate.
-
Percent reduction in focal seizure frequency.
-
Cenobamate: Pivotal Trials (e.g., Study 017)
-
Objective: To establish the safety and efficacy of adjunctive Cenobamate in adults with partial-onset seizures.[14]
-
Design: Randomized, double-blind, placebo-controlled trials.[14]
-
Patient Population: Adults with a mean of 24 years of partial-onset seizures and a median baseline seizure frequency of 8.5 per 28 days.[14]
-
Phases:
-
Primary Endpoint: Median percent reduction in the number of seizures per 28 days.[14]
Perampanel: Pivotal Phase III Trials (e.g., Study 305)
-
Objective: To assess the efficacy and safety of adjunctive once-daily Perampanel in patients with refractory partial-onset seizures.[16][17]
-
Design: Multicenter, randomized, double-blind, placebo-controlled trial.[16][17]
-
Patient Population: Patients aged 12 years and older with uncontrolled partial seizures while receiving one to three concomitant AEDs.[16][17]
-
Phases:
-
Primary Endpoints:
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the signaling pathways and a generalized experimental workflow for these antiepileptic drugs.
References
- 1. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 2. Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Cenobamate? [synapse.patsnap.com]
- 5. clarification of the mechanism of action of cenobamate [aesnet.org]
- 6. Cenobamate in refractory epilepsy: Overview of treatment options and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the mechanism of action of cenobamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 9. Randomized, double-blind, placebo-controlled trial of ezogabine (this compound) in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ezogabine AKA this compound: Is More Better? Trying to Find the Right Dose From Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. researchgate.net [researchgate.net]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. neurologylive.com [neurologylive.com]
- 15. Cenobamate: Real-World Experience Matches Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Perampanel-as-adjunctive-therapy-in-patients-with-refractory-partial-onset-seizures--safety-and-tolerability-analysis-from-a-phase-III-trial [aesnet.org]
- 17. Evaluation of adjunctive perampanel in patients with refractory partial-onset seizures: results of randomized global phase III study 305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized phase 2 study of adjunctive cenobamate in patients with uncontrolled focal seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LONG-TERM-MAINTENANCE-OF-EFFICACY-WITH-RETIGABINE-IN-ADULT-EPILEPSY-PATIENTS--EXTENSION-STUDY-OF-RESTORE-2 [aesnet.org]
- 20. Efficacy-of-Retigabine-as-Adjunctive-Therapy-in-Two-Randomized-Trials-in-Adults-with-Drug-Resistant-Partial-Onset-Seizures--Completers-Population-Analysis [aesnet.org]
- 21. This compound (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brivaracetam: Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of an Epilepsy Drug: A Guide to Confirming Retigabine's Mechanism Through Site-Directed Mutagenesis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Retigabine's mechanism of action, focusing on its interaction with KCNQ potassium channels. We delve into the pivotal role of site-directed mutagenesis in elucidating this mechanism, offering detailed experimental protocols and comparative data for both wild-type and mutant channels.
This compound (also known as Ezogabine) is an anticonvulsant drug that functions as a positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels.[1] Its primary mechanism involves shifting the voltage dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of these channels at or near the resting membrane potential.[1][2] This enhancement of the M-current, a key regulator of neuronal excitability, helps to suppress the aberrant neuronal firing characteristic of epileptic seizures.[3] The specificity of this compound for neuronal KCNQ subtypes over the cardiac KCNQ1 isoform is a crucial aspect of its therapeutic profile.[2][4]
Site-directed mutagenesis has been an indispensable tool in confirming the molecular basis of this compound's action. By systematically altering specific amino acid residues within the KCNQ channel proteins, researchers have pinpointed the drug's binding site and validated its mechanism of action.[2][5] This guide will explore the key experiments that have solidified our understanding of how this compound interacts with its molecular target.
Comparative Analysis of this compound's Effect on Wild-Type and Mutant KCNQ Channels
The following tables summarize the quantitative data from electrophysiological studies, comparing the effects of this compound on wild-type KCNQ channels and channels with specific mutations. A key finding from numerous studies is the critical role of a conserved tryptophan residue in the S5 transmembrane segment of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels.[2] Mutation of this tryptophan to a leucine (e.g., W236L in KCNQ2 and W265L in KCNQ3) dramatically reduces or abolishes the sensitivity of the channel to this compound, providing strong evidence that this residue is a crucial part of the drug's binding pocket.[2]
| Channel Subtype | Construct | This compound Concentration | ΔV½ of Activation (mV) | Reference |
| KCNQ2/3 | Wild-Type | 10 µM | -30.4 | [2] |
| KCNQ2 | Wild-Type | 10 µM | -24.2 | [2] |
| KCNQ3 | Wild-Type | 10 µM | -42.8 | [2] |
| KCNQ4 | Wild-Type | 10 µM | -13.6 | [2] |
| KCNQ2 | W236L Mutant | 10 µM | No significant shift | [2] |
| KCNQ3 | W265L Mutant | 10 µM | Insignificant shift (0.3 mV) | [1] |
| KCNQ3 | W265L Mutant | 100 µM | Insignificant shift (0.5 mV) | [1] |
| Channel Subtype | Construct | EC50 / K0.5 (µM) | Reference |
| KCNQ2/3 | Wild-Type | 1.9 ± 0.2 | [2] |
| KCNQ2 | Wild-Type | 16.0 ± 0.5 | [1] |
| KCNQ3 | Wild-Type | 0.60 ± 0.01 | [1] |
| KCNQ4 | Wild-Type | 5.2 ± 0.9 | [2] |
Alternative KCNQ Channel Openers
While this compound was a first-in-class KCNQ channel opener, other compounds with similar or distinct mechanisms have been developed. This provides a basis for comparison and the development of next-generation therapeutics.
| Compound | Target KCNQ Subtypes | Reported Mechanism/Binding Site | Reference |
| Flupirtine | KCNQ2-5 | Similar to this compound, interacts with the S5 tryptophan. | [6] |
| ICA-069673 | KCNQ2 selective | Acts on the voltage-sensing domain (S1-S4), distinct from the this compound binding site. | [7] |
| BHV-7000 | KCNQ2/3 | M-current activator with a potent hyperpolarizing shift in activation. | [7] |
Experimental Protocols
Site-Directed Mutagenesis of KCNQ Channels
This protocol is based on the QuikChange II Site-Directed Mutagenesis Kit methodology, a common technique for introducing point mutations.
1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation (e.g., tryptophan to leucine at the target codon) should be located in the middle of the primers.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
The primers should terminate in one or more C or G bases.
2. PCR Amplification:
-
Set up the PCR reaction in a PCR tube on ice:
-
5 µl of 10x reaction buffer
-
X µl (5-50 ng) of dsDNA template (e.g., KCNQ2 in a pcDNA3.1 vector)
-
X µl (125 ng) of forward primer
-
X µl (125 ng) of reverse primer
-
1 µl of dNTP mix
-
ddH2O to a final volume of 50 µl
-
1 µl of PfuUltra HF DNA polymerase (2.5 U/µl)
-
-
Perform thermal cycling with the following parameters (example for a 5kb plasmid):
-
Segment 1: 1 cycle at 95°C for 30 seconds.
-
Segment 2: 12-18 cycles of:
-
95°C for 30 seconds
-
55°C for 1 minute
-
68°C for 1 minute/kb of plasmid length (e.g., 5 minutes for a 5kb plasmid)
-
-
Segment 3: 1 cycle at 68°C for 7 minutes.
-
3. DpnI Digestion:
-
Following PCR, add 1 µl of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
4. Transformation:
-
Transform the DpnI-treated dsDNA into competent E. coli cells (e.g., XL1-Blue).
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
-
Pick several colonies and grow overnight cultures for plasmid minipreparation.
-
Sequence the purified plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced.
Transfection of HEK293 Cells with KCNQ Plasmids
This protocol describes transient transfection using a lipid-based reagent like Lipofectamine.
1. Cell Plating:
-
The day before transfection, seed HEK293 cells in a 24-well plate at a density of 0.5-2 x 10^5 cells/well in 0.5 mL of complete growth medium.
-
Cells should be 70-90% confluent on the day of transfection.
2. Transfection Complex Formation:
-
For each well to be transfected, dilute 0.5 µg of plasmid DNA (wild-type or mutant KCNQ) into 50 µl of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 50 µl of serum-free medium.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
3. Transfection:
-
Add the 100 µl of the DNA-transfection reagent complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before electrophysiological recording.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording KCNQ currents from transfected HEK293 cells.
1. Solution Preparation:
-
Extracellular Solution (in mM): 125 NaCl, 2.5 KCl, 2.5 CaCl2, 1.3 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 10 D-glucose. Continuously bubble with 95% O2 and 5% CO2.[8]
-
Intracellular (Pipette) Solution (in mM): 135 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.25 with KOH.[8]
2. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
3. Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and apply slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
4. Voltage-Clamp Protocol for KCNQ Currents:
-
Hold the cell at a holding potential of -80 mV.
-
To elicit KCNQ currents, apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 500 ms to 1 s.
-
To measure tail currents and construct activation curves, follow the depolarizing step with a hyperpolarizing step to a fixed potential (e.g., -30 mV or -50 mV).[1]
-
Record currents before and after the application of this compound or other test compounds.
Visualizing the Mechanism and Experimental Workflow
References
- 1. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 4. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new anticonvulsant this compound favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects-of-retigabine-and-the-novel-M-current-activator-BVH-7000-on-epilepsy-associated-KCNQ2-variants [aesnet.org]
- 8. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Synergy of Retigabine in Combination with other Antiepileptic Drugs
A Comparative Guide for Researchers and Drug Development Professionals
Retigabine, a first-in-class neuronal potassium channel opener, presents a unique mechanism of action among antiepileptic drugs (AEDs). Its ability to enhance the M-current mediated by KCNQ2/3 channels offers a distinct approach to seizure control.[1][2][3][4] This guide provides a comprehensive evaluation of the therapeutic index of this compound when used in combination with other commonly prescribed AEDs. By examining preclinical experimental data, this document aims to inform researchers, scientists, and drug development professionals on the potential for synergistic or additive anticonvulsant effects and the corresponding neurotoxicological profile of these combinations.
I. Preclinical Efficacy and Toxicity of this compound Combinations
The therapeutic potential of a drug combination is not only determined by its increased efficacy but also by its safety profile. A key metric in this assessment is the Protective Index (PI), which is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider therapeutic window. Preclinical studies, primarily in rodent models of epilepsy, have utilized isobolographic analysis to characterize the nature of the interaction between this compound and other AEDs.
I.a. Isobolographic Analysis of Anticonvulsant Activity
Isobolographic analysis is a well-established method to determine whether the effect of a drug combination is synergistic (supra-additive), additive, or antagonistic (sub-additive). The following tables summarize the findings from preclinical studies investigating the anticonvulsant effects of this compound in combination with other AEDs in the maximal electroshock (MES) and 6-Hz seizure models in mice.
Table 1: Isobolographic Analysis of this compound Combinations in the Maximal Electroshock (MES) Seizure Model
| Combination (Fixed Ratio) | Type of Interaction | ED50 (mg/kg) - this compound (Alone) | ED50 (mg/kg) - Co-administered AED (Alone) | ED50mix (mg/kg) - Combination | Reference |
| This compound + Valproate (1:1) | Synergistic (Supra-additive) | 8.7 | 189.4 | 45.1 | [5] |
| This compound + Carbamazepine (1:1) | Additive | 8.7 | 11.2 | 9.9 | [5] |
| This compound + Lamotrigine (1:1) | Additive | 8.7 | 4.9 | 6.8 | [5] |
| This compound + Levetiracetam (1:5) | Synergistic (Supra-additive) | 10.2 | 27.3 | 8.1 | [6] |
| This compound + Levetiracetam (1:10) | Synergistic (Supra-additive) | 10.2 | 27.3 | 6.5 | [6] |
| This compound + Lacosamide (1:1) | Additive | 9.8 | 10.3 | 10.1 | [7] |
Table 2: Isobolographic Analysis of this compound Combinations in the 6-Hz Seizure Model
| Combination (Fixed Ratio) | Type of Interaction | ED50 (mg/kg) - this compound (Alone) | ED50 (mg/kg) - Co-administered AED (Alone) | ED50mix (mg/kg) - Combination | Reference |
| This compound + Levetiracetam (1:1) | Synergistic | 15.3 | 97.8 | 39.8 | [8] |
| This compound + Lacosamide (1:1) | Additive | 15.3 | 12.7 | 14.0 | [8] |
I.b. Assessment of Acute Neurotoxicity and Protective Index
The chimney test is a commonly used behavioral assay to assess motor impairment and acute neurotoxicity in rodents. The TD50 values obtained from this test, in conjunction with the ED50 values from seizure models, are used to calculate the Protective Index (PI).
Table 3: Neurotoxicity and Protective Index of this compound and its Combinations
| Drug/Combination | TD50 (mg/kg) - Chimney Test | Protective Index (PI = TD50/ED50) | Reference |
| This compound | 11.7 | 1.19 | [7] |
| Lacosamide | 30.4 | 2.95 | [7] |
| This compound + Lacosamide (1:1) | 35.7 | 3.53 | [7] |
| Valproate | 363-512 | 1.72-2.00 | [9] |
II. Experimental Protocols
II.a. Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical model for generalized tonic-clonic seizures.
-
Apparatus : An electroconvulsive shock device with corneal electrodes.
-
Procedure :
-
Animals (mice or rats) are administered the test compound or vehicle.
-
At the time of predicted peak effect, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by saline to ensure good electrical contact.[10][11]
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[10]
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint : The abolition of the tonic hindlimb extension is considered protection.[10][11]
-
Data Analysis : The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
II.b. 6-Hz Seizure Test
The 6-Hz seizure model is considered a model of therapy-resistant partial seizures.
-
Apparatus : An electroconvulsive shock device with corneal electrodes.
-
Procedure :
-
Animals (mice) are administered the test compound or vehicle.
-
At the time of predicted peak effect, a drop of local anesthetic and saline are applied to the corneas.
-
A submaximal electrical stimulus (e.g., 32 mA, 6 Hz for 3 seconds) is delivered through the corneal electrodes.
-
The animal is observed for the presence of seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.
-
-
Endpoint : The absence of seizure activity is considered protection.
-
Data Analysis : The ED50 is calculated as the dose that protects 50% of the animals from seizures.
II.c. Chimney Test (Motor Impairment)
This test assesses motor coordination and potential neurotoxicity.
-
Apparatus : A transparent glass or plastic tube of appropriate diameter for the animal to crawl through.
-
Procedure :
-
Animals are administered the test compound or vehicle.
-
At the time of predicted peak effect, the animal is placed in the center of the horizontal tube.
-
The tube is then moved to a vertical position.
-
The time taken for the animal to climb out of the tube is recorded.
-
-
Endpoint : An animal is considered to have motor impairment if it fails to climb out of the tube within a specified time (e.g., 60 seconds).
-
Data Analysis : The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.
III. Signaling Pathways and Mechanisms of Action
The synergistic or additive effects observed with this compound combinations can be understood by examining the distinct and potentially complementary mechanisms of action of the individual drugs.
References
- 1. The new anticonvulsant this compound favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of KCNQ2/3 Channels by this compound | KCNQ2×ÊÁÏÎÄÏ× [kcnq2.cn]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 6. Synergistic Interaction of this compound with Levetiracetam in the Mouse Maximal Electroshock-Induced Seizure Model: A Type II Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anticonvulsant and acute neurotoxic effects of imperatorin, osthole and valproate in the maximal electroshock seizure and chimney tests in mice: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Retigabine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of retigabine, a neuronal potassium channel opener, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Improper handling of this compound can lead to environmental contamination, particularly harming aquatic life, and may result in regulatory violations.[1][2][3][4] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste in a laboratory setting, aligning with general pharmaceutical waste management principles.
Key Hazard and Disposal Information for this compound
The following table summarizes the essential hazard and disposal information for this compound, compiled from safety data sheets (SDS).
| Hazard Category | Description | Disposal Consideration |
| Acute Toxicity | Toxic if swallowed.[5] | Collect and reclaim or dispose of in sealed containers at a licensed waste disposal site.[5] |
| Eye Irritation | Causes serious eye irritation.[3] | Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[3] |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life.[3][4] Very toxic to aquatic life with long-lasting effects.[4] | Avoid release into the environment.[3] Do not allow the product to reach the sewage system.[4] |
| Disposal Method | Must not be disposed of together with household garbage.[4] | Transfer to a chemical waste container for disposal in accordance with local regulations.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[6] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place expired or unwanted solid this compound into a clearly labeled, sealed, and leak-proof chemical waste container.[5]
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in this container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
-
Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of in the designated solid waste container, as they may retain product residue.[5]
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
The date the waste was first added to the container.
-
4. Storage of Waste:
-
Store the sealed waste containers in a designated, secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
5. Disposal Procedure:
-
DO NOT dispose of this compound down the drain or in the regular trash.[4] This is to prevent its release into the environment, where it can harm aquatic life.[3][4]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6]
-
All disposal must be conducted in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1][7][8]
6. Spill Management:
-
In the event of a spill:
-
Evacuate non-essential personnel from the area.[6]
-
Wear appropriate PPE, including a respirator if dust is present.[3]
-
Contain the spill and collect the material using an appropriate absorbent for liquids or by carefully sweeping up solids to avoid raising dust.[3]
-
Place the collected material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Report the spill to your EHS office.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. msdsdigital.com [msdsdigital.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
Safe Handling and Disposal of Retigabine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy in the handling of all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of Retigabine in a laboratory setting, including detailed operational and disposal plans.
This compound is an anticonvulsant that functions as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) potassium ion channels. Due to its pharmacological activity and potential hazards, stringent safety protocols must be followed during its handling and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure through skin contact, inhalation, or ingestion.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear appropriate protective gloves.[1] |
| Body Protection | Lab Coat | A standard laboratory coat is required.[1] |
| Eye and Face Protection | Safety Goggles | Use safety goggles to protect against eye irritation.[1][2] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator should be used as conditions warrant, particularly when handling the powder form or if there is a risk of aerosolization.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps will ensure the safe handling of this compound within the laboratory.
1. Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area.[1]
-
Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]
-
A readily accessible eyewash station and safety shower must be available in the immediate work area.[1]
2. Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Prevent prolonged or repeated exposure.[1]
-
Do not take internally.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store in accordance with the information provided on the product insert.[1][2]
-
Keep the receptacle tightly sealed.[2]
Emergency Procedures
In the event of an exposure or spill, the following immediate actions should be taken.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[1] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[1] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[1] |
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others and restrict access to the spill location.
-
Don Appropriate PPE: Before cleanup, ensure all required PPE is worn, including a respirator, heavy rubber gloves, safety goggles, and rubber boots.[1]
-
Contain the Spill: Contain the spill and collect the material as appropriate.[1]
-
Clean the Spill: Transfer the spilled material to a chemical waste container for disposal in accordance with local regulations.[1] Avoid raising dust and ensure adequate ventilation during cleanup.[1]
Disposal Plan
This compound is regulated as a Schedule V compound in the United States.[3] As such, its disposal is subject to specific regulations. Controlled substances cannot be disposed of through normal hazardous, biological, or medical waste streams.[1]
Disposal of Unused/Expired Product:
-
Reverse Distributors: The primary method for the disposal of expired or unwanted controlled substances from a laboratory is through a DEA-registered reverse distributor.[1] These specialized contractors are approved for handling and destroying controlled substances.
-
Institutional Procedures: Researchers must adhere to their institution's specific policies for the disposal of controlled substances. This typically involves contacting the institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.[2][4][5]
-
Record Keeping: Meticulous records of the disposal of controlled substances must be maintained for a minimum of two years.[6] This includes documenting the transfer of the material to the reverse distributor.
Disposal of Contaminated Materials:
-
All materials, such as gloves, absorbent pads, and lab coats, that are contaminated with this compound should be collected in a designated, sealed container.
-
This container should be treated as hazardous waste and disposed of through the institution's EHS-approved waste stream.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 2. medicine-matters.blogs.hopkinsmedicine.org [medicine-matters.blogs.hopkinsmedicine.org]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Section 7: DEA Scheduled Drug Policy - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. research.vcu.edu [research.vcu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
